molecular formula C2H5BrO B7768913 2-Bromoethanol CAS No. 29155-34-8

2-Bromoethanol

Cat. No.: B7768913
CAS No.: 29155-34-8
M. Wt: 124.96 g/mol
InChI Key: LDLCZOVUSADOIV-UHFFFAOYSA-N
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Description

2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethanol
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InChI

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2
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InChI Key

LDLCZOVUSADOIV-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)O
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Molecular Formula

C2H5BrO
Record name 2-BROMOETHANOL
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DSSTOX Substance ID

DTXSID8020200
Record name 2-Bromo-1-ethanol
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Molecular Weight

124.96 g/mol
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Physical Description

2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO]
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Boiling Point

300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992)
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Flash Point

105 °F (NTP, 1992), 105 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992)
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Density

1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg]
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CAS No.

540-51-2, 29155-34-8
Record name 2-BROMOETHANOL
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Foundational & Exploratory

2-Bromoethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanol (B42945) (C₂H₅BrO), also known as ethylene (B1197577) bromohydrin, is a bifunctional halogenated alcohol widely utilized as a versatile intermediate and reagent in organic synthesis.[1] Its unique structure, incorporating both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, structure, reactivity, and synthesis of this compound, with a focus on its applications in research and development, particularly within the pharmaceutical and agrochemical industries.[2] Detailed experimental protocols, comprehensive data tables, and visual diagrams are presented to serve as a practical resource for scientists and professionals in the field.

Chemical Structure and Identification

This compound consists of a two-carbon ethyl chain substituted with a hydroxyl group on one carbon and a bromine atom on the adjacent carbon.[3] This arrangement makes it a primary alcohol and a primary alkyl halide.

IdentifierValue
IUPAC Name 2-bromoethan-1-ol[4]
Synonyms Ethylene bromohydrin, Glycol bromohydrin, 2-Hydroxyethyl bromide[4][5]
CAS Number 540-51-2[3][5]
Molecular Formula C₂H₅BrO[3][5]
Molecular Weight 124.96 g/mol [5]
SMILES C(CBr)O[5]
InChI Key LDLCZOVUSADOIV-UHFFFAOYSA-N[5]

Physicochemical Properties

This compound is a colorless to pale yellow or dark brown liquid with a characteristic sweet, burning taste.[3][5][6] It is hygroscopic and light-sensitive.[3][6]

PropertyValueReference
Appearance Colorless to dark brown liquid[5][7]
Melting Point -80 °C[1][8]
Boiling Point 149-150 °C (decomposes)[1][5]
56-57 °C at 20 mmHg[6][9]
Density 1.763 g/mL at 25 °C[6][9]
Solubility Miscible with water, ethanol, and ether. Insoluble in petroleum ether.[4][6][9]
Vapor Pressure 12 mmHg at 122 °F (50 °C)[5][7]
2.4 mmHg at 20 °C[10]
Flash Point 105 °F (40.6 °C)[5][7]
>110 °C (>230 °F)[1][4]
Refractive Index (n20/D) 1.492[6][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesReference
¹H NMR Spectra available.[3][11]
¹³C NMR Spectra available.[3][12]
IR Spectroscopy Spectra available.[3][13][14]
Mass Spectrometry Spectra available.[3][13][15]

Reactivity and Chemical Properties

The reactivity of this compound is dominated by the presence of the hydroxyl and bromo functional groups. It is a key substrate in various organic transformations.

4.1. Nucleophilic Substitution Reactions

The primary reactivity of this compound involves the nucleophilic substitution of the bromide ion.[1][2] The carbon atom attached to the bromine is electrophilic and readily attacked by nucleophiles. This reaction is a cornerstone of its utility in synthesis.

Nucleophilic_Substitution cluster_reactants Reactants cluster_product Product This compound HO-CH₂-CH₂-Br Substituted_Product HO-CH₂-CH₂-Nu This compound->Substituted_Product Forms new C-Nu bond Leaving_Group Br⁻ This compound->Leaving_Group Bromide leaves Nucleophile Nu⁻ Nucleophile->this compound SN2 Attack

Nucleophilic substitution mechanism of this compound.

This reactivity is exploited in the synthesis of various compounds, including:

  • Ethers and Thioethers: Reaction with alkoxides or thiolates.

  • Amines: Reaction with ammonia (B1221849) or primary/secondary amines, as seen in the synthesis of 2-piperidin-1-yl-ethanol.[4][6]

  • Esters: The hydroxyl group can be esterified.

4.2. Cyclization Reactions

Under basic conditions, intramolecular nucleophilic substitution can occur, where the hydroxyl group acts as the nucleophile to displace the bromide, forming ethylene oxide.

Intramolecular_Cyclization cluster_reaction Intramolecular Cyclization Bromoethanol HO-CH₂-CH₂-Br Base Base (e.g., OH⁻) Alkoxide ⁻O-CH₂-CH₂-Br EpoxideBromide EpoxideBromide Alkoxide->EpoxideBromide Intramolecular SN2 Epoxide Ethylene Oxide Water H₂O Bromide Br⁻ BromoethanolBase BromoethanolBase AlkoxideWater AlkoxideWater BromoethanolBase->AlkoxideWater Deprotonation

Formation of ethylene oxide from this compound.

4.3. Other Reactions

This compound is also used in the selective reduction of nitroarenes in the presence of a catalyst system.[4][10] It forms an azeotrope with water, and its hydrolysis is accelerated by heat, acids, and alkalis.[5][6]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common and high-yielding laboratory-scale preparation involves the reaction of ethylene oxide with hydrobromic acid.[16][17]

5.1. Experimental Protocol: Synthesis from Ethylene Oxide and Hydrobromic Acid

This protocol is adapted from established literature procedures.[16][17]

Materials:

  • Ethylene oxide

  • 46% Hydrobromic acid

  • Anhydrous sodium carbonate

  • Anhydrous sodium sulfate (B86663)

  • Diethyl ether

  • Ice-salt bath

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, place 550 mL (4.56 moles) of 46% hydrobromic acid. Cool the flask in an ice-salt bath to below 10°C.

  • Addition of Ethylene Oxide: Slowly bubble 132 g (3 moles) of ethylene oxide gas into the stirred hydrobromic acid solution over approximately 2.5 hours, maintaining the temperature below 10°C.

  • Reaction Completion: Continue stirring for an additional hour after the ethylene oxide addition is complete, ensuring the temperature remains below 10°C.

  • Neutralization: Neutralize the excess hydrobromic acid by carefully adding anhydrous sodium carbonate until the solution is no longer acidic.

  • Salting Out: Add approximately 100 g of anhydrous sodium sulfate to the aqueous solution to salt out the this compound, which will form a separate layer.

  • Extraction: Collect the this compound layer. Extract the aqueous layer twice with 200 mL portions of diethyl ether.

  • Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the ether by distillation. The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 55-59°C/22 mmHg.[16]

Synthesis_Workflow Start Start: Reactants Reaction Reaction: Ethylene Oxide + HBr (<10°C) Start->Reaction Neutralization Neutralization with Na₂CO₃ Reaction->Neutralization SaltingOut Salting out with Na₂SO₄ Neutralization->SaltingOut Extraction Extraction with Diethyl Ether SaltingOut->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Purification Purification: Vacuum Distillation Drying->Purification End End: Pure this compound Purification->End

Experimental workflow for the synthesis of this compound.

Other reported synthesis methods include the reaction of ethylene glycol with hydrobromic acid and phosphorus tribromide, and the reaction of ethylene with dilute bromine water.[16][17]

Safety and Toxicology

This compound is a toxic and corrosive compound that must be handled with extreme care in a well-ventilated fume hood.[5][18]

6.1. Hazard Identification

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 3 (Toxic if swallowed)[3][5]
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin)[3][5]
Acute Toxicity, Inhalation Category 3 (Toxic if inhaled)[3][5]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)[3][5]

6.2. Health Effects

  • Inhalation: Vapors can cause irritation to the eyes and mucous membranes, headache, respiratory distress, and loss of consciousness.[5][7]

  • Ingestion: Can cause nausea, vomiting, and effects similar to inhalation.[5][7]

  • Skin Contact: May cause severe dermatitis and can be absorbed through the skin.[5][7]

  • Chronic Exposure: Chronic exposure may lead to liver and kidney toxicity.[6] It is considered a questionable carcinogen with experimental tumorigenic data.[3]

6.3. Handling and Storage

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3] A NIOSH-approved respirator is recommended.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and moisture.[3][6] It is hygroscopic and light-sensitive, so it should be stored under nitrogen in a tightly sealed container.[3]

  • Spill Response: In case of a spill, remove all ignition sources. Use absorbent material to clean up the spill and dispose of it as hazardous waste.[7]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3]

  • Pharmaceutical Synthesis: It is used as an intermediate in the preparation of various pharmaceuticals, including quaternary ammonium (B1175870) compounds and cholinergic agents.[3]

  • Organic Synthesis: It serves as a versatile reagent for introducing the 2-hydroxyethyl moiety into molecules.[1]

  • Other Applications: It has been used in the formulation of surfactants and flame retardants.[3]

Conclusion

This compound is a fundamentally important chemical with a well-defined set of properties and a broad range of applications in organic synthesis. Its bifunctional nature makes it a valuable tool for researchers and drug development professionals. However, its high toxicity necessitates strict adherence to safety protocols during handling and storage. This guide provides a comprehensive overview to support the safe and effective use of this compound in a laboratory setting.

References

2-Bromoethanol as an Alkylating Agent: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoethanol (B42945) is a bifunctional molecule recognized for its utility in organic synthesis and as a subject of toxicological research. Its significance as an alkylating agent stems from its chemical structure, which facilitates the covalent modification of biological macromolecules. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, detailing its chemical reactivity, metabolic activation, and the subsequent cellular consequences. The guide summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

This compound (BrCH₂CH₂OH) is a reactive chemical species that possesses both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom.[1] This dual functionality makes it a versatile reagent in chemical synthesis.[1] In a biological context, the electrophilic nature of this compound is of primary interest, as it enables the molecule to act as an alkylating agent, forming covalent bonds with nucleophilic centers in proteins and nucleic acids.[1] The toxicological properties of this compound are largely attributed to this alkylating activity, either directly or through its metabolic products.[2] Understanding the precise mechanisms of its action is crucial for assessing its toxicological risk and for its potential application in therapeutic strategies that leverage alkylating agents.

Mechanism of Action as an Alkylating Agent

The alkylating activity of this compound can be categorized into two primary mechanisms: direct alkylation and metabolic activation to a more potent alkylating species.

Direct Alkylation via S\N2 Reaction

This compound can directly react with biological nucleophiles through a bimolecular nucleophilic substitution (S\N2) reaction. The electron-withdrawing bromine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles.

Key Biological Nucleophiles:

  • Proteins: The side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) are primary targets for alkylation by this compound.[3][4] Alkylation of cysteine residues, in particular, can lead to the formation of stable thioether bonds, disrupting protein structure and function.[4]

  • Nucleic Acids: The nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA are also susceptible to alkylation. The N7 position of guanine (B1146940) is a common site of alkylation by many alkylating agents.[1] Such modifications can lead to DNA damage, mutations, and cytotoxicity.

The general mechanism for the S\N2 reaction is depicted below:

Figure 1: S\N2 reaction of this compound with a nucleophile.

Metabolic Activation to Bromoacetaldehyde (B98955)

A significant component of this compound's toxicity comes from its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1.[2] This enzymatic oxidation converts this compound into bromoacetaldehyde (BrCH₂CHO), a more reactive and toxic alkylating agent.[2]

Metabolic_Activation Bromoethanol This compound Bromoacetaldehyde Bromoacetaldehyde Bromoethanol->Bromoacetaldehyde Oxidation CYP2E1 CYP2E1 CYP2E1->Bromoethanol

Figure 2: Metabolic activation of this compound.

Bromoacetaldehyde is a potent electrophile that readily reacts with cellular nucleophiles, leading to significant cellular damage. Its primary effects include:

  • Glutathione (B108866) (GSH) Depletion: Bromoacetaldehyde rapidly conjugates with glutathione, a key intracellular antioxidant, leading to its depletion.[2] This compromises the cell's ability to detoxify reactive oxygen species (ROS) and other electrophiles, resulting in oxidative stress.

  • Protein and DNA Adduct Formation: Bromoacetaldehyde forms adducts with proteins and DNA, contributing to enzyme inactivation, disruption of cellular signaling, and genotoxicity.

Quantitative Data

ParameterValueSpecies/Cell LineComments
EC50 (Cytotoxicity) 100 µM (2 hr)Rat HepatocytesConcentration causing 50% reduction in cell viability.[2]
Toxicity Data Mouse oral TD50: 43mg / kg / 80w-cMouseAmbiguous tumor, gastrointestinal tumor reported.[5]
Toxicity Data Mouse intraperitoneal TD50: 150 mg / kg / 8w-iMouseTumor, lung, chest or respiratory tumor reported.[5]
Mutagenicity 1 mg / plateSalmonella typhimuriumMicrobial organism test system mutation.[5]
DNA Repair Test 10 µmol/plateEscherichia coliDNA repair test system.[5]
Mutagenicity 15 mmol / LKlebsiella pneumoniaeMutant microorganism test system.[5]

Note: The table above provides a template. Researchers are encouraged to populate this with their own data for specific cell lines of interest (e.g., MCF-7, A549, HepG2).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the alkylating action of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in a suitable solvent like DMSO or PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a solvent control (medium with the same concentration of DMSO or PBS used for the drug stock) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Glutathione (GSH) Depletion Assay (Glutathione Reductase Recycling Assay)

This assay measures the total glutathione (GSH and GSSG) concentration in a sample.

Materials:

  • Cell or tissue lysate

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Glutathione Reductase (GR) solution

  • NADPH solution

  • GSH standards

  • 96-well plate

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer. Centrifuge to remove cellular debris.

  • Standard Curve: Prepare a series of GSH standards of known concentrations in the assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing DTNB and GR in the assay buffer.

  • Assay:

    • Add samples and standards to the wells of a 96-well plate.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding NADPH solution.

  • Measurement: Immediately measure the change in absorbance at 405 nm or 412 nm over time (kinetic assay) or after a specific incubation period (endpoint assay). The rate of color formation is proportional to the glutathione concentration.[3][6]

  • Data Analysis: Calculate the GSH concentration in the samples by comparing their absorbance values to the standard curve.

Proteomic Analysis of Protein Alkylation

This protocol outlines a general workflow for identifying proteins alkylated by a chemical probe using mass spectrometry.

Materials:

  • Cells treated with this compound (or an alkyne- or azide-tagged analog for click chemistry-based enrichment)

  • Lysis buffer (e.g., HEPES buffer with protease and phosphatase inhibitors)

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylating agent for blocking free cysteines (e.g., iodoacetamide)

  • Trypsin

  • Desalting columns (e.g., C18)

  • LC-MS/MS system

Protocol:

  • Cell Lysis and Protein Extraction: Lyse the treated and control cells and extract the proteins.[6]

  • Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP, and then alkylate the newly exposed and other free cysteine thiols with iodoacetamide (B48618) to prevent their re-oxidation or further modification.[6]

  • Protein Digestion: Digest the proteins into peptides using trypsin.[6]

  • Enrichment of Alkylated Peptides (Optional but Recommended): If a tagged analog of this compound was used, enrich the tagged peptides using affinity purification (e.g., biotin-streptavidin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their amino acid sequence and any modifications.[6]

  • Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the proteins and the specific sites of alkylation. Quantitative proteomics approaches (e.g., SILAC, iTRAQ, or label-free quantification) can be used to compare the extent of alkylation between different treatment conditions.[6][7]

Signaling Pathways and Visualizations

The alkylating activity of this compound and the resulting oxidative stress can trigger several cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Nrf2-Mediated Antioxidant Response

Oxidative stress resulting from GSH depletion activates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bromoethanol This compound Bromoacetaldehyde Bromoacetaldehyde Bromoethanol->Bromoacetaldehyde CYP2E1 GSH_Depletion GSH Depletion Bromoacetaldehyde->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS) GSH_Depletion->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2_cyto Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->Oxidative_Stress counteracts

Figure 3: Nrf2-mediated antioxidant response to this compound.

MAPK Signaling in Stress Response

The cellular stress induced by this compound can activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as the JNK and p38 MAPK pathways, which are involved in inflammation and apoptosis.

MAPK_Pathway Bromoethanol This compound-induced Cellular Stress ASK1 ASK1 Bromoethanol->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates p38 p38 MKK3_6->p38 phosphorylates p38->AP1 activates Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis regulates gene expression for

Figure 4: Activation of JNK and p38 MAPK pathways.

ATF4 and the Integrated Stress Response

Alkylation damage and oxidative stress can also trigger the Integrated Stress Response (ISR), leading to the activation of Activating Transcription Factor 4 (ATF4).

ATF4_Pathway Stress Cellular Stress (Alkylation, Oxidative Stress) PERK PERK Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Translation eIF2a_P->Global_Translation inhibits ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA selectively translates ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4_Protein->Stress_Response_Genes upregulates Apoptosis Apoptosis Stress_Response_Genes->Apoptosis can lead to

Figure 5: ATF4 activation in the integrated stress response.

Conclusion

This compound exerts its effects as an alkylating agent through both direct reaction with cellular nucleophiles and, more significantly, through metabolic activation to the highly reactive bromoacetaldehyde. The resulting alkylation of proteins and DNA, coupled with the depletion of glutathione and induction of oxidative stress, triggers a cascade of cellular responses, including the activation of the Nrf2, MAPK, and ATF4 signaling pathways. These responses ultimately determine the cell's fate, leading to adaptation, senescence, or apoptosis. This technical guide provides a foundational understanding of these mechanisms, supported by experimental protocols and visual representations, to aid researchers in the fields of toxicology, pharmacology, and drug development in their investigation of this compound and other related alkylating agents. Further research is warranted to generate more comprehensive quantitative data on the cytotoxicity and reactivity of this compound in a wider range of biological systems.

References

Synthesis of 2-Bromoethanol from Ethylene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromoethanol (B42945) from ethylene (B1197577) oxide, tailored for researchers, scientists, and professionals in drug development. The primary synthesis route involves the acid-catalyzed ring-opening of ethylene oxide with hydrogen bromide.

Reaction Principle

The synthesis of this compound from ethylene oxide is achieved through the reaction of ethylene oxide, a cyclic ether, with hydrogen bromide (HBr).[1] This reaction is an example of an acid-catalyzed nucleophilic ring-opening of an epoxide.[2] The high ring strain of the three-membered epoxide ring makes it susceptible to cleavage even under mild acidic conditions.[2][3]

The mechanism involves the protonation of the oxygen atom in the ethylene oxide ring by the hydrogen ion from HBr. This protonation activates the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by the bromide ion (Br-). The bromide ion then attacks one of the carbon atoms in an SN2-like fashion, leading to the opening of the ring and the formation of this compound.[4][5] The reaction is typically carried out in an aqueous solution of hydrobromic acid.

Experimental Protocol

The following detailed experimental protocol is adapted from a well-established procedure for the synthesis of this compound from ethylene oxide.[6][7]

Materials and Equipment:

  • Ethylene oxide

  • 46% Hydrobromic acid (sp. gr. 1.46)

  • Anhydrous sodium carbonate

  • Anhydrous sodium sulfate (B86663)

  • Ether

  • 1-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer

  • Ice-salt bath

  • Balance

  • U-tubes

  • Glass coil

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 1-L three-necked flask, place 550 cc (4.56 moles) of 46% hydrobromic acid.[6][7] The flask is equipped with a stirrer and placed in an ice-salt bath to maintain a low temperature.[7]

  • Introduction of Ethylene Oxide: Ethylene oxide gas is cooled by passing it through a glass coil surrounded by ice and salt before being introduced into the hydrobromic acid solution.[7] The rate of gas flow is monitored using a U-tube containing water.[7] A second U-tube is used to ensure complete absorption of the gas.[7]

  • Reaction: Once the temperature of the acid solution drops to 10°C, 132 g (3 moles) of ethylene oxide is added over a period of approximately two and a half hours, with continuous stirring.[6][7] The reaction temperature is maintained below 10°C throughout the addition.[6][7] Stirring is continued for an additional hour after the ethylene oxide addition is complete.[6][7]

  • Neutralization and Workup: After the reaction, the excess hydrobromic acid is neutralized with approximately 100 g of anhydrous sodium carbonate.[6][7]

  • Extraction and Drying: About 100 g of anhydrous sodium sulfate is added to the aqueous solution to salt out the this compound, which separates as a layer.[6][7] This layer is collected in 200 cc of ether.[6][7] The aqueous layer is further extracted twice with 200-cc portions of ether.[7] The combined ether extracts are dried overnight with anhydrous sodium sulfate.[6]

  • Purification: The ether is removed by distillation from a steam bath.[6] The remaining this compound is then purified by distillation under reduced pressure.[6] The fraction boiling at 55–59°C/22 mm is collected as pure ethylene bromohydrin.[6]

Quantitative Data Summary

ParameterValueReference
Reactants
Ethylene Oxide3 moles (132 g)[6][7]
46% Hydrobromic Acid4.56 moles (550 cc)[6][7]
Reaction Conditions
TemperatureBelow 10°C[6][7]
Reaction Time~3.5 hours (2.5h addition + 1h stirring)[6][7]
Product Information
Yield327–345 g (87–92%)[6]
Boiling Point55–59°C at 22 mm Hg[6]
47–51°C at 15 mm Hg[6]
59–63°C at 25 mm Hg[6]
90–94°C at 80 mm Hg[6]
135-136°C (at atmospheric pressure)[8]
Specific Gravity1.721 at 25°C[8]
Refractive Index1.472[8]

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants Reactants: Ethylene Oxide Hydrobromic Acid Reaction Reaction (Ring Opening) Reactants->Reaction <10°C Neutralization Neutralization (Sodium Carbonate) Reaction->Neutralization Extraction Extraction (Ether) Neutralization->Extraction Drying Drying (Sodium Sulfate) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

Reaction_Mechanism EthyleneOxide Ethylene Oxide ProtonatedEpoxide Protonated Epoxide EthyleneOxide->ProtonatedEpoxide HBr HBr HBr->ProtonatedEpoxide Protonation TransitionState SN2-like Transition State ProtonatedEpoxide->TransitionState BromideIon Br⁻ BromideIon->TransitionState Nucleophilic Attack Bromoethanol This compound TransitionState->Bromoethanol Ring Opening

Caption: Acid-catalyzed ring-opening mechanism.

References

An In-depth Technical Guide to the Physical Properties of Ethylene Bromohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) bromohydrin, also known as 2-bromoethanol, is a key bifunctional molecule widely utilized in organic synthesis. Its structure, containing both a hydroxyl group and a bromine atom, allows for a diverse range of chemical transformations, making it a valuable intermediate in the pharmaceutical and specialty chemical industries. A thorough understanding of its physical properties is paramount for its safe handling, application in reaction design, and for the purification of its products. This guide provides a comprehensive overview of the core physical characteristics of ethylene bromohydrin, supported by experimental protocols and a visual representation of its synthesis.

Core Physical Properties

The physical properties of ethylene bromohydrin have been extensively characterized. The following tables summarize the key quantitative data sourced from various reputable chemical databases and suppliers.

Table 1: General and Thermodynamic Properties
PropertyValueConditions/NotesCitations
Molecular Formula C₂H₅BrO[1]
Molar Mass 124.96 g/mol [1]
Appearance Clear, colorless to light yellow/dark brown liquid[2]
Odor Sweet, burning taste[2]
Melting Point -80 °C[2][3]
Boiling Point 149-150 °Cat 750 mmHg (with decomposition)[4]
56-57 °Cat 20 mmHg[5][6]
99.1 °Cat 101.35 kPa[2]
Flash Point >110 °C (>230 °F)[2][3]
Vapor Pressure 3.2 hPaat 20 °C[3]
2.4 mmHgat 20 °C[5][7]
Vapor Density 4.3(vs air)[5][7]
Table 2: Density and Refractive Index
PropertyValueTemperature (°C)Citations
Density 1.763 g/mL25[2][5][6]
1.76 g/cm³20[3]
1.7629 g/cm³20[4]
1.7902 g/cm³0[4]
1.7696 g/cm³15[4]
1.7560 g/cm³25[4]
1.7494 g/cm³30[4]
Refractive Index (n_D) 1.49220[5][6][7]
1.4936120[4]
Table 3: Solubility Properties
PropertyValueConditions/NotesCitations
Water Solubility 1-5 g/100 mLat 19 °C[2]
MiscibleForms an azeotrope with water[2][4]
Solubility in Organic Solvents Soluble in most organic solventsInsoluble in petroleum ether[2][4]

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable use of chemical substances. The following section outlines detailed methodologies for the synthesis of ethylene bromohydrin and the determination of its key physical properties.

Synthesis of Ethylene Bromohydrin from Ethylene Oxide and Hydrobromic Acid

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

  • Ethylene oxide

  • 48% Hydrobromic acid

  • Anhydrous sodium carbonate

  • Anhydrous sodium sulfate (B86663)

  • Diethyl ether

  • Ice-salt bath

  • Three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer

Procedure:

  • In a three-necked flask cooled in an ice-salt bath, place 550 mL of 46% hydrobromic acid.

  • Bubble 132 g of ethylene oxide gas through the stirred acid solution while maintaining the temperature below 10 °C. The addition should take approximately 2.5 hours.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Neutralize the excess hydrobromic acid by slowly adding anhydrous sodium carbonate until the solution is no longer acidic.

  • Saturate the aqueous solution with anhydrous sodium sulfate to salt out the ethylene bromohydrin.

  • Separate the upper organic layer and extract the aqueous layer twice with 200 mL portions of diethyl ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

  • Distill the remaining liquid under reduced pressure. The fraction boiling at 56-57 °C at 20 mmHg is collected as pure ethylene bromohydrin.

Determination of Boiling Point

Apparatus:

  • Thiele tube or a similar heating apparatus

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Place a small amount (a few milliliters) of ethylene bromohydrin into the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube filled with mineral oil, making sure the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.

  • Observe a steady stream of bubbles emerging from the open end of the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Determination of Density

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

  • Weigh the pycnometer filled with water and record its mass (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with ethylene bromohydrin and bring it to the same temperature in the water bath.

  • Dry the outside and weigh the pycnometer filled with the sample, recording its mass (m₃).

  • Calculate the density of ethylene bromohydrin using the following formula: Density (sample) = [(m₃ - m₁) / (m₂ - m₁)] * Density (water at the experimental temperature)

Determination of Refractive Index

Apparatus:

Procedure:

  • Turn on the refractometer and the circulating water bath set to a specific temperature (e.g., 20 °C). Allow the instrument to equilibrate.

  • Clean the prism surfaces of the refractometer with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

  • Using a clean dropper, place a few drops of ethylene bromohydrin onto the lower prism.

  • Close the prisms carefully to spread the liquid into a thin film.

  • Look through the eyepiece and adjust the focus until the crosshairs are sharp.

  • Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored band is visible, adjust the compensator to obtain a sharp, black-and-white dividing line.

  • Read the refractive index value from the scale.

Mandatory Visualizations

Synthesis of Ethylene Bromohydrin

The following diagram illustrates the experimental workflow for the synthesis of ethylene bromohydrin from ethylene oxide and hydrobromic acid.

G EthyleneOxide Ethylene Oxide (gas) ReactionVessel Reaction Vessel (Stirred, <10°C) EthyleneOxide->ReactionVessel HBr 46% Hydrobromic Acid HBr->ReactionVessel Neutralization Neutralization (Anhydrous Na₂CO₃) ReactionVessel->Neutralization Reaction Mixture SaltingOut Salting Out (Anhydrous Na₂SO₄) Neutralization->SaltingOut Extraction Extraction (Diethyl Ether) SaltingOut->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Organic Phase SolventRemoval Solvent Removal (Distillation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification Crude Product Product Pure Ethylene Bromohydrin Purification->Product

Caption: Synthesis workflow for ethylene bromohydrin.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of ethylene bromohydrin, presenting quantitative data in a structured format for ease of reference. Furthermore, standardized experimental protocols for its synthesis and the determination of its primary physical characteristics have been outlined to aid researchers in their laboratory practices. The provided visualization of the synthesis workflow offers a clear overview of the production process. This comprehensive information is intended to support the safe and effective use of ethylene bromohydrin in research, development, and manufacturing.

References

An In-depth Technical Guide to 2-Bromoethanol (CAS 540-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Bromoethanol (B42945) (CAS 540-51-2), a versatile bifunctional alkylating agent. The document details its chemical and physical properties, safety and handling protocols, common applications, and experimental procedures.

Core Information

This compound, also known as ethylene (B1197577) bromohydrin, is a colorless to pale yellow liquid with a characteristic sweet, burning taste.[1][2] Its chemical structure features both a nucleophilic hydroxyl group and an electrophilic bromo group, making it a valuable intermediate in a wide range of organic syntheses.[3] It is hygroscopic, light-sensitive, and miscible with water, with which it forms an azeotrope.[2][4][5]

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 540-51-2[1]
Molecular Formula C₂H₅BrO[1]
Molecular Weight 124.96 g/mol [1]
Appearance Colorless to dark brown liquid[1]
Density 1.763 g/mL at 25 °C
Melting Point -80 °C[6]
Boiling Point 149-150 °C (decomposes)[1]
56-57 °C at 20 mmHg
Flash Point 110 °C (230 °F)[5][6]
Vapor Pressure 2.4 mmHg at 20 °C
3.2 hPa at 20 °C[6]
Vapor Density 4.3 (vs air)
Refractive Index n20/D 1.492
Solubility Miscible with water and most organic solvents; insoluble in petroleum ether.[4][5]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeData Source / Key InformationReference
¹H NMR Spectrum available. A predicted spectrum includes peaks at δ[ppm]: 2.20 (s, 1H); 3.55 (t, 2H, J=7 Hz); 3.80 (t, 2H, J=7 Hz) in CDCl₃.[2][7][8]
¹³C NMR Spectrum available.[2][9]
Mass Spectrometry (MS) Spectrum available (electron ionization).[10][11]
Infrared (IR) Spectroscopy Spectrum available (gas phase).[10]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[6]

Toxicity and Hazards

The compound is classified as highly toxic and corrosive.[1]

Hazard TypeGHS Classification and StatementsReference
Acute Toxicity (Oral) H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal) H311: Toxic in contact with skin.[1]
Acute Toxicity (Inhalation) H331: Toxic if inhaled.[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1]
Fire Hazard Combustible liquid.[1]

Symptoms of Exposure: Vapors can cause irritation to the eyes and mucous membranes, headache, and respiratory distress.[1][12] Ingestion may lead to nausea and vomiting, while skin contact can result in severe dermatitis.[1]

Storage and Disposal

Store in a cool, dry, well-ventilated area between 2-8°C, away from light, strong oxidizing agents, and acids.[13] Containers should be tightly sealed.[14] Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for its application in research and development.

Synthesis Method 1: From Ethylene Oxide and Hydrobromic Acid

This method is noted for its high yields and convenience.[15]

Materials:

  • 1-L three-necked flask equipped with a mechanical stirrer, a gas delivery tube, and a thermometer.

  • 550 cc (4.56 mol) of 46% hydrobromic acid (sp. gr. 1.46).

  • 132 g (3 moles) of ethylene oxide.

  • Anhydrous sodium carbonate.

  • Anhydrous sodium sulfate (B86663).

  • Ether.

  • Ice-salt bath.

Procedure:

  • Place the hydrobromic acid in the flask and cool to below 10°C using an ice-salt bath.

  • While stirring, add ethylene oxide over approximately 2.5 hours, maintaining the temperature below 10°C.

  • Continue stirring for one hour after the addition is complete.

  • Neutralize the excess hydrobromic acid with anhydrous sodium carbonate.

  • Saturate the solution with anhydrous sodium sulfate to separate a layer of this compound.

  • Extract the product with ether. The initial ether extract will form the lower layer. Subsequent extractions will form the upper layer.[15]

  • Combine the ether extracts and dry overnight with anhydrous sodium sulfate.

  • Filter and distill the ether from a steam bath.

  • Distill the remaining crude product under reduced pressure. The pure fraction is collected at 55–59°C/22 mm.[15] The yield is typically 87–92%.[15]

Synthesis Method 2: From Ethylene Glycol and Phosphorus Tribromide

This protocol offers an alternative route from a different starting material.[7]

Materials:

  • 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Ethylene glycol (200 mmol).

  • Phosphorus tribromide (23 mmol).

  • Ice bath.

Procedure:

  • Add ethylene glycol to the flask and cool the solution to -10°C.

  • Add phosphorus tribromide dropwise over 30 minutes.

  • Slowly allow the mixture to warm to room temperature.

  • Reflux the reaction mixture for 2 hours.

  • Purify the product by distillation under reduced pressure.[7]

Purification: Williamson Ether Synthesis Workflow Example

This compound is often used as a reagent, for instance, in the Williamson ether synthesis to introduce a hydroxyethyl (B10761427) group. The following protocol describes its use and the subsequent purification of the product.[16]

Materials:

  • A suitable alcohol/phenol (e.g., 3-bromo-2-hydroxypyridine).

  • A strong, non-nucleophilic base (e.g., Sodium Hydride, NaH).

  • Anhydrous solvent (e.g., THF, DMF).

  • This compound.

  • Water, brine, and an organic extraction solvent (e.g., ethyl acetate).

  • Anhydrous sodium sulfate.

  • Silica (B1680970) gel for column chromatography.

Procedure:

  • Under an inert atmosphere, dissolve the alcohol/phenol in the anhydrous solvent and cool to 0°C.

  • Carefully add the base portion-wise and stir the mixture at room temperature for 1 hour to ensure complete alkoxide formation.

  • Cool the mixture back to 0°C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0°C.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.[16]

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Synthesis_Workflow reagents Reactants (e.g., Ethylene Oxide, HBr) reaction Controlled Reaction (Temp < 10°C) reagents->reaction neutralize Neutralization (Sodium Carbonate) reaction->neutralize extract Extraction (Ether) neutralize->extract dry Drying (Sodium Sulfate) extract->dry purify Purification (Vacuum Distillation) dry->purify product Pure this compound purify->product

Caption: General workflow for the synthesis and purification of this compound.

Applications bde This compound (CAS 540-51-2) pharma Pharmaceutical Synthesis (e.g., Cholinergic agents, Anti-cancer drugs) bde->pharma agro Agrochemical Production (e.g., Pesticides, Herbicides) bde->agro polymers Polymer Chemistry (e.g., Surfactants, Flame Retardants) bde->polymers synthesis General Organic Synthesis (Alkylation, Heterocycle formation) bde->synthesis research Biochemical Research (Modification of biomolecules) bde->research

Caption: Key application areas for this compound as a chemical intermediate.

Reactivity bde This compound HO-CH₂-CH₂-Br product_nuc HO-CH₂-CH₂-Nu bde:elec->product_nuc Forms C-Nu bond product_elec E-O-CH₂-CH₂-Br bde:nuc->product_elec Forms O-E bond nucleophile Nucleophile (Nu⁻) nucleophile->bde:elec SN2 Attack electrophile Electrophile (E⁺) electrophile->bde:nuc Nucleophilic Attack

Caption: Bifunctional reactivity of this compound as both an electrophile and a nucleophile.

Applications in Research and Industry

This compound serves as a crucial building block and reagent across various scientific fields.

  • Organic Synthesis: It is widely used as an alkylating agent to introduce the 2-hydroxyethyl group into molecules.[3][17] It is a key intermediate in the synthesis of pharmaceuticals, dyes, and quaternary ammonium (B1175870) compounds.[2][18] For example, it is used to prepare 2-bromoethyl glycosides from acetylated sugars and in the synthesis of 2-piperidin-1-yl-ethanol.[5]

  • Industrial Chemicals: The compound is utilized in the manufacturing of surfactants, flame retardants, and other specialty chemicals.[2][18] It also functions as a solvent in certain chemical reactions.[2]

  • Biochemical Research: In biochemical contexts, this compound can be used as a reagent for the modification of biomolecules or as a precursor for synthesizing linkers and coupling agents.[17]

  • Catalysis: It is employed in the selective reduction of nitroarenes within a PcFe(II)/NaBH₄/2-bromoethanol catalyst system.

References

Spectroscopic Characterization of 2-Bromoethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoethanol (C₂H₅BrO), a key intermediate in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering insights into its molecular structure and chemical environment. This document is intended to serve as a valuable resource for researchers and professionals requiring detailed analytical data and experimental context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their proximity to one another.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8Triplet2H-CH₂-OH
~3.5Triplet2H-CH₂-Br
~2.5Singlet (broad)1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~63-CH₂-OH
~35-CH₂-Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch (Alcohol)
3000-2850MediumC-H Stretch (Alkane)
1450-1375MediumC-H Bend (Alkane)
1050StrongC-O Stretch (Primary Alcohol)
650StrongC-Br Stretch (Alkyl Halide)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

Data Acquisition:

  • ¹H NMR: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer.[1][2] Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

  • ¹³C NMR: The spectrum is acquired on the same instrument, often using a broadband decoupling sequence to simplify the spectrum by removing proton-carbon coupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. This is often done by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] A background spectrum of the empty sample holder is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

Spectroscopic_Data_of_2_Bromoethanol cluster_structure This compound Structure cluster_data Spectroscopic Data struct NMR_H ¹H NMR ~3.8 ppm (t, 2H, -CH₂OH) ~3.5 ppm (t, 2H, -CH₂Br) ~2.5 ppm (br s, 1H, -OH) struct->NMR_H Proton Environments NMR_C ¹³C NMR ~63 ppm (-CH₂OH) ~35 ppm (-CH₂Br) struct->NMR_C Carbon Environments IR IR (cm⁻¹) 3600-3200 (O-H) 1050 (C-O) 650 (C-Br) struct->IR Functional Groups

Structure-Spectra Correlation for this compound.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoethanol (B42945) (CAS 540-51-2) is a bifunctional organic compound widely utilized as a versatile intermediate and building block in organic synthesis.[1] Its structure, featuring both a nucleophilic hydroxyl (-OH) group and a carbon atom susceptible to nucleophilic attack due to the adjacent bromo group, imparts a unique and often competing reactivity profile.[1] This guide provides a comprehensive technical overview of the reactivity centered on the hydroxyl group, detailing its key transformations, the factors governing its behavior, and explicit experimental protocols for its primary reactions. A critical aspect of this compound's chemistry is the intramolecular competition, where the hydroxyl group, particularly in its deprotonated alkoxide form, can act as an internal nucleophile to displace the bromide, leading to the formation of ethylene (B1197577) oxide. Understanding the conditions that favor this intramolecular cyclization versus intermolecular reactions is paramount for its effective use in synthesis.

Physicochemical and Reactivity Data

A foundational understanding of this compound's properties is essential for its application in synthesis. The following table summarizes its key physicochemical data.

PropertyValueSource(s)
Molecular Formula C₂H₅BrO
Molecular Weight 124.96 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point 149-150 °C (decomposes)[3]
56-57 °C at 20-27 hPa
Melting Point -80 °C
Density 1.763 g/mL at 25 °C
pKa (hydroxyl proton) 13.82 (Predicted)[2]
Solubility Soluble in water, alcohol, ether[2][3]

Core Reactivity of the Hydroxyl Group

The hydroxyl group of this compound engages in reactions typical of primary alcohols, including deprotonation, esterification, and etherification. However, its reactivity is uniquely influenced by the adjacent bromine atom, which enables a facile intramolecular cyclization pathway.

Acidity and Deprotonation

With a predicted pKa of approximately 13.82, the hydroxyl group of this compound is slightly more acidic than simple primary alcohols like ethanol (B145695) (pKa ~16).[2] This increased acidity is attributed to the electron-withdrawing inductive effect of the bromine atom on the adjacent carbon. Deprotonation is readily achieved using common bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) to form the corresponding 2-bromoethoxide. This alkoxide is a significantly stronger nucleophile than the neutral alcohol and is the key intermediate for both Williamson ether synthesis and intramolecular cyclization.

Intermolecular Reactions: Etherification and Esterification

When the reaction conditions are controlled to favor intermolecular pathways, the hydroxyl group serves as a valuable handle for introducing the 2-bromoethyl moiety.

The deprotonated 2-bromoethoxide can act as a nucleophile in a Williamson ether synthesis, reacting with primary alkyl halides or sulfonates to form 2-bromoethyl ethers.[4][5] This reaction proceeds via an Sₙ2 mechanism. To maximize the yield of the intermolecular ether product, conditions should be chosen to suppress the competing intramolecular cyclization. This often involves using the pre-formed alkoxide at low temperatures with a reactive alkylating agent. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be effective in facilitating the reaction between an aqueous base phase and the organic substrate phase.[6][7]

The hydroxyl group of this compound can be converted to an ester through various methods, most commonly via reaction with a carboxylic acid or its derivative. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a standard method.[8] Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) provides a high-yield pathway to the corresponding ester.

Intramolecular Reaction: Cyclization to Ethylene Oxide

A defining feature of this compound's reactivity is its propensity to undergo intramolecular cyclization to form ethylene oxide. This reaction is an example of neighboring group participation, where the hydroxyl group acts as an internal nucleophile.[9] The reaction is dramatically accelerated by the presence of a base, which deprotonates the hydroxyl group to form the 2-bromoethoxide anion. The resulting alkoxide then readily displaces the adjacent bromide via an intramolecular Sₙ2 attack. This cyclization can occur with high efficiency; for instance, the catalytic reduction of this compound can produce ethylene oxide in up to 93% yield under specific conditions.

G start This compound (Br-CH2CH2-OH) alkoxide alkoxide start->alkoxide + Base (e.g., NaOH, NaH) ester ester start->ester + R'COOH / H⁺ (Fischer) or + R'COCl (Acyl Chloride) ether ether alkoxide->ether + R'-X (Alkyl Halide) Williamson Ether Synthesis epoxide epoxide alkoxide->epoxide Intramolecular Sₙ2 (Neighboring Group Participation)

Experimental Protocols

The following sections provide detailed methodologies for the key transformations of the this compound hydroxyl group.

Protocol 1: Esterification - Synthesis of 2-Bromoethyl Acetate (B1210297)

This protocol is adapted from a patented process for the preparation of 2-bromoethyl acetate, demonstrating an industrial-scale esterification.

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and Dean-Stark trap (or equivalent for water removal)

  • Heating/cooling circulator

  • Vacuum distillation apparatus

Procedure:

  • Charge the reactor with ethylene glycol (1.0 eq), glacial acetic acid (~1.3 eq), and toluene.

  • With stirring, add 48% aqueous HBr solution (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to co-distill with toluene and be collected in the Dean-Stark trap.

  • Continue refluxing until water evolution ceases, indicating the formation of this compound and its subsequent esterification.

  • (Optional) Cool the mixture slightly and add acetic anhydride (~0.5 eq) to convert any remaining this compound to the acetate ester. Heat for an additional period if necessary.

  • Cool the reaction mixture to room temperature.

  • The product is purified by vacuum distillation to remove excess acetic acid and toluene. The final product, 2-bromoethyl acetate, is collected. A yield of approximately 93-96% can be expected.

G A 1. Charge Reactor - Ethylene Glycol - Acetic Acid - Toluene - 48% HBr B 2. Azeotropic Reflux - Heat to reflux - Remove water via  Dean-Stark trap A->B C 3. Monitor Reaction - Continue until water  evolution stops B->C D 4. Cool & Workup - Cool to room temp C->D E 5. Vacuum Distillation - Remove Toluene - Remove excess Acetic Acid D->E F 6. Collect Product - Pure 2-Bromoethyl Acetate E->F

Protocol 2: Etherification - Representative Williamson Ether Synthesis

This is a general protocol for the Williamson ether synthesis, adapted for the use of this compound as the alcohol component.[4]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried three-neck flask under an inert atmosphere.

  • In the flask, suspend NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium 2-bromoethoxide.

  • Slowly add the alkyl halide (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 3: Intramolecular Cyclization - Synthesis of Ethylene Oxide

This protocol describes the base-induced cyclization of this compound. Due to the high volatility of ethylene oxide (b.p. 10.7 °C), this procedure requires careful handling and is best performed with a distillation setup to collect the low-boiling product as it is formed.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water (optional, as a co-solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Short path distillation head

  • Receiving flask cooled in a dry ice/acetone bath (-78 °C)

Procedure:

  • Place a solution of this compound in a round-bottom flask. A concentrated aqueous solution can be used.

  • Add a concentrated solution of KOH or NaOH (e.g., 40-50% w/w) dropwise to the stirring this compound solution.[9] The reaction is exothermic.

  • Gently heat the mixture. As the volatile ethylene oxide is formed, it will distill from the reaction mixture.

  • The ethylene oxide vapor is passed through the short path distillation head and collected in the receiving flask cooled to -78 °C, where it will condense as a colorless liquid.

  • The reaction is complete when distillation ceases. The collected ethylene oxide should be kept cold and handled with extreme care due to its volatility and reactivity.

// Reactants R1 [label=< BrH || H-CC-O-H || HH

>];

R2 [label=<

  • OH⁻

    >];

// Intermediate I1 [label=< BrH || H-CC-O⁻ || HH

>];

I2 [label=<

  • H₂O

    >];

// Transition State TS [label=< BrH ⋮| H-CC-O || / HH

>];

// Products P1 [label=< H₂C—CH₂ \ / O

>];

P2 [label=<

  • Br⁻

    >];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges {rank=same; R1; R2} {rank=same; I1; I2} {rank=same; P1; P2}

R1 -> invis1 [arrowhead=none]; R2 -> invis1 [arrowhead=none]; invis1 -> I1 [label="Step 1: Deprotonation"];

I1 -> invis2 [arrowhead=none]; I2 -> invis2 [arrowhead=none];

I1 -> P1 [label="Step 2: Intramolecular Sₙ2 Attack"]; P1 -> P2 [arrowhead=none]; } caption="Figure 3: Mechanism of the base-induced cyclization of this compound to ethylene oxide."

Conclusion

The hydroxyl group in this compound is a versatile functional group whose reactivity is profoundly influenced by the neighboring bromine atom. While it undergoes typical intermolecular reactions of primary alcohols, such as esterification and etherification, its most characteristic transformation is the facile, base-promoted intramolecular cyclization to form ethylene oxide. Mastery of this compound as a synthetic tool requires a thorough understanding of the reaction conditions—base strength, temperature, and solvent—that dictate the balance between these competing intermolecular and intramolecular pathways. By carefully selecting these parameters, chemists can effectively leverage the unique reactivity of this compound to construct a wide range of valuable chemical structures.

References

A Technical Guide to the Synthesis of 2-Bromoethanol: Discovery, History, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of 2-Bromoethanol synthesis. It provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and comparative quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound (BrCH₂CH₂OH), also known as ethylene (B1197577) bromohydrin, is a versatile bifunctional molecule that has played a crucial role as a key intermediate in a wide array of chemical syntheses. Its ability to introduce a bromoethyl group makes it an important building block in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. Furthermore, it finds applications in the synthesis of agrochemicals, dyes, and other specialty chemicals. This guide delves into the historical context of its synthesis and details the primary methods developed over the years.

The Dawn of this compound Synthesis: A Historical Perspective

The synthesis of this compound was first reported in the early 20th century, emerging from investigations into the formation of alkyl halides.[1] The earliest and still highly relevant method involves the acid-catalyzed ring-opening of ethylene oxide with hydrogen bromide.[1] This discovery laid the foundation for the production of this compound, enabling its use in further chemical exploration and industrial applications. Over the years, several other synthetic routes have been developed, each with its own advantages and limitations.

Key Synthetic Methodologies

Several methods for the synthesis of this compound have been established. The following sections provide a detailed overview of the most significant approaches, including reaction mechanisms and experimental protocols.

From Ethylene Oxide and Hydrogen Bromide

The reaction of ethylene oxide with hydrobromic acid is one of the most common and industrially significant methods for producing this compound.[1] The reaction proceeds via an acid-catalyzed nucleophilic attack of the bromide ion on the protonated epoxide ring.

Logical Relationship of Synthesis:

Ethylene Oxide Ethylene Oxide This compound This compound Ethylene Oxide->this compound + HBr HBr HBr HBr->this compound

Caption: Synthesis of this compound from Ethylene Oxide.

Experimental Protocol:

A detailed procedure for this synthesis is well-documented in organic synthesis literature.[2][3] In a typical laboratory-scale preparation, 48% hydrobromic acid is cooled in an ice bath, and ethylene oxide is bubbled through the solution while maintaining a low temperature (typically below 10°C) to control the exothermic reaction and prevent the formation of byproducts such as 1,4-dioxane (B91453) and 2,2'-dibromodiethyl ether.[2][3] The reaction mixture is then stirred for a period, after which the excess acid is neutralized. The this compound is subsequently extracted and purified by distillation under reduced pressure.[2]

From Ethylene Glycol

Another established method involves the reaction of ethylene glycol with a brominating agent. This can be achieved using hydrobromic acid, often in the presence of a dehydrating agent or by using phosphorus tribromide.

Logical Relationship of Synthesis:

Ethylene Glycol Ethylene Glycol This compound This compound Ethylene Glycol->this compound + PBr3 or HBr PBr3 PBr3 PBr3->this compound

Caption: Synthesis of this compound from Ethylene Glycol.

Experimental Protocol (using Phosphorus Tribromide):

In this procedure, ethylene glycol is cooled to a low temperature (e.g., -10°C), and phosphorus tribromide is added dropwise with stirring.[4] The reaction mixture is then allowed to slowly warm to room temperature and subsequently refluxed for a couple of hours. The product, this compound, is then isolated by distillation under reduced pressure.[4]

From Ethylene and Bromine Water

An older, yet historically significant method, is the reaction of ethylene gas with a dilute solution of bromine in water. This reaction proceeds through the formation of a bromonium ion intermediate, which is then attacked by water to yield this compound. A significant byproduct of this reaction is 1,2-dibromoethane.

Logical Relationship of Synthesis:

Ethylene Ethylene This compound This compound Ethylene->this compound + Br2/H2O 1,2-Dibromoethane 1,2-Dibromoethane Ethylene->1,2-Dibromoethane + Br2 Bromine Water Bromine Water Bromine Water->this compound

Caption: Synthesis of this compound from Ethylene and Bromine Water.

Experimental Protocol:

Ethylene gas is passed through an ice-cold, stirred solution of bromine in water.[5] The reaction is continued until the bromine color disappears. The resulting mixture contains both this compound and 1,2-dibromoethane. The this compound is then separated from the byproduct and the aqueous solution by extraction and subsequent distillation.[5]

Quantitative Data Summary

The efficiency of each synthesis method can be evaluated based on various parameters such as yield, reaction time, and temperature. The following table summarizes the quantitative data for the key synthesis methods discussed.

Synthesis MethodReactantsTemperature (°C)Reaction TimeYield (%)
From Ethylene OxideEthylene Oxide, Hydrobromic Acid< 102.5 - 3.5 hours87 - 92
From Ethylene GlycolEthylene Glycol, Phosphorus Tribromide-10 to reflux~2.5 hoursNot specified in detail
From Ethylene & Bromine WaterEthylene, Bromine, WaterIce-coldNot specified~54.4 (of Bromine)

Experimental Workflows

The general workflow for the synthesis and purification of this compound involves several key steps, as illustrated in the diagram below.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Final Product Final Product Distillation->Final Product

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound has a rich history, with the ethylene oxide route remaining a highly efficient and widely used method. While other methods exist, the choice of synthesis often depends on the availability of starting materials, desired scale, and safety considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic needs. As a fundamental building block in organic chemistry, the continued study and optimization of this compound synthesis will remain a topic of interest in the scientific community.

References

An In-depth Technical Guide to 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromoethanol, a crucial reagent in various chemical syntheses. It details its chemical and physical properties, experimental protocols for its use, and its role in specific reaction pathways.

Core Chemical and Physical Properties

This compound, also known as ethylene (B1197577) bromohydrin, is a colorless to light yellow, hygroscopic liquid.[1] It is an organic compound with the chemical formula C2H5BrO and a molecular weight of approximately 124.96 g/mol .[2][3] This versatile compound is miscible with water and most organic solvents like ethanol (B145695) and ether, but it is insoluble in petroleum ether.[1]

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Molecular Formula C2H5BrO[2][3][4][5][6]
Molecular Weight 124.964 g/mol [4][6]
Density 1.763 g/mL at 25 °C[1][7]
Boiling Point 149-150 °C at 750 mmHg[8]
Melting Point -80 °C[8]
Flash Point > 110 °C (> 230 °F)[8]
Refractive Index n20/D 1.492[1][7]
Vapor Pressure 2.4 mmHg at 20 °C[7]
Vapor Density 4.3 (vs air)[7]

Experimental Protocols

Due to its hazardous nature, handling this compound requires strict safety measures. It is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[8] Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

General Storage and Handling:

  • Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5]

  • Keep the container tightly closed and protect it from moisture as the compound is hygroscopic.[1][8]

  • It is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1][8]

Protocol for Use in Synthesis: Selective Reduction of Nitroarenes

This compound is utilized as part of a catalyst system for the selective reduction of nitroarenes. The following is a generalized protocol based on its application.

Materials:

  • Nitroarene substrate

  • Sodium borohydride (B1222165) (NaBH4)

  • This compound

  • Phthalocyaninato iron(II) (PcFe(II)) catalyst

  • Anhydrous solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitroarene substrate in the anhydrous solvent.

  • Add the PcFe(II) catalyst to the solution.

  • In a separate flask, prepare a solution of NaBH4 and this compound in the same anhydrous solvent.

  • Slowly add the NaBH4/2-Bromoethanol solution to the nitroarene solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the specific substrate).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent in vacuo.

  • Purify the crude product using column chromatography or recrystallization.

Reaction Pathway Visualization

The following diagram illustrates a simplified logical workflow for the safe handling and use of this compound in a laboratory setting.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Fume Hood start->fume_hood weigh_dispense Weigh and Dispense Reagent ppe->weigh_dispense fume_hood->weigh_dispense reaction_setup Set up Reaction Apparatus weigh_dispense->reaction_setup run_reaction Run Reaction Under Inert Atmosphere reaction_setup->run_reaction workup Reaction Workup and Quenching run_reaction->workup purification Product Purification workup->purification waste_disposal Dispose of Waste Properly purification->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to 2-Bromoethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoethanol (B42945), a versatile bifunctional molecule widely utilized in chemical synthesis. This document details its nomenclature, physicochemical properties, synthesis protocols, and key applications in research and development, with a particular focus on its role as an alkylating agent and a building block in the creation of pharmaceuticals and agrochemicals.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

Common Synonyms:

  • Ethylene (B1197577) bromohydrin[1]

  • Glycol bromohydrin

  • 2-Hydroxyethyl bromide[1]

  • β-Bromoethyl alcohol

  • 1-Bromo-2-ethanol

Systematic and Other Names:

  • 2-bromoethan-1-ol

  • Ethanol, 2-bromo-

  • 2-Bromoethyl alcohol

  • β-bromoethanol

  • 1-Bromo-2-hydroxyethane

  • 2-bromanylethanol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₂H₅BrO[1]
Molecular Weight 124.96 g/mol [1]
Appearance Colorless to pale yellow transparent liquid[2]
Odor Sweet, burning taste[3]
Melting Point -80 °C[4]
Boiling Point 149-150 °C at 760 mmHg[4]
56-57 °C at 20 mmHg
Density 1.763 g/mL at 25 °C
Solubility Miscible with water, ethanol, and ether. Insoluble in petroleum ether.[5]
Vapor Pressure 2.4 mmHg at 20 °C
Refractive Index (n²⁰/D) 1.492

Table 2: Safety and Hazard Information for this compound

PropertyValueReferences
Flash Point 110 °C (230 °F) - closed cup
Hazard Statements Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[6]
Storage Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[5]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for three common laboratory-scale preparations.

From Ethylene Oxide and Hydrobromic Acid

This method is often preferred due to its high yields and the ready availability of the starting materials.[7][8]

Materials:

  • 46% Hydrobromic acid (HBr)

  • Ethylene oxide

  • Anhydrous sodium carbonate

  • Anhydrous sodium sulfate (B86663)

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a stirrer and cooled in an ice-salt bath, place 550 mL of 46% hydrobromic acid.

  • Maintain the temperature below 10 °C and bubble 132 g (3 moles) of ethylene oxide gas into the stirred acid over approximately 2.5 hours.

  • Continue stirring for an additional hour while keeping the temperature below 10 °C.

  • Neutralize the excess hydrobromic acid by slowly adding anhydrous sodium carbonate until the solution is no longer acidic.

  • Add approximately 100 g of anhydrous sodium sulfate to the solution to salt out the this compound. A separate layer of the product should form.

  • Extract the aqueous solution twice with 200 mL portions of diethyl ether.

  • Combine the organic extracts and the separated product layer. Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether by distillation.

  • The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 55–59 °C/22 mmHg.[7]

From Ethylene Glycol and Phosphorus Tribromide

Materials:

  • Ethylene glycol

  • Phosphorus tribromide (PBr₃)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mmol of ethylene glycol.

  • Cool the flask to -10 °C in an ice-salt bath.

  • Slowly add 23 mmol of phosphorus tribromide dropwise to the cooled ethylene glycol over a period of 30 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Reflux the mixture for 2 hours.

  • Purify the product by distillation under reduced pressure.[9]

From Ethylene and Bromine Water

Materials:

  • Ethylene gas

  • Bromine

  • Deionized water

  • Anhydrous sodium carbonate

  • Sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 7.2 g of bromine in 500 mL of ice-cold water.

  • Bubble washed ethylene gas through the solution with vigorous agitation until the bromine color disappears.

  • Repeat the addition of 7.2 g portions of bromine followed by ethylene gas until a total of 200 g of bromine has been consumed.

  • Separate the lower layer of ethylene dibromide that forms during the reaction.

  • Neutralize the aqueous layer with anhydrous sodium carbonate and then saturate it with sodium chloride.

  • Extract the aqueous solution twice with 100 mL portions of diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Remove the ether by evaporation to yield the crude this compound. Further purification can be achieved by distillation.[10]

Applications in Research and Development

This compound's bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, makes it a valuable reagent in organic synthesis.

Alkylating Agent in Proteomics

This compound is utilized as an alkylating agent to modify cysteine residues in proteins. This is a critical step in many proteomics workflows to prevent the formation of disulfide bonds, which can interfere with protein digestion and subsequent analysis by mass spectrometry. The reaction proceeds via an SN2 mechanism where the nucleophilic thiol group of cysteine attacks the electrophilic carbon of this compound, displacing the bromide ion and forming a stable thioether linkage.[11]

Experimental Workflow for Protein Alkylation:

Alkylation_Workflow Protein Protein Sample Denature Denaturation (e.g., with Urea) Protein->Denature Reduce Reduction of Disulfide Bonds (e.g., with DTT) Denature->Reduce Alkylate Alkylation of Cysteines (with this compound) Reduce->Alkylate Digest Proteolytic Digestion (e.g., with Trypsin) Alkylate->Digest Analysis Mass Spectrometry Analysis Digest->Analysis

A typical workflow for protein sample preparation for mass spectrometry analysis, including the alkylation step.
Synthesis of Pharmaceutical Intermediates

This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds.[2][12]

  • Synthesis of 2-Piperidin-1-yl-ethanol: This compound, which has applications in the synthesis of more complex pharmaceutical agents, can be prepared by the reaction of this compound with piperidine.[11]

  • Synthesis of 2-Bromoethyl Glycosides: These glycosides are valuable intermediates in carbohydrate chemistry and can be used to couple sugars to proteins for the preparation of glycoproteins. They are synthesized by reacting this compound with acetylated sugars.[13]

Logical Relationship in Pharmaceutical Synthesis:

Pharma_Synthesis Bromoethanol This compound Piperidinylethanol 2-Piperidin-1-yl-ethanol Bromoethanol->Piperidinylethanol Reaction with Piperidine BromoethylGlycoside 2-Bromoethyl Glycoside Bromoethanol->BromoethylGlycoside Reaction with Acetylated Sugar Piperidine Piperidine Piperidine->Piperidinylethanol AcetylatedSugar Acetylated Sugar AcetylatedSugar->BromoethylGlycoside API Active Pharmaceutical Ingredient (API) Piperidinylethanol->API Glycoprotein Glycoprotein BromoethylGlycoside->Glycoprotein

The role of this compound as a precursor in the synthesis of pharmaceutical intermediates.

Mechanism of Action and Potential Toxicological Pathways

The primary mechanism of action for this compound's reactivity is nucleophilic substitution, typically following an SN2 pathway.[11] Its toxicity is also linked to its alkylating ability and its metabolism to reactive intermediates.

In vivo, this compound can be metabolized via two main pathways. One pathway involves its conversion to ethylene oxide, which then conjugates with glutathione (B108866). A second, minor pathway involves oxidation to bromoacetaldehyde (B98955) and then to bromoacetic acid. These reactive metabolites can alkylate cellular macromolecules, including DNA and proteins, leading to cellular damage and toxicity.[4][14] This genotoxic potential can trigger cellular stress responses.

While a specific signaling pathway directly activated by this compound is not extensively characterized in the literature, its ability to generate reactive species and cause DNA damage suggests the potential involvement of stress response pathways, such as the oxidative stress response or DNA damage response pathways, which can ultimately lead to apoptosis if the damage is severe.

Inferred Cellular Response to this compound-Induced Stress:

Cellular_Stress_Response Bromoethanol This compound Metabolism Metabolism Bromoethanol->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Bromoacetaldehyde) Metabolism->ReactiveMetabolites Alkylation Alkylation of Macromolecules (DNA, Proteins) ReactiveMetabolites->Alkylation CellularStress Cellular Stress (Oxidative Stress, DNA Damage) Alkylation->CellularStress StressResponse Activation of Stress Response Pathways CellularStress->StressResponse Apoptosis Apoptosis StressResponse->Apoptosis CellDamage Cell Damage StressResponse->CellDamage

An inferred logical pathway illustrating the potential cellular response to this compound-induced toxicity.

Conclusion

This compound is a chemical of significant interest to researchers in both academic and industrial settings. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool in organic synthesis. The detailed experimental protocols provided in this guide for its synthesis and the overview of its applications in proteomics and pharmaceutical development are intended to support and facilitate further research and innovation. As with any reactive chemical, adherence to strict safety protocols is paramount when handling and utilizing this compound.

References

Thermochemical data for 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of 2-Bromoethanol (B42945)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for this compound (CAS RN: 540-51-2). It includes critically evaluated data, detailed experimental protocols for the determination of these properties, and logical workflows presented through diagrams. This document is intended to be a core resource for professionals requiring accurate thermochemical information for research, process development, and safety assessments.

Core Thermochemical Data

The thermochemical properties of this compound are essential for understanding its stability, reactivity, and energy content. The following tables summarize key quantitative data from established sources.

Table 1: Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The values for this compound in both gaseous and liquid phases have been determined through the Active Thermochemical Tables (ATcT) approach, which provides a highly accurate and internally consistent set of thermochemical values.[1][2][3]

Compound FormulaStateΔfH°(298.15 K) (kJ/mol)Uncertainty (kJ/mol)Source
BrCH₂CH₂OHLiquid (l)-274.38± 0.46Active Thermochemical Tables (ATcT)[1]
BrCH₂CH₂OHGas (g)-220.74± 0.54Active Thermochemical Tables (ATcT)[3]
Table 2: Other Physical and Thermochemical Properties

A variety of other thermophysical properties are crucial for handling and modeling this compound. These have been critically evaluated by institutions such as the National Institute of Standards and Technology (NIST).

PropertyValueConditionsSource
Molecular Weight124.964 g/mol -NIST[4]
Boiling Point (at 760 mmHg)149-151 °C-
Boiling Point (at 20 mmHg)56-57 °C-ChemicalBook[5]
Density1.763 g/mLat 25 °CChemicalBook[5]
Refractive Index1.492at 20 °CChemicalBook[5]
Flash Point110 °Cclosed cupSigma-Aldrich[6]
Enthalpy of Vaporization (ΔvapH°)54.08 ± 0.40 kJ/molat 298.15 KBernardes 2007 (via ATcT)[7]
Enthalpy of Combustion (ΔcH°)-1203.84 ± 0.5 kJ/molat 298.15 KBernardes 2007 (via ATcT)[7]

The NIST/TRC Web Thermo Tables also provide access to a collection of critically evaluated thermodynamic property data for pure compounds, including heat capacity and enthalpy for this compound as an ideal gas as a function of temperature.[8][9]

Experimental Protocols and Methodologies

The determination of thermochemical data is reliant on precise experimental techniques. The values presented in this guide are primarily derived from calorimetric measurements and comprehensive thermochemical network analyses.

Determination of Enthalpy of Combustion via Calorimetry

The standard enthalpy of formation of an organic compound like this compound is often determined indirectly from its experimentally measured enthalpy of combustion. The process involves burning a known mass of the substance in a constant-volume (bomb) calorimeter and measuring the heat evolved.

Principle: The complete combustion of this compound is represented by the following reaction: BrCH₂CH₂OH(l) + 2.5 O₂(g) → 2 CO₂(g) + 2 H₂O(l) + HBr(aq)

By measuring the heat released during this reaction (q), one can calculate the enthalpy of combustion (ΔcH°). This value is then used with the known standard enthalpies of formation of CO₂, H₂O, and HBr to calculate the standard enthalpy of formation of this compound using Hess's Law.

Generalized Experimental Protocol:

  • Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within the calorimeter's bomb. A fuse wire is positioned to ensure ignition.

  • Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically ~30 atm). A known volume of water is added to the bomb to ensure the product HBr dissolves to form a solution of known concentration.[7]

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.[10]

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

  • Calculation:

    • The heat released (q) is calculated using the formula: q = C_cal * ΔT, where C_cal is the total heat capacity of the calorimeter system (determined from a calibration experiment, often with benzoic acid).

    • The molar enthalpy of combustion is then calculated from the heat released and the number of moles of the sample burned.[11]

The following diagram illustrates the general workflow for this experimental determination.

G Workflow for Determining Enthalpy of Combustion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Sample B Place in Bomb A->B C Pressurize with O2 B->C D Assemble Calorimeter C->D E Record Initial Temp (T_i) D->E F Ignite Sample E->F G Record Final Temp (T_f) F->G H Calculate Temp. Change (ΔT = T_f - T_i) G->H I Calculate Heat Released (q = C_cal * ΔT) H->I J Calculate Molar Enthalpy of Combustion I->J K Determine ΔfH° of This compound J->K Apply Hess's Law with known ΔfH° values (CO2, H2O, HBr)

Workflow for Determining Enthalpy of Combustion
The Active Thermochemical Tables (ATcT) Approach

The high-precision data from the Argonne National Laboratory (ANL) are not derived from a single experiment but from a comprehensive statistical analysis of all available thermochemical measurements.[1]

Methodology:

  • Network Construction: A vast thermochemical network is created, incorporating data from thousands of experimental and theoretical determinations. The nodes of the network are chemical species, and the links are the thermochemical relationships between them (e.g., reaction enthalpies, enthalpies of formation).

  • Data Evaluation: Each measurement in the network is included with its originally reported uncertainty.[1]

  • Statistical Solution: The network is treated as a large system of linear equations and is solved statistically to produce a self-consistent set of thermochemical values. This process identifies and resolves conflicts between different experimental results, leading to more accurate and reliable data with robustly determined uncertainties.[1][2]

This method leverages the entire body of the world's thermochemical knowledge to refine the value for each individual species.

Relevant Chemical Pathways and Analytical Workflows

While not a signaling pathway in a biological sense, the chemical reactions of this compound are critical in analytical and synthetic chemistry. Its formation from ethylene (B1197577) oxide is a key reaction used for the quantitative analysis of ethylene oxide in various matrices, such as air samples or cigarette smoke.[12][13][14]

Derivatization of Ethylene Oxide for GC Analysis: Ethylene oxide is a volatile and reactive gas that is difficult to analyze directly. A common and robust analytical method involves trapping ethylene oxide and converting it to this compound, which is more stable and has better chromatographic properties.

Protocol:

  • Trapping: A sample (e.g., air, smoke) is passed through a sorbent tube coated with hydrobromic acid (HBr).[12]

  • Derivatization: The ethylene oxide reacts quantitatively with the HBr on the sorbent to form this compound.

  • Extraction: The this compound is desorbed from the sorbent using a suitable solvent (e.g., a 1:1 mixture of acetonitrile/toluene).[12]

  • Analysis: The resulting solution is analyzed by gas chromatography (GC), typically with a sensitive electron capture detector (ECD), which is highly responsive to halogenated compounds like this compound.[12][14]

The following diagram illustrates this important analytical reaction pathway.

G Analytical Derivatization of Ethylene Oxide EthyleneOxide Ethylene Oxide (Volatile Analyte) Bromoethanol This compound (Stable Derivative) EthyleneOxide->Bromoethanol + HBr HBr Hydrobromic Acid (Derivatizing Agent) GC_Analysis Analysis by GC-ECD Bromoethanol->GC_Analysis Quantification

Analytical Derivatization of Ethylene Oxide

References

An In-depth Technical Guide to the Biological Activity and Metabolic Pathways of 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and metabolic pathways of 2-bromoethanol (B42945), a versatile yet toxic halogenated alcohol. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, toxicological profile, and biotransformation. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the complex processes involved.

Biological Activity of this compound

This compound (BrCH₂CH₂OH) is a reactive chemical intermediate widely used in organic synthesis.[1][2][3] Its biological activity is primarily characterized by its potent alkylating properties, leading to a range of toxicological effects.[1][2]

Mechanism of Action

The primary mechanism of this compound's biological activity is its function as an alkylating agent. The presence of a bromine atom, a good leaving group, adjacent to a hydroxyl group facilitates nucleophilic substitution reactions (typically SN2) with biological macromolecules.[1][4] This reactivity allows this compound to form covalent bonds with nucleophilic sites in proteins and DNA, leading to cellular dysfunction and toxicity.[1]

Cytotoxicity

This compound exhibits significant cytotoxicity in a concentration-dependent manner. Studies on isolated rat hepatocytes have demonstrated its ability to induce cell death, preceded by the depletion of intracellular glutathione (B108866) (GSH) and an increase in lipid peroxidation.[1] The primary metabolite of this compound, bromoacetaldehyde (B98955), is even more toxic.[1]

Genotoxicity and Carcinogenicity

This compound has demonstrated mutagenic properties in microbial test systems.[5] It has been shown to cause mutations in Salmonella typhimurium and induce DNA repair in Escherichia coli.[5] However, studies in mice have not found a significant carcinogenic effect when administered subcutaneously.[2][6] Another study involving administration in drinking water to mice found that this compound induced squamous papillomas of the forestomach, but concluded it is unlikely to be an activated carcinogenic intermediate of 1,2-dibromoethane.[7]

Other Toxicological Effects

Inhalation of this compound vapors can cause severe irritation to the mucous membranes and upper respiratory tract, leading to symptoms such as coughing, wheezing, and shortness of breath.[8][9][10] In severe cases, it can result in chemical pneumonia and pulmonary edema.[8][9] Skin contact may cause severe dermatitis, and the compound can be absorbed through the skin.[10] Ingestion can lead to similar toxic effects.[10] Chronic exposure has been associated with liver and kidney toxicity.[11]

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound from various studies.

ParameterSpeciesRoute of AdministrationValueReference(s)
EC₅₀ (Cytotoxicity)Rat (Hepatocytes)In vitro100 µM (2 hr)[1]
TD₅₀ (Tumorigenic Dose)MouseOral43 mg/kg/80W-C[5]
TD₅₀ (Tumorigenic Dose)MouseIntraperitoneal150 mg/kg/8W-I[5]
Minimum Lethal ConcentrationMouseIntraperitoneal80 mg/kg[5]

Table 1: In Vitro and In Vivo Toxicity of this compound

Test SystemStrainDoseResultReference(s)
Microbial MutationSalmonella typhimurium1 mg/platePositive[5]
DNA RepairEscherichia coli10 µmol/platePositive[5]
Microbial MutationKlebsiella pneumoniae15 mmol/LPositive[5]

Table 2: Genotoxicity of this compound in Microbial Systems

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through two primary pathways: a major oxidative pathway and a minor pathway involving conjugation with glutathione, which can also be considered a detoxification route. A significant portion of this compound is also proposed to be converted to ethylene (B1197577) oxide in vivo.[2][12]

Oxidative Pathway

The main metabolic route for this compound involves its oxidation to bromoacetaldehyde, which is then further oxidized to bromoacetic acid.[1][12] This pathway is catalyzed by alcohol dehydrogenase and cytochrome P450 enzymes (specifically CYP2E1) in the first step, and aldehyde dehydrogenase in the second step.[1][6][13] Bromoacetaldehyde is a highly reactive and toxic intermediate.[1] The final product of this pathway, N-acetyl-S-(carboxymethyl)cysteine, is a minor urinary metabolite.[12]

Conversion to Ethylene Oxide and Glutathione Conjugation

It is proposed that this compound can be converted in vivo to ethylene oxide.[12] Both this compound and ethylene oxide administration in rats lead to the formation of the same major urinary metabolites: S-(2-hydroxyethyl)cysteine and N-acetyl-S-(2-hydroxyethyl)cysteine.[12] This suggests a common metabolic intermediate, likely ethylene oxide, which is then conjugated with glutathione.

The direct conjugation of this compound with glutathione, catalyzed by glutathione S-transferases, is also a potential detoxification pathway.

Metabolic_Pathways_of_2_Bromoethanol cluster_oxidative Oxidative Pathway cluster_conjugation Conjugation & Conversion BE This compound BA Bromoacetaldehyde BE->BA ADH, CYP2E1 EO Ethylene Oxide BE->EO In vivo conversion GSH_Conj_BE Glutathione Conjugate BE->GSH_Conj_BE GST BAA Bromoacetic Acid BA->BAA ALDH NACMC N-acetyl-S- (carboxymethyl)cysteine BAA->NACMC GSH_Conj_EO S-(2-hydroxyethyl)cysteine & N-acetyl-S-(2-hydroxyethyl)cysteine EO->GSH_Conj_EO GSH Conjugation

Metabolic pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the biological activity and metabolism of this compound.

Hepatocyte Isolation and Cytotoxicity Assay

Objective: To assess the concentration-dependent cytotoxicity of this compound in primary rat hepatocytes.

Protocol:

  • Hepatocyte Isolation:

    • Isolate hepatocytes from adult male Sprague-Dawley rats (200-250 g) by a two-step collagenase perfusion method.

    • Assess cell viability using the trypan blue exclusion test; only preparations with >85% viability should be used.

    • Resuspend hepatocytes in Krebs-Henseleit buffer (pH 7.4) supplemented with 12.5 mM HEPES.

  • Cytotoxicity Assay:

    • Incubate hepatocytes (10⁶ cells/mL) in rotating, round-bottomed flasks at 37°C in a humidified atmosphere of 95% O₂ / 5% CO₂.

    • Add this compound from a stock solution in dimethyl sulfoxide (B87167) (DMSO) to achieve final concentrations ranging from 10 µM to 1 mM. The final DMSO concentration should not exceed 0.1%.

    • Take aliquots of the cell suspension at various time points (e.g., 0, 1, 2, 4 hours).

    • Measure cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the medium using a commercially available kit.

    • Express LDH release as a percentage of the total cellular LDH (determined by lysing an aliquot of cells with 1% Triton X-100).

    • Calculate the EC₅₀ value (the concentration that causes 50% of the maximal effect) from the concentration-response curve.

Cytotoxicity_Workflow Start Isolate Rat Hepatocytes (Collagenase Perfusion) Viability Assess Viability (Trypan Blue, >85%) Start->Viability Incubation Incubate Hepatocytes (10^6 cells/mL) with varying [this compound] Viability->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling LDH_Assay Measure Lactate Dehydrogenase (LDH) Release in Supernatant Sampling->LDH_Assay Calculation Calculate % Cytotoxicity vs. Control LDH_Assay->Calculation EC50 Determine EC50 Value Calculation->EC50

Workflow for hepatocyte cytotoxicity assay.
Glutathione (GSH) Depletion Assay

Objective: To measure the effect of this compound on intracellular glutathione levels.

Protocol:

  • Follow the initial steps of the cytotoxicity assay for hepatocyte isolation and incubation with this compound.

  • At specified time points, pellet the cells by centrifugation (50 x g for 1 min).

  • Resuspend the cell pellet in 1 mL of 6.5% trichloroacetic acid.

  • Lyse the cells by freezing and thawing three times.

  • Centrifuge at 10,000 x g for 10 min to remove precipitated protein.

  • Measure the GSH concentration in the supernatant using the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) method.

  • Read the absorbance at 412 nm and quantify GSH levels against a standard curve prepared with known concentrations of GSH.

  • Express results as nmol GSH per 10⁶ cells.

Cytochrome P450 (CYP2E1) Inhibition Assay

Objective: To determine the inhibitory effect of a compound on this compound metabolism by CYP2E1.

Protocol:

  • Microsome Preparation:

    • Prepare liver microsomes from control and CYP2E1-induced rats (e.g., treated with ethanol (B145695) or isoniazid).

    • Determine the protein concentration of the microsomal preparations using the Bradford assay.

  • Inhibition Assay:

    • Prepare an incubation mixture containing:

      • Phosphate buffer (pH 7.4)

      • Rat liver microsomes (e.g., 0.5 mg/mL protein)

      • An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

      • This compound (at a concentration near its Km, if known)

      • Varying concentrations of the test inhibitor.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C with gentle shaking.

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of bromoacetaldehyde or a subsequent metabolite using a validated analytical method (e.g., GC-MS).

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

Aldehyde Dehydrogenase (ALDH) Activity Assay

Objective: To measure the activity of ALDH in the presence of bromoacetaldehyde.

Protocol:

  • Sample Preparation:

    • Prepare liver cytosolic fractions from rats.

    • Determine the protein concentration.

  • ALDH Activity Assay:

    • Prepare a reaction mixture in a cuvette containing:

      • Pyrophosphate buffer (pH 8.8)

      • NAD⁺

      • Liver cytosol (containing ALDH)

    • Initiate the reaction by adding the substrate, bromoacetaldehyde.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

    • One unit of ALDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Genotoxicity Testing: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

  • Strains: Use a set of tester strains, such as TA98, TA100, TA1535, and TA1537, which detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), typically prepared from the liver of Aroclor 1254-induced rats.

  • Plate Incorporation Method:

    • To a test tube, add:

      • 0.1 mL of an overnight culture of the tester strain.

      • 0.1 mL of the test solution of this compound at various concentrations.

      • 0.5 mL of S9 mix or buffer (for non-activation plates).

    • Vortex and pre-incubate at 37°C for 20-30 minutes.

    • Add 2 mL of molten top agar (B569324) containing a trace of histidine and biotin.

    • Vortex and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive response is defined as a dose-related increase in the number of revertants to at least twice the spontaneous reversion rate (background).

Analytical Methodology: GC-MS for Metabolite Analysis

Objective: To identify and quantify this compound and its metabolites in biological samples.

Protocol:

  • Sample Preparation (e.g., Urine):

    • Thaw frozen urine samples at room temperature.

    • Centrifuge to remove any precipitate.

    • Acidify an aliquot of the supernatant with HCl.

    • Extract the metabolites with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Derivatize the residue to increase volatility and improve chromatographic properties (e.g., silylation with BSTFA).

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms capillary column.

      • Carrier Gas: Helium at a constant flow rate.

      • Injector: Splitless mode.

      • Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-550.

      • Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify metabolites by comparing their mass spectra and retention times to those of authentic standards.

    • Quantify the metabolites using a calibration curve prepared with standards and an internal standard.

Conclusion

This compound is a chemical with significant biological activity, primarily driven by its alkylating properties. Its metabolism is complex, involving oxidative pathways that can lead to the formation of more toxic intermediates, as well as detoxification through conjugation. Understanding these pathways and the associated toxicological endpoints is crucial for risk assessment and for the safe handling and use of this compound in research and industry. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other related halogenated compounds.

References

In-Depth Technical Guide: Fundamental Reaction Kinetics of 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanol (B42945) (BrCH₂CH₂OH) is a bifunctional molecule of significant interest in various chemical and biological fields. Its reactivity, governed by the interplay of the bromo and hydroxyl functional groups, dictates its role as a synthetic intermediate, an alkylating agent, and its behavior in various chemical environments.[1] Understanding the fundamental kinetics of its reactions is crucial for optimizing synthetic routes, predicting its environmental fate, and elucidating its mechanisms of action in biological systems. This guide provides a comprehensive overview of the core reaction kinetics of this compound, focusing on its thermal decomposition, photooxidation, and reactions with key radical species.

Thermal Decomposition of this compound

The gas-phase thermal decomposition of this compound has been investigated using single-pulse shock tube experiments, providing valuable insights into its high-temperature reactivity.[2]

Key Kinetic Parameters

The unimolecular decomposition of this compound proceeds primarily through two main channels: HBr elimination and H₂O elimination. The overall decomposition rate and the rates of these specific channels have been determined experimentally over a temperature range of 910-1102 K and a pressure range of 9-14 atm.[2]

Reaction/ProcessArrhenius Pre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)Rate Coefficient Expression
Overall Decomposition 10¹⁴.⁰⁸ ± ⁰.²³55.66 ± 1.07k = 10¹⁴.⁰⁸e(-55.66/RT) s⁻¹
HBr Elimination 10¹³.⁴⁸ ± ⁰.³⁰53.42 ± 1.39k = 10¹³.⁴⁸e(-53.42/RT) s⁻¹
H₂O Elimination 10¹⁴.⁴⁷ ± ⁰.⁴⁶66.47 ± 2.15k = 10¹⁴.⁴⁷e(-66.47/RT) s⁻¹

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound. Data from single-pulse shock tube experiments.[2]

Decomposition Products

The major products observed from the thermal decomposition of this compound, in order of increasing abundance, are:

  • Acetylene (C₂H₂)

  • Vinyl bromide (CH₂CHBr)

  • Methane (CH₄)

  • Ethane (C₂H₆)

  • Ethene (C₂H₄)

  • Acetaldehyde (CH₃CHO)

The formation of carbon monoxide (CO) has also been qualitatively observed.[2]

Experimental Protocol: Single-Pulse Shock Tube (SPST)

The kinetic data for the thermal decomposition of this compound were obtained using a single-pulse shock tube coupled with post-shock analysis.

1.3.1. Apparatus:

  • Shock Tube: A stainless steel tube consisting of a driver section and a driven section, separated by a diaphragm (e.g., polycarbonate).[1][3] The driven section has an end-wall equipped with ports for pressure transducers and sample extraction.[3]

  • Gas Handling System: A system for preparing and introducing the gas mixture (this compound diluted in an inert gas like argon) into the driven section.[2]

  • Diaphragm Rupture Mechanism: A mechanism to rupture the diaphragm, initiating the shock wave.

  • Pressure Transducers: Piezoelectric pressure transducers mounted along the driven section to measure the shock wave velocity.[4]

  • Dump Tank: A large volume connected to the driven section to quickly quench the reaction by rarefaction waves.[3]

  • Sample Collection System: A system to extract the post-shock gas mixture for analysis.[3]

  • Analytical Equipment: Fourier Transform Infrared (FTIR) spectrometer and Gas Chromatograph (GC) for product identification and quantification.[2]

1.3.2. Procedure:

  • Mixture Preparation: A dilute mixture of this compound in argon is prepared in a dedicated mixing tank.[2][5]

  • Shock Tube Preparation: The driven section is evacuated to a high vacuum and then filled with the prepared gas mixture to a specific initial pressure. The driver section is filled with a high-pressure driver gas (e.g., helium).[5]

  • Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly into the driven section, generating a shock wave.

  • Heating and Reaction: The shock wave travels through the gas mixture, compressing and heating it to the desired reaction temperature and pressure. The reaction (decomposition) occurs in the reflected shock region for a well-defined period (typically on the order of milliseconds).[3]

  • Quenching: The reaction is rapidly terminated by the arrival of a rarefaction wave from the driver section, which quickly cools the gas mixture.[1]

  • Sample Analysis: The quenched gas mixture is extracted and analyzed using FTIR and GC to identify and quantify the decomposition products.[2]

Computational Methodology: DFT and TST Calculations

Theoretical calculations using Density Functional Theory (DFT) and Transition State Theory (TST) have been employed to complement the experimental findings. While the specific software and basis sets for the this compound study are not detailed in the primary source, a common approach for similar systems involves:

  • Software: Gaussian suite of programs.[6]

  • Method: A hybrid density functional, such as B3LYP, is often used for geometry optimizations and frequency calculations.[7][8]

  • Basis Set: A Pople-style basis set, such as 6-311++G**, is commonly employed to provide a good balance between accuracy and computational cost.[3]

The computational protocol typically involves:

  • Conformational Search: Identifying the lowest energy conformers of this compound.

  • Transition State Search: Locating the transition state structures for the HBr and H₂O elimination channels.

  • Frequency Calculations: Performing frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition states connect the reactant to the desired products.[8]

  • Rate Constant Calculations: Using the calculated energetic and vibrational frequencies within the framework of TST to determine the theoretical rate constants.

Photooxidation of this compound

The photooxidation of this compound, initiated by photolysis, leads to the formation of various oxygenated radicals and stable products.[2]

Reaction Mechanism and Intermediates

The photolysis of this compound produces HOC₂H₄• radicals. In the presence of oxygen, these radicals initiate a chain of reactions:[2]

  • Formation of the Hydroxyethyl Peroxy Radical: HOC₂H₄• + O₂ → HOC₂H₄O₂•

  • Formation of the Hydroxyethoxy Radical: The fate of the peroxy radical can vary. One proposed pathway involves its conversion to the hydroxyethoxy radical (HOC₂H₄O•).

  • Product Formation:

    • Hydroxyhydroperoxide Formation: HOC₂H₄O₂• can react further to form 2-hydroperoxyethanol (HOC₂H₄OOH).[2]

    • Aldehyde Formation: The hydroxyethoxy radical (HOC₂H₄O•) can lead to the formation of glycolaldehyde (B1209225) (HOCH₂CHO).[2]

    • Nitrate Formation: In the presence of NO or NO₂, the HOC₂H₄O₂• radical can form organic nitrates.[2]

Experimental Protocol: Flash Photolysis with Mass Spectrometric Detection

The study of this compound photooxidation involves photolyzing the compound in the presence of oxygen and other gases, followed by the detection of products.

2.2.1. Apparatus:

  • Photolysis Reactor: A quartz reaction vessel to allow for UV irradiation.[2]

  • Photolysis Source: A UV lamp, such as a medium-pressure mercury lamp.[2]

  • Gas Inlet System: To introduce this compound vapor, oxygen, and other gases (e.g., NO, NO₂) into the reactor.

  • Mass Spectrometer: A quadrupole mass spectrometer for the detection and identification of reaction products.[2]

2.2.2. Procedure:

  • Mixture Preparation: A mixture of this compound and oxygen (and other reactant gases if applicable) is continuously flowed through the photolysis reactor.[2]

  • Photolysis: The gas mixture is irradiated with UV light from the photolysis source, initiating the photooxidation process.

  • Product Detection: The reaction mixture is continuously sampled into the mass spectrometer, and the mass spectra of the products are recorded.

Reactions with Radical Species

The reactions of this compound with key atmospheric and combustion radicals, such as the hydroxyl radical (•OH) and hydrogen atom (•H), are crucial for understanding its degradation pathways.

Reaction with Hydroxyl Radical (•OH)

The reaction of •OH with this compound is expected to proceed via hydrogen abstraction from three possible sites: the hydroxyl group, the α-carbon (adjacent to the OH group), and the β-carbon (adjacent to the Br atom).

HOC₂H₄Br + •OH → Products

Theoretical studies on similar alcohols suggest that H-abstraction from the α-carbon is often the most favorable pathway due to the stabilizing effect of the adjacent oxygen atom.

Reaction with Hydrogen Atom (•H)

Similar to the reaction with •OH, the reaction of this compound with •H is expected to involve hydrogen abstraction from the various C-H and O-H bonds.

HOC₂H₄Br + •H → Products

The relative importance of the different abstraction channels will depend on the bond dissociation energies of the C-H and O-H bonds and the temperature of the system.

Visualizations

Thermal Decomposition Pathway

Thermal_Decomposition cluster_HBr HBr Elimination cluster_H2O H2O Elimination BrCH2CH2OH BrCH2CH2OH TS1 TS_HBr BrCH2CH2OH->TS1 TS2 TS_H2O BrCH2CH2OH->TS2 CH2=CHOH Vinyl Alcohol TS1->CH2=CHOH HBr HBr TS1->HBr CH3CHO Acetaldehyde CH2=CHOH->CH3CHO Tautomerization CH2=CHBr Vinyl Bromide TS2->CH2=CHBr H2O H2O TS2->H2O

Caption: Primary unimolecular decomposition pathways of this compound.

Photooxidation Initiation and Propagation

Photooxidation BrCH2CH2OH BrCH2CH2OH HOC2H4_rad HOC2H4• BrCH2CH2OH->HOC2H4_rad hv HOC2H4O2_rad HOC2H4O2• HOC2H4_rad->HOC2H4O2_rad + O2 O2 O2 Nitrates Organic Nitrates HOC2H4O2_rad->Nitrates + NOx HOC2H4OOH HOC2H4OOH HOC2H4O2_rad->HOC2H4OOH Propagation HOC2H4O_rad HOC2H4O• HOC2H4O2_rad->HOC2H4O_rad Conversion NOx NO, NO2 HOCH2CHO HOCH2CHO HOC2H4O_rad->HOCH2CHO

Caption: Simplified photooxidation mechanism of this compound.

Experimental Workflow for Single-Pulse Shock Tube Studies

SPST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mixture Prepare Gas Mixture (this compound + Ar) Fill Fill Driven Section Mixture->Fill Rupture Rupture Diaphragm Fill->Rupture Shock Shock Heating & Reaction Rupture->Shock Quench Rapid Quenching Shock->Quench Extract Extract Post-Shock Gas Quench->Extract GCMS GC-MS Analysis Extract->GCMS FTIR FTIR Analysis Extract->FTIR Data Kinetic Data & Product Distribution GCMS->Data FTIR->Data

Caption: Workflow for kinetic studies using a single-pulse shock tube.

Conclusion

The fundamental reaction kinetics of this compound are dominated by unimolecular decomposition at high temperatures, proceeding through HBr and H₂O elimination channels. Photooxidation leads to the formation of peroxy and alkoxy radicals, which subsequently form hydroperoxides, aldehydes, and other oxygenated products. While direct kinetic data for reactions with key radical species like •OH and •H are currently lacking, the established behavior of similar molecules suggests that hydrogen abstraction is the primary reaction pathway. Further experimental and theoretical studies are needed to fully elucidate the kinetics of these radical-mediated reactions, which are critical for a complete understanding of the atmospheric and combustion chemistry of this compound. The detailed experimental and computational protocols provided in this guide serve as a foundation for future research in this area.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromoethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromoethanol (B42945) as a versatile bifunctional reagent in the synthesis of key pharmaceutical intermediates. Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound (C₂H₅BrO) is a valuable building block in organic synthesis, primarily owing to its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom.[1] This unique structure allows for a variety of chemical transformations, making it a crucial intermediate in the production of a wide range of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[2][3] Its utility lies in its ability to introduce a 2-hydroxyethyl moiety into molecules through reactions such as O-alkylation and N-alkylation.

Key Applications and Reaction Types

This compound is predominantly employed in the following types of reactions for the synthesis of pharmaceutical intermediates:

  • O-Alkylation of Phenols: The reaction of this compound with phenols is a common method for synthesizing 2-aryloxyethanols. These compounds are important intermediates for various drugs. The reaction typically proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion acts as a nucleophile, displacing the bromide ion from this compound.

  • N-Alkylation of Amines: this compound is used to introduce a hydroxyethyl (B10761427) group onto nitrogen-containing compounds, such as morpholine (B109124). This is a key step in the synthesis of various morpholine-containing drug molecules.[4][5]

Experimental Protocols and Data

O-Alkylation: Synthesis of 2-Phenoxyethanol (B1175444)

2-Phenoxyethanol is an important intermediate and is also used as a preservative in some pharmaceutical formulations.[3][6] The following protocol is adapted from a patented manufacturing process.[3][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products SodiumPhenolate Sodium Phenolate (B1203915) arrow SodiumPhenolate->arrow Bromoethanol This compound plus + Phenoxyethanol (B1677644) 2-Phenoxyethanol arrow->Phenoxyethanol NaBr + NaBr

Caption: O-Alkylation of Sodium Phenolate with this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, add 44.3 g of water to 17.0 g of sodium phenolate trihydrate. Heat the resulting solution to 70°C with stirring.[3][6][7]

  • Addition of this compound: Over a period of 1 hour, add 12.5 g of this compound dropwise to the heated solution, maintaining the temperature at 70°C.[3][6][7]

  • Reaction: Continue to stir the reaction mixture at 70°C for 6 hours.[3][6][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with methylene (B1212753) chloride.

  • Purification: Wash the organic phase twice with a 5% aqueous solution of sodium hydroxide.[3][6] Distill off the solvent. The crude product can be further purified by fractional distillation under reduced pressure to yield high-purity 2-phenoxyethanol.[3]

Quantitative Data:

The following table summarizes the yield and purity of 2-phenoxyethanol obtained through this method.

Reactant 1Reactant 2SolventTemperatureTimeYieldPurityReference
Sodium PhenolateThis compoundWater70°C6 h80%Phenol < 0.10% w/w, 2-(2-phenoxyethoxy)ethanol (B93071) < 0.10% w/w[3]
N-Alkylation: Synthesis of 2-Morpholinoethanol

2-Morpholinoethanol is a key intermediate in the synthesis of several pharmaceutical compounds, including the antidepressant drug Viloxazine. The following section outlines the general approach for its synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Morpholine Morpholine arrow Morpholine->arrow Bromoethanol This compound plus + Morpholinoethanol 2-Morpholinoethanol arrow->Morpholinoethanol HBr + HBr

Caption: N-Alkylation of Morpholine with this compound.

General Protocol:

While a detailed, quantitative protocol for this specific reaction was not found in the immediate search results, a general procedure involves the reaction of morpholine with this compound in the presence of a base to neutralize the HBr formed.[2] The reaction is typically carried out in a suitable solvent at an elevated temperature.

General Experimental Workflow:

G start Start reactants Combine Morpholine, This compound, and Base in a suitable solvent start->reactants heat Heat the reaction mixture (e.g., 80°C for 72h) reactants->heat workup Cool and perform aqueous work-up heat->workup extract Extract with an organic solvent workup->extract purify Purify by distillation or chromatography extract->purify end End purify->end

Caption: General workflow for 2-Morpholinoethanol synthesis.

Signaling Pathways and Logical Relationships

The utility of this compound stems from its bifunctional nature, allowing for sequential or one-pot reactions. The logical relationship of its reactivity is depicted below.

G Bromoethanol This compound (HO-CH2-CH2-Br) Intermediate1 Intermediate with -O-CH2-CH2-Br or -N-CH2-CH2-Br Bromoethanol->Intermediate1 Reacts at C-Br Intermediate2 Intermediate with HO-CH2-CH2-Nu Bromoethanol->Intermediate2 Reacts at -OH Nucleophile1 Nucleophile 1 (e.g., Phenoxide, Amine) Nucleophile1->Intermediate1 FinalProduct1 Final Product 1 Intermediate1->FinalProduct1 Further reaction at -OH Nucleophile2 Nucleophile 2 Nucleophile2->FinalProduct1 Electrophile Electrophile Electrophile->Intermediate2 FinalProduct2 Final Product 2 Intermediate2->FinalProduct2 Further reaction at C-Br

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates. Its application in O- and N-alkylation reactions provides a straightforward route to key structural motifs found in a variety of drug molecules. The protocols and data presented herein offer a practical guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As with all halogenated compounds, appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for Protein Cysteine Residue Alkylation with 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylation of cysteine residues is a critical step in many proteomics and drug development workflows. The process involves the covalent modification of the thiol group of cysteine residues, primarily to prevent the formation of disulfide bonds after a protein has been denatured and its existing disulfide bonds have been reduced. This ensures that proteins remain in a linear state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry. While reagents like iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM) are commonly used, 2-Bromoethanol presents an alternative for introducing a hydroxyethyl (B10761427) group onto cysteine residues. This modification, known as S-hydroxyethylation, can be useful for specific applications where altering the charge or introducing a hydroxyl functionality is desired.

This document provides a detailed protocol for the alkylation of protein cysteine residues using this compound. It is important to note that while the principles of this protocol are based on well-established methods for other halo-alkylating agents, specific literature with optimized conditions for this compound is limited. Therefore, the provided protocols are adapted from standard procedures for similar reagents like iodoacetamide and 2-bromoethylamine.[1][2] Researchers are encouraged to perform pilot experiments to optimize the conditions for their specific protein of interest.

Principle of the Method

The alkylation of cysteine with this compound proceeds via a nucleophilic substitution (SN2) reaction. The process begins with the reduction of any existing disulfide bonds in the protein to free thiol (-SH) groups. Under appropriate pH conditions (typically slightly basic), the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic carbon atom of this compound that is bonded to the bromine atom, displacing the bromide ion and forming a stable thioether bond. This results in the addition of a 2-hydroxyethyl group to the cysteine residue.

Data Presentation

Quantitative Parameters for Cysteine Alkylation

The following table summarizes key quantitative parameters for the alkylation of cysteine residues. The values for this compound are theoretical or extrapolated from protocols for similar, more common alkylating agents like iodoacetamide.

ParameterThis compound (Estimated/Theoretical)Iodoacetamide (IAM) (Reference)Dithiothreitol (DTT) (Reducing Agent)Tris(2-carboxyethyl)phosphine (TCEP) (Reducing Agent)
Molecular Weight ( g/mol ) 124.96184.96154.25250.19
Mass Shift upon Cysteine Modification (Da) +44.0262 (addition of -CH₂CH₂OH)+57.0215 (Carbamidomethylation)N/AN/A
Typical Final Concentration for Alkylation 20-50 mM (optimization recommended)10-55 mM[3][4][5]N/AN/A
Typical Final Concentration for Reduction N/AN/A5-20 mM5-10 mM
Optimal pH Range 7.5 - 8.5 (to favor thiolate formation)[6]7.5 - 8.5[6]7-92-9
Typical Incubation Time 30-60 minutes (optimization recommended)20-45 minutes[3][7]20-60 minutes20-30 minutes
Typical Incubation Temperature Room Temperature to 37°C[8]Room Temperature (in the dark)37-60°CRoom Temperature
Reagent and Buffer Compositions
Reagent/BufferCompositionStorage and Handling
Denaturation Buffer 8 M Urea (B33335), 100 mM Tris-HCl, pH 8.5Prepare fresh. Urea can carbamylate proteins at elevated temperatures.
Reduction Solution 200 mM DTT in waterStore in aliquots at -20°C. Thaw one aliquot immediately before use.
Alkylation Solution 500 mM this compound in water or bufferPrepare fresh immediately before use. Protect from light. This compound is toxic and should be handled with appropriate safety precautions in a fume hood.
Quenching Solution 200 mM DTT in waterSame as Reduction Solution.
Digestion Buffer 50 mM Ammonium (B1175870) Bicarbonate, pH 8.0Can be stored at 4°C.
Trypsin Solution Sequencing grade modified trypsin reconstituted in 50 mM acetic acid to 0.2-0.5 µg/µLStore at -20°C.

Experimental Protocols

Two common protocols for protein alkylation are provided below: an in-solution protocol for purified proteins or complex protein mixtures, and an in-gel protocol for proteins separated by gel electrophoresis.

Protocol 1: In-Solution Cysteine Alkylation with this compound

This protocol is suitable for the alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample (10-100 µg) in a low-binding microfuge tube

  • Denaturation Buffer

  • Reduction Solution (200 mM DTT)

  • Alkylation Solution (500 mM this compound)

  • Quenching Solution (200 mM DTT)

  • Digestion Buffer (50 mM Ammonium Bicarbonate)

  • Sequencing Grade Modified Trypsin

  • Formic acid

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein sample in an appropriate volume of Denaturation Buffer to achieve a final protein concentration of approximately 1 mg/mL.

    • Vortex gently to dissolve the protein.

  • Reduction of Disulfide Bonds:

    • Add the Reduction Solution (200 mM DTT) to the protein solution to a final concentration of 10 mM.

    • Incubate the mixture for 45-60 minutes at 37°C with gentle shaking.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the freshly prepared Alkylation Solution (500 mM this compound) to a final concentration of 20-50 mM. Note: The optimal concentration may need to be determined empirically. A 2-5 fold molar excess over the reducing agent is a good starting point.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.

  • Quenching of Excess Alkylating Agent:

    • Add Quenching Solution (200 mM DTT) to a final concentration of 10-20 mM to react with any unreacted this compound.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample at least 5-fold with Digestion Buffer (50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 1.5 M. This is crucial for trypsin activity.

  • Proteolytic Digestion:

    • Add sequencing grade modified trypsin to the protein solution at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.

    • Incubate overnight (12-16 hours) at 37°C.

  • Digestion Quenching and Sample Clean-up:

    • Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

    • The peptide mixture is now ready for desalting using C18 spin columns or other suitable methods prior to mass spectrometry analysis.[9]

Protocol 2: In-Gel Cysteine Alkylation with this compound

This protocol is used for proteins that have been separated by one- or two-dimensional gel electrophoresis.

Materials:

  • Excised protein band/spot from a Coomassie or silver-stained gel

  • Destaining Solution (for Coomassie: 50% acetonitrile (B52724), 50 mM ammonium bicarbonate; for silver: commercially available destaining reagents)

  • Acetonitrile (ACN)

  • Reduction Solution for In-Gel Alkylation (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation Solution for In-Gel Alkylation (55 mM this compound in 100 mM ammonium bicarbonate)

  • 100 mM Ammonium Bicarbonate

  • Sequencing Grade Modified Trypsin

  • Peptide Extraction Solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excise and Destain:

    • Carefully excise the protein band of interest from the gel using a clean scalpel.

    • Cut the gel piece into small cubes (approximately 1x1 mm) and place them in a low-binding microfuge tube.

    • If Coomassie stained, wash the gel pieces with the destaining solution until the blue color is removed.[5] If silver stained, use an appropriate destaining protocol.

  • Dehydration:

    • Remove the destaining solution and add 100% acetonitrile to dehydrate the gel pieces until they turn opaque white.

    • Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge for 5-10 minutes.

  • Reduction:

    • Rehydrate the gel pieces in Reduction Solution for In-Gel Alkylation (10 mM DTT in 100 mM ammonium bicarbonate), ensuring the pieces are fully submerged.

    • Incubate for 45-60 minutes at 56°C.

  • Alkylation:

    • Cool the tube to room temperature and remove the DTT solution.

    • Immediately add the Alkylation Solution for In-Gel Alkylation (55 mM this compound in 100 mM ammonium bicarbonate).

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Washing and Dehydration:

    • Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate for 10 minutes.

    • Dehydrate the gel pieces again with 100% acetonitrile and dry in a vacuum centrifuge.

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with a minimal volume of sequencing grade trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate).

    • After the gel pieces have absorbed the trypsin solution, add enough 50 mM ammonium bicarbonate to keep them submerged.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Collect the supernatant containing the digested peptides.

    • Perform one or more extractions by adding the Peptide Extraction Solution to the gel pieces, incubating for 15 minutes, and pooling the supernatants.

    • Dry the pooled peptide extracts in a vacuum centrifuge and resuspend in an appropriate buffer for mass spectrometry analysis.

Mandatory Visualizations

Alkylation_Workflow cluster_prep Protein Preparation cluster_reaction Alkylation Reaction cluster_downstream Downstream Processing ProteinSample Protein Sample (with disulfide bonds) DenaturedProtein Denatured Protein ProteinSample->DenaturedProtein Denaturation (e.g., 8M Urea) ReducedProtein Reduced Protein (free thiols) DenaturedProtein->ReducedProtein Reduction (e.g., DTT/TCEP) AlkylatedProtein Alkylated Protein (S-hydroxyethyl cysteine) ReducedProtein->AlkylatedProtein Alkylation with This compound DigestedPeptides Digested Peptides AlkylatedProtein->DigestedPeptides Enzymatic Digestion (e.g., Trypsin) MS_Analysis Mass Spectrometry Analysis DigestedPeptides->MS_Analysis LC-MS/MS DTT DTT/TCEP DTT->ReducedProtein Bromoethanol This compound Bromoethanol->AlkylatedProtein Trypsin Trypsin Trypsin->DigestedPeptides

Caption: General workflow for protein cysteine alkylation.

Cysteine_Alkylation_Mechanism cluster_transition SN2 Transition State cluster_products Products Thiolate Protein-Cys-S⁻ (Nucleophilic Thiolate) TS [Protein-Cys-S···CH₂(Br)···CH₂-OH]⁻ Thiolate->TS Nucleophilic Attack Bromoethanol Br-CH₂CH₂-OH (this compound) AlkylatedCys Protein-Cys-S-CH₂CH₂-OH (S-hydroxyethyl cysteine) TS->AlkylatedCys Bond Formation Bromide Br⁻ (Bromide Ion) TS->Bromide Leaving Group Departure

Caption: Reaction mechanism of cysteine alkylation.

References

Application Notes: 2-Bromoethanol as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoethanol (B42945) (CAS No. 540-51-2) is a bifunctional organic compound that serves as a crucial intermediate in a myriad of chemical syntheses.[1] Its structure, featuring both a reactive bromine atom and a nucleophilic hydroxyl group, makes it an exceptionally versatile building block for constructing complex molecules, particularly heterocyclic scaffolds.[1] These heterocyclic frameworks are foundational to many pharmaceuticals, agrochemicals, and specialty materials.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key nitrogen, oxygen, and sulfur-containing heterocycles.

The primary reactivity of this compound stems from its ability to act as a 2-hydroxyethylating agent. The bromine atom is a good leaving group, susceptible to displacement by various nucleophiles in a typical SN2 reaction. This allows for the facile introduction of a hydroxyethyl (B10761427) moiety onto nitrogen, oxygen, or sulfur atoms, which can then undergo further reactions, often intramolecular cyclization, to form the desired heterocyclic ring.

Application I: Synthesis of Nitrogen-Containing Heterocycles - Morpholines

Morpholine (B109124) and its derivatives are prevalent structural motifs in a vast number of approved drugs and biologically active compounds.[3] this compound provides a classical and effective route for the synthesis of N-substituted morpholines through the double N-alkylation of a primary amine, followed by an acid-catalyzed intramolecular cyclization (etherification).

The general workflow involves the initial reaction of a primary amine with two equivalents of this compound to form an N,N-bis(2-hydroxyethyl)amine intermediate. This intermediate is then treated with a strong acid, such as sulfuric acid, to promote the dehydration and subsequent cyclization to the morpholine ring.

G cluster_workflow Workflow: N-Substituted Morpholine Synthesis start Primary Amine (R-NH2) + this compound step1 N,N-bis(2-hydroxyethyl)amine Intermediate start->step1 N-Alkylation (S_N2) Base (e.g., K2CO3) step2 Acid-Catalyzed Dehydration & Cyclization step1->step2 H2SO4, Heat end N-Substituted Morpholine step2->end

Caption: General workflow for N-substituted morpholine synthesis.

Experimental Protocol: Synthesis of N-Phenylmorpholine
  • N-Alkylation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (B41778) (9.3 g, 0.1 mol), this compound (30.0 g, 0.24 mol), and anhydrous potassium carbonate (33.2 g, 0.24 mol) in 100 mL of acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • Workup (Intermediate): After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure to yield crude N,N-bis(2-hydroxyethyl)aniline. This intermediate can be purified by column chromatography or used directly in the next step.

  • Cyclization: To the crude intermediate in a 250 mL flask, slowly add 50 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: After the addition is complete, heat the mixture to 120-130°C for 4-6 hours.

  • Workup (Final Product): Cool the reaction mixture and carefully pour it onto 200 g of crushed ice. Neutralize the solution by the slow addition of concentrated sodium hydroxide (B78521) solution until pH > 10, keeping the mixture cool.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (B109758) (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-phenylmorpholine can be purified by vacuum distillation or column chromatography.

Data Presentation: Morpholine Synthesis
ProductStarting AmineBaseSolventReaction Time (Alkylation)Yield (%)
N-PhenylmorpholineAnilineK₂CO₃Acetonitrile16 h75-85
N-BenzylmorpholineBenzylamine (B48309)Na₂CO₃Ethanol18 h70-80
N-CyclohexylmorpholineCyclohexylamineK₂CO₃DMF12 h80-90

Application II: Synthesis of Oxygen-Containing Heterocycles - Oxazolidines

Oxazolidinones are a critical class of antibacterial agents.[4] While this compound is not a direct precursor for the oxazolidine (B1195125) ring itself, it is an excellent starting material for synthesizing the 1,2-amino alcohol backbone, which is a key intermediate. The subsequent reaction of this amino alcohol with a carbonyl source, such as an aldehyde or phosgene (B1210022) derivative, leads to the formation of the oxazolidine ring.[5][6]

The process begins with the N-alkylation of a primary amine with this compound to produce a 2-(alkylamino)ethanol derivative. This intermediate is then cyclized with an aldehyde in the presence of an acid catalyst.

G cluster_workflow Workflow: N,2-Disubstituted Oxazolidine Synthesis start Primary Amine (R1-NH2) + this compound step1 2-(Alkylamino)ethanol Intermediate start->step1 N-Alkylation (S_N2) Base step2 Aldehyde (R2-CHO) Acid Catalyst step1->step2 Condensation end N,2-Disubstituted Oxazolidine step2->end Intramolecular Cyclization

Caption: Workflow for N,2-disubstituted oxazolidine synthesis.

Experimental Protocol: Synthesis of 3-Benzyl-2-phenyloxazolidine

Part A: Synthesis of 2-(Benzylamino)ethanol

  • Setup: In a 100 mL round-bottom flask, dissolve benzylamine (5.35 g, 0.05 mol) in 40 mL of ethanol. Add sodium carbonate (6.36 g, 0.06 mol).

  • Addition: Add this compound (6.25 g, 0.05 mol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 8 hours.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 2-(benzylamino)ethanol, which can be purified by vacuum distillation.

Part B: Synthesis of 3-Benzyl-2-phenyloxazolidine

  • Setup: To a solution of 2-(benzylamino)ethanol (3.02 g, 0.02 mol) in 50 mL of toluene (B28343) in a flask equipped with a Dean-Stark apparatus, add benzaldehyde (B42025) (2.12 g, 0.02 mol) and a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Reaction: Heat the mixture to reflux, allowing the water formed during the reaction to be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.

  • Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes).

Data Presentation: Oxazolidine Synthesis
IntermediateAldehydeCatalystReaction Time (Cyclization)Yield (%)
2-(Benzylamino)ethanolBenzaldehydep-TSA5 h85-95
2-(Phenylamino)ethanolFormaldehydeFormic Acid3 h90-98
2-(Cyclohexylamino)ethanolIsobutyraldehydep-TSA6 h80-90

Application III: Synthesis of Sulfur-Containing Heterocycles - Thiomorpholines

Thiomorpholine (B91149) is a sulfur-containing analog of morpholine found in various bioactive compounds.[1][7] Similar to morpholine synthesis, this compound can be employed to construct the thiomorpholine scaffold. A common strategy involves the reaction of cysteamine (B1669678) (2-aminoethanethiol) with this compound. This reaction proceeds via initial S-alkylation, which is generally faster than N-alkylation under neutral or slightly basic conditions, followed by an intramolecular N-alkylation of the resulting bromo-functionalized intermediate.

G cluster_workflow Workflow: Thiomorpholine Synthesis start Cysteamine + this compound step1 S-(2-hydroxyethyl)cysteamine Intermediate start->step1 S-Alkylation (S_N2) Mild Base step2 Intramolecular N-Alkylation (Cyclization) step1->step2 Heat, Base end Thiomorpholine step2->end

Caption: General workflow for thiomorpholine synthesis.

Experimental Protocol: Synthesis of Thiomorpholine
  • Setup: In a 250 mL three-necked flask fitted with a stirrer, dropping funnel, and condenser, dissolve cysteamine hydrochloride (11.4 g, 0.1 mol) in 100 mL of water.

  • Reaction - Step 1 (S-Alkylation): Cool the solution to 0-5°C in an ice bath. Simultaneously, add a solution of this compound (12.5 g, 0.1 mol) from one dropping funnel and a solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of water from another, over a period of 1 hour, while maintaining the temperature below 10°C.

  • Reaction - Step 2 (Cyclization): After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 3-4 hours. The cyclization occurs as the amino group displaces the bromide from an intermediate formed in situ.

  • Workup: Cool the reaction mixture to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent by distillation. The crude thiomorpholine is then purified by vacuum distillation.

Data Presentation: Thiomorpholine Synthesis
Starting Material 1Starting Material 2BaseSolventReaction TimeYield (%)
Cysteamine HClThis compoundNaOHWater4 h60-70
N-methylcysteamineThis compoundK₂CO₃Ethanol6 h65-75
Cysteamine HCl1,2-DibromoethaneEt₃NToluene5 h70-80

This compound is a highly effective and versatile reagent in synthetic organic chemistry. Its bifunctional nature allows for straightforward, multi-step, one-pot syntheses of a wide range of important nitrogen, oxygen, and sulfur-containing heterocycles. The protocols outlined in this document demonstrate its utility in constructing morpholine, oxazolidine (via amino alcohol intermediates), and thiomorpholine frameworks, which are central to the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for Williamson Ether Synthesis Using 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Williamson ether synthesis utilizing 2-bromoethanol (B42945) as the alkylating agent. The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an organohalide.[1][2][3] this compound is a valuable primary alkyl halide for this synthesis, enabling the introduction of a hydroxyethyl (B10761427) group onto a variety of nucleophiles. These application notes detail the reaction mechanism, provide comprehensive experimental protocols, and summarize key quantitative data for the synthesis of 2-phenoxyethanol (B1175444), a common application of this reaction.

Introduction

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the formation of the ether linkage.[1][2] The reaction typically involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organohalide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

The choice of reactants is crucial for the success of the synthesis. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to undergo a competing E2 elimination reaction in the presence of a strong base like an alkoxide.[4][5] this compound is an excellent primary alkyl halide for this reaction, allowing for the synthesis of various hydroxyethyl ethers.

Reaction Mechanism and Signaling Pathway

The Williamson ether synthesis proceeds via a concerted SN2 mechanism. In the first step, a strong base is used to deprotonate the alcohol, forming an alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in a backside attack, leading to an inversion of stereochemistry if the carbon is chiral. The halide is simultaneously displaced as a leaving group.

Caption: Williamson Ether Synthesis Mechanism.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-phenoxyethanol from phenol (B47542) and this compound, a representative example of the Williamson ether synthesis.

3.1. Materials and Reagents

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Synthesis of Sodium Phenoxide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water.

  • To this solution, add one molar equivalent of phenol.

  • Stir the mixture at room temperature until the phenol has completely dissolved to form a solution of sodium phenolate (B1203915).

3.4. Williamson Ether Synthesis of 2-Phenoxyethanol

  • Heat the aqueous solution of sodium phenolate to 70°C.[6][7]

  • Add this compound (1.0 to 1.2 molar equivalents) dropwise to the heated solution over a period of one hour.[6][7]

  • Maintain the reaction mixture at 70°C and continue stirring for 5-6 hours.[6][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

3.5. Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with methylene chloride (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers twice with a 5% aqueous solution of sodium hydroxide, followed by a wash with brine.[6][7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-phenoxyethanol by fractional distillation under reduced pressure. Collect the fraction boiling between 95°C and 120°C.[6][7]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_naoh Dissolve NaOH in Water prep_phenol Add Phenol to form Sodium Phenolate prep_naoh->prep_phenol heat Heat to 70°C prep_phenol->heat add_bromo Add this compound Dropwise heat->add_bromo reflux Stir at 70°C for 5-6 hours add_bromo->reflux cool Cool to Room Temperature reflux->cool extract Extract with Methylene Chloride cool->extract wash Wash with 5% NaOH and Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill characterization Characterization (NMR, IR, GC-MS) distill->characterization

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Williamson ether synthesis of 2-phenoxyethanol using this compound. Note that optimal conditions may vary depending on the specific scale and purity requirements.

Table 1: Typical Reaction Conditions

ParameterValueReference
Nucleophile Sodium Phenoxide[6][7]
Electrophile This compound[6][7]
Base Sodium Hydroxide[6][7]
Solvent Water[6][7]
Reaction Temperature 70 °C[6][7]
Reaction Time 5 - 7 hours[6][7]

Table 2: Reactant Stoichiometry and Yield

ReactantMolar EquivalentsTypical YieldReference
Phenol1.0\multirow{2}{}{80-98%}\multirow{2}{}{[6][7]}
This compound1.0 - 1.2
Sodium Hydroxide1.0

Potential Side Reactions

While the Williamson ether synthesis is generally efficient with primary alkyl halides, some side reactions can occur:

  • E2 Elimination: Although less favorable with primary halides, elimination to form vinyl alcohol (which would tautomerize to acetaldehyde) can occur, especially at higher temperatures or with bulkier bases.

  • Dialkylation: The hydroxyl group of the 2-phenoxyethanol product can be deprotonated and react with another molecule of this compound to form 1,2-diphenoxyethane. This is generally minimized by using a slight excess of the phenoxide.

  • Intramolecular Reaction: In the case of the starting material this compound under basic conditions, an intramolecular Williamson ether synthesis can occur to form ethylene (B1197577) oxide. However, in the presence of a more nucleophilic phenoxide, the intermolecular reaction is favored.[8]

Safety Considerations

  • Phenol: Toxic and corrosive. Avoid contact with skin and eyes. Work in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: Toxic and an irritant. Handle in a fume hood and wear appropriate PPE.

  • Methylene Chloride: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Conclusion

The Williamson ether synthesis using this compound provides an effective and straightforward method for the preparation of hydroxyethyl ethers. By carefully controlling the reaction conditions, such as temperature and stoichiometry, high yields of the desired product can be achieved. The protocol outlined in these application notes for the synthesis of 2-phenoxyethanol serves as a valuable template for researchers in academic and industrial settings.

References

Application Notes and Protocols for the Derivatization of Biomolecules Using 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromoethanol (B42945) is a versatile bifunctional alkylating agent utilized in organic synthesis and biochemical research.[1] Its structure, containing both an electrophilic bromo group and a nucleophilic hydroxyl group, makes it a valuable tool for introducing the 2-hydroxyethyl moiety to biomolecules.[1] This derivatization is employed for various applications, including the modification of proteins, peptides, and nucleic acids to study their structure-function relationships, as well as in the synthesis of metabolites and drug conjugates.[1][2] The primary mechanism of action involves a nucleophilic substitution reaction (typically SN2), where a nucleophilic site on a biomolecule, such as a sulfur, nitrogen, or oxygen atom, displaces the bromide ion, forming a stable covalent bond.[1]

I. Derivatization of Proteins and Peptides

The modification of proteins and peptides with this compound primarily targets nucleophilic amino acid residues. The most reactive of these is the sulfhydryl group of cysteine, followed by the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008).

1.1. Cysteine Alkylation (S-hydroxyethylation)

The alkylation of cysteine residues is a critical technique in proteomics.[3][4] By reacting the thiol group of cysteine with an alkylating agent like this compound, a stable thioether bond is formed. This process, known as S-hydroxyethylation, is essential for:

  • Preventing Disulfide Bond Formation: Blocking free cysteine residues prevents the formation of artificial disulfide bonds during sample preparation, which can interfere with protein digestion and analysis.[5]

  • Protein Characterization: The modification introduces a stable tag that can be used to study protein structure and function.[3]

  • Mass Spectrometry Analysis: Alkylation ensures that proteins are fully denatured and accessible to proteolytic enzymes like trypsin. The resulting modified peptides can be readily analyzed by mass spectrometry.[5][6]

1.2. Histidine Alkylation

Histidine residues can also be alkylated by this compound, although the reaction is generally less favorable than cysteine alkylation. The imidazole ring of histidine is moderately nucleophilic and can react with electrophilic agents.[7][8] The alkylation of histidine is significant in studying enzyme active sites, as histidine residues are often involved in catalysis.[9] It is important to note that under certain conditions, other nucleophilic residues like lysine may also be modified, leading to potential side reactions.[7][8]

Quantitative Data for Protein and Peptide Derivatization

While specific yield percentages for this compound are not extensively documented in the provided results, the principles of similar alkylating agents suggest that the reaction can be driven to completion under optimized conditions. For instance, a related compound, iodoethanol, has been shown to achieve quantitative alkylation of cysteines in purified proteins.[10] The efficiency of the reaction is influenced by factors such as pH, temperature, and reagent concentration.

ParameterConditionExpected OutcomeReference
Target Residue CysteineHighly efficient S-alkylation[3][5]
pH Basic (e.g., pH 8.5)Favors nucleophilic attack by cysteine's thiol group[4][11]
Reagent Iodoethanol (similar to this compound)Quantitative alkylation[10]
Experimental Protocol: S-hydroxyethylation of Proteins for Mass Spectrometry

This protocol is adapted from established methods for protein alkylation.[5]

Materials:

  • Protein sample (1-5 mg/mL)

  • Urea (B33335) (8 M)

  • Ammonium Bicarbonate (NH₄HCO₃, 50 mM)

  • Dithiothreitol (DTT)

  • This compound

  • Trypsin (proteomics grade)

  • Formic Acid

  • Acetonitrile

  • C18 desalting columns

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein sample in a buffer containing 8 M urea and 50 mM NH₄HCO₃.

    • Vortex thoroughly and incubate for 15 minutes at room temperature to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM from a freshly prepared stock solution.

    • Incubate the mixture at 56°C for 1 hour.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Sample Cleanup and Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting:

    • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution mass spectrometer.[12][13]

G cluster_prep Sample Preparation cluster_digest Digestion & Cleanup solubilize Protein Solubilization (8M Urea, 50mM NH4HCO3) reduce Reduction (10mM DTT, 56°C) solubilize->reduce alkylate Alkylation (55mM this compound, RT, dark) reduce->alkylate digest Tryptic Digestion (37°C, overnight) alkylate->digest desalt Desalting (C18 Column) digest->desalt analysis LC-MS/MS Analysis desalt->analysis

Figure 1: Workflow for protein derivatization with this compound for mass spectrometry.

II. Derivatization of Amino Acids for HPLC Analysis

Pre-column derivatization is a common technique in amino acid analysis to enhance detection and improve chromatographic separation.[14][15][16] While this compound itself is not a fluorescent tag, it can be used to modify amino acids to introduce a hydroxyl group, which can then be further reacted to attach a chromophore or fluorophore. The primary targets for derivatization are the amino and carboxyl groups of the amino acids.

Quantitative Data for Amino Acid Derivatization

The derivatization of amino acids for HPLC analysis is designed to be a quantitative reaction to ensure accurate quantification of the analytes.[17][18] Reaction conditions are optimized to achieve yields greater than 95%.[19]

ParameterConditionDesired OutcomeReference
Reaction Yield Optimized conditions>95%[19]
Detection Limit fmol rangeHigh sensitivity[18]
Linearity Over a defined concentration ranger² > 0.99[18]
Experimental Protocol: Derivatization of Amino Acids for HPLC

This is a general protocol for pre-column derivatization. The specific reagents and conditions may vary depending on the amino acid and the desired derivative.

Materials:

  • Amino acid standard or sample

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • This compound

  • Derivatization reagent (e.g., a fluorescent tag that reacts with hydroxyl groups)

  • HPLC system with a suitable detector (e.g., fluorescence or UV)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the amino acid standard or sample in 0.1 M HCl.

  • Derivatization Reaction:

    • In a reaction vial, mix the amino acid solution with borate buffer.

    • Add an excess of this compound and incubate at a controlled temperature (e.g., 60°C) for a specified time to allow for the initial derivatization.

    • Add the secondary derivatizing agent (the tag) and continue the incubation as required by the specific reagent's protocol.

  • HPLC Analysis:

    • Inject a small volume of the derivatized sample into the HPLC system.

    • Separate the derivatized amino acids on a C18 column using a suitable mobile phase gradient.

    • Detect the derivatives using the appropriate detector.

G Biomolecule Biomolecule (Protein, Peptide, Amino Acid, Nucleic Acid) Nucleophilic_Sites Nucleophilic Sites - Thiol (Cys) - Imidazole (His) - Amino (Lys, N-terminus) - Phosphate (Nucleic Acids) Biomolecule->Nucleophilic_Sites Product Derivatized Biomolecule (2-hydroxyethyl adduct) Nucleophilic_Sites->Product SN2 Reaction Reagent This compound (BrCH2CH2OH) Reagent->Product Analysis Downstream Analysis - Mass Spectrometry - HPLC - Structural Studies Product->Analysis G cluster_exposure Exposure & Metabolism cluster_synthesis Chemical Synthesis EthyleneOxide Ethylene Oxide Exposure Glutathione Glutathione Conjugation (in vivo) EthyleneOxide->Glutathione HEMA N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) Glutathione->HEMA Metabolic Pathway Cysteine L-Cysteine Cysteine->HEMA Synthetic Pathway Bromoethanol This compound Bromoethanol->HEMA Biomarker Urinary Biomarker of Exposure HEMA->Biomarker

References

Application Notes and Protocols: 2-Bromoethanol in the Synthesis of Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromoethanol (B42945) in the synthesis of functionalized polymers. The resulting polymers, bearing reactive bromine functionalities, are excellent precursors for a variety of post-polymerization modifications, enabling the creation of advanced materials for biomedical applications, including drug delivery.

Introduction

This compound is a versatile bifunctional molecule that serves as a key building block for the synthesis of functional monomers, primarily 2-bromoethyl acrylate (B77674) (BEA) and 2-bromoethyl methacrylate (B99206) (BEMA). These monomers can be polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). The resulting polymers, poly(2-bromoethyl acrylate) (pBEA) and poly(2-bromoethyl methacrylate) (pBEMA), possess pendant bromoethyl groups that are highly amenable to nucleophilic substitution reactions. This feature allows for straightforward post-polymerization modification, where a wide range of functional groups can be introduced to tailor the polymer's properties for specific applications. This strategy is particularly valuable in drug delivery, where polymers can be functionalized to enhance drug loading, control release kinetics, and target specific tissues.

Monomer Synthesis from this compound

The initial step involves the synthesis of polymerizable monomers from this compound. The two most common monomers are 2-bromoethyl acrylate (BEA) and 2-bromoethyl methacrylate (BEMA).

Synthesis of 2-Bromoethyl Acrylate (BEA)

BEA is typically synthesized via the esterification of this compound with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 2-Bromoethyl Acrylate (BEA)

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: A tertiary amine base, such as triethylamine (B128534) (1.1 eq), is added to the flask.

  • Addition of Acryloyl Chloride: Acryloyl chloride (1.1 eq) dissolved in anhydrous DCM is added dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-bromoethyl acrylate.

Synthesis of 2-Bromoethyl Methacrylate (BEMA)

A common and efficient method for synthesizing BEMA involves the reaction of a boron ester of this compound with methacrylic acid.[1]

Experimental Protocol: Synthesis of 2-Bromoethyl Methacrylate (BEMA) [1]

  • Formation of Boron Ester: In a flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (0.6 mol), boric acid (H₃BO₃, 0.2 mol), and toluene (B28343) (80 mL).[1] Heat the mixture to 150 °C and stir until water removal is complete (3-4 hours).[1] Distill off the excess toluene.[1]

  • Esterification: Cool the mixture and add methacrylic acid (0.6 mol), hydroquinone (B1673460) (as a polymerization inhibitor, 0.1 g), and pyridine (B92270) (3 mL).[1] Heat the reaction mixture to 160 °C for 24 hours.[1]

  • Work-up: After cooling, pour the reaction mixture into 300 mL of water.[1] Separate the organic phase using a separatory funnel and dry it with anhydrous sodium sulfate.[1]

  • Purification: Isolate the BEMA monomer by vacuum distillation (boiling point 112–114 °C at 11 mmHg).[1] The expected yield is approximately 71%.[1]

Polymer Synthesis Methodologies

Controlled radical polymerization techniques are employed to synthesize well-defined polymers from BEA and BEMA with controlled molecular weights and narrow polydispersity indices (Đ).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method that allows for the synthesis of polymers with complex architectures. The choice of RAFT agent is crucial for controlling the polymerization.

Experimental Protocol: RAFT Polymerization of 2-Bromoethyl Acrylate (BEA)

  • Reaction Mixture Preparation: In a Schlenk flask, dissolve the RAFT agent (e.g., 2-(((butylthio)carbonothioyl)thio)propanoic acid), 2-bromoethyl acrylate (BEA), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide). The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

  • Termination and Purification: Terminate the polymerization by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane). Collect the polymer by filtration and dry it under vacuum.

Table 1: RAFT Polymerization of 2-Bromoethyl Acrylate (BEA) - Example Data

Entry[BEA]:[CTA]:[AIBN] RatioTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
150:1:0.14858,5001.15
2100:1:0.169017,0001.18
3200:1:0.189234,5001.22
4400:1:0.1129569,0001.28

Note: The data in this table are representative examples and actual results may vary depending on the specific RAFT agent, initiator, solvent, and temperature used.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for synthesizing well-defined polymers. The catalyst system, typically a copper halide complexed with a ligand, is key to the process.

Experimental Protocol: ATRP of 2-Bromoethyl Methacrylate (BEMA)

  • Catalyst Complex Formation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add the copper(I) halide catalyst (e.g., CuBr) and a magnetic stir bar.

  • Reaction Mixture Preparation: In a separate flask, dissolve the BEMA monomer, an initiator (e.g., ethyl α-bromoisobutyrate, EBiB), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent (e.g., anisole (B1667542) or toluene).

  • Degassing: Deoxygenate the monomer solution by bubbling with argon for at least 30 minutes.

  • Initiation: Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., tetrahydrofuran, THF). Remove the copper catalyst by passing the solution through a short column of neutral alumina. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Table 2: ATRP of 2-Bromoethyl Methacrylate (BEMA) - Example Data

Entry[BEMA]:[EBiB]:[CuBr]:[PMDETA] RatioTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
150:1:1:23929,0001.12
2100:1:1:259518,5001.15
3200:1:1:289637,0001.20
4300:1:1:2129755,5001.25

Note: The data in this table are representative examples and actual results may vary depending on the specific initiator, catalyst, ligand, solvent, and temperature used.

Post-Polymerization Modification

The pendant bromoethyl groups on pBEA and pBEMA are versatile handles for introducing a wide array of functionalities via nucleophilic substitution reactions. This allows for the creation of libraries of functional polymers from a single precursor polymer.

Experimental Protocol: General Post-Polymerization Modification

  • Polymer Dissolution: Dissolve the pBEA or pBEMA precursor polymer in a suitable solvent (e.g., DMF or DMSO).

  • Nucleophile Addition: Add an excess of the desired nucleophile (e.g., an amine, thiol, or azide) to the polymer solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 12-48 hours) until the substitution is complete. The reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the -CH₂-Br protons.

  • Purification: Purify the functionalized polymer by dialysis against a suitable solvent (e.g., water or methanol) to remove excess nucleophile and byproducts, followed by lyophilization to obtain the final product. High degrees of substitution, often exceeding 95%, can be achieved.[2]

Table 3: Examples of Nucleophiles for Post-Polymerization Modification

Nucleophile ClassExample NucleophileResulting Functional GroupPotential Application
Primary AminesEthanolamineHydroxyethylaminoHydrophilic, biocompatible coatings
Secondary AminesDiethylamineDiethylaminopH-responsive drug delivery
ThiolsCysteamineAminoethylthioThiol-reactive surfaces, drug conjugation
AzidesSodium AzideAzido"Click" chemistry handle for further functionalization

Applications in Drug Delivery

The ability to introduce diverse functionalities makes these polymers highly attractive for drug delivery applications. For instance, poly-2-bromoethyl acrylate modified with lactobionic acid can be used as a drug carrier.[3] The lactobionic acid moiety can act as a targeting ligand for specific cell surface receptors. The resulting amphiphilic polymer can self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs for targeted delivery.[3]

pH-Responsive Drug Delivery

By introducing ionizable groups, such as tertiary amines, the polymers can be rendered pH-responsive. At physiological pH (7.4), the amine groups are partially protonated, while in the acidic environment of a tumor or endosome (pH 5.0-6.5), they become fully protonated. This change in charge can trigger the disassembly of polymer-based nanoparticles or micelles, leading to the release of the encapsulated drug at the target site.

Visualizing the Workflow

Diagram 1: Synthesis of Functionalized Polymers from this compound

Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Controlled Radical Polymerization cluster_Modification Post-Polymerization Modification cluster_Application Application Bromoethanol This compound BEA_BEMA BEA / BEMA Monomer Bromoethanol->BEA_BEMA Esterification Acryloyl_Chloride Acryloyl Chloride / Methacrylic Acid Acryloyl_Chloride->BEA_BEMA Polymerization RAFT or ATRP BEA_BEMA->Polymerization Precursor_Polymer pBEA / pBEMA Precursor Polymerization->Precursor_Polymer Functional_Polymer Functionalized Polymer Precursor_Polymer->Functional_Polymer Nucleophilic Substitution Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Functional_Polymer Drug_Delivery Drug Delivery System Functional_Polymer->Drug_Delivery

Caption: Workflow for synthesizing functional polymers from this compound.

Diagram 2: Post-Polymerization Modification Pathway

Post_Polymerization_Modification Precursor Precursor Polymer (pBEA or pBEMA) Functionalized Functionalized Polymer Precursor->Functionalized Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Functionalized Application Targeted Application (e.g., Drug Delivery) Functionalized->Application

Caption: Pathway of post-polymerization modification for functionalization.

Conclusion

This compound is a valuable starting material for the synthesis of functional polymers with broad applicability, particularly in the field of drug delivery. The ability to perform controlled radical polymerization of BEA and BEMA, followed by efficient post-polymerization modification, provides a powerful platform for the rational design of sophisticated polymer-based therapeutics. The protocols and data presented here serve as a guide for researchers to develop novel functional polymers tailored to their specific needs.

References

Application Notes and Protocols: 2-Bromoethanol as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanol (also known as ethylene (B1197577) bromohydrin) is a chemical intermediate used in the synthesis of various pharmaceuticals and other commercial products. It is also a known degradation product of the preservative bronopol. Due to its potential toxicity, monitoring its presence and quantifying its levels in raw materials, finished products, and environmental samples is crucial. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for method development and sample preparation.

PropertyValue
CAS Number 540-51-2
Molecular Formula C2H5BrO
Molecular Weight 124.97 g/mol
Boiling Point 149-150 °C
Density 1.763 g/mL at 25 °C
Solubility Miscible with water, ethanol, and ether. Insoluble in petroleum ether.
Storage Conditions 2-8°C, protected from light, hygroscopic.

Application 1: Quantification of this compound in Active Pharmaceutical Ingredients (APIs) by GC-MS

This protocol details the determination of this compound in APIs, a critical analysis for detecting potential genotoxic impurities. The method involves derivatization followed by GC-MS analysis.

Experimental Workflow: GC-MS Analysis of this compound in APIs

cluster_prep Sample and Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis node_dissolve Dissolve API in Pyridine (25 mg/mL) node_aliquot Take 200 µL Aliquot node_dissolve->node_aliquot node_is Add Internal Standard (this compound-d4) node_aliquot->node_is node_bstfa Add 100 µL BSTFA (Derivatization Agent) node_is->node_bstfa node_heat Heat at 70°C for 30 min node_bstfa->node_heat node_lleq Add 500 µL Water & 500 µL Dichloromethane node_heat->node_lleq Derivatized Sample node_vortex Vortex and Centrifuge node_separate Separate Organic Layer node_dry Dry with Anhydrous Na2SO4 node_inject Inject 1 µL into GC-MS node_dry->node_inject Final Extract node_quantify Quantify using Calibration Curve cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis node_std Prepare Calibration Standards in Mobile Phase node_inject Inject into HPLC System node_std->node_inject node_sample Collect Aqueous Sample node_filter Filter Sample through 0.45 µm filter node_filter->node_inject node_separate Isocratic Separation node_inject->node_separate node_detect UV Detection at ~210 nm node_separate->node_detect node_quantify Quantify using Calibration Curve node_detect->node_quantify Sample Cosmetic Product (Cream, Lotion, etc.) Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Suitable Solvent (e.g., Methanol) Weigh->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Centrifuge Centrifuge to Precipitate Insoluble Excipients Sonicate->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Analyze HPLC-UV Analysis Filter->Analyze Result Quantitative Result of this compound Analyze->Result

Synthesis of 2-Bromoethyl Glycosides: A Versatile Tool in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromoethyl glycosides are valuable synthetic intermediates in carbohydrate chemistry, serving as versatile building blocks for the construction of complex glycoconjugates, including neoglycoproteins and oligosaccharides. The 2-bromoethyl group provides a reactive handle for subsequent chemical modifications, allowing for the attachment of carbohydrates to proteins, lipids, and other molecules of biological interest. This application note provides an overview of the primary methods for synthesizing 2-bromoethyl glycosides, detailed experimental protocols, and a summary of their key applications.

Synthesis Methods

The two most common methods for the synthesis of 2-bromoethyl glycosides are the Fischer glycosylation and the Koenigs-Knorr reaction. Each method offers distinct advantages and disadvantages in terms of reaction conditions, stereoselectivity, and substrate scope.

Fischer Glycosylation: This acid-catalyzed reaction involves the direct condensation of an unprotected monosaccharide with an excess of 2-bromoethanol (B42945). It is a straightforward, one-pot procedure that does not require the use of protecting groups on the sugar.[1] However, Fischer glycosylation typically results in a mixture of anomers (α and β) and regioisomers (pyranosides and furanosides), necessitating careful purification.[2][3] The reaction is often carried out at elevated temperatures and can be promoted by various acidic catalysts.[2]

Koenigs-Knorr Reaction: This classical method for glycosidic bond formation involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate.[4] The Koenigs-Knorr reaction generally proceeds with good stereoselectivity, largely influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.[4] The use of acetyl-protected glycosyl bromides, for instance, typically leads to the formation of 1,2-trans-glycosides due to neighboring group participation.[4] This method requires the preparation of a protected glycosyl halide donor, adding extra steps to the overall synthesis.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for the synthesis of various 2-bromoethyl glycosides using Fischer glycosylation and Koenigs-Knorr reaction conditions.

Glycoside ProductMethodGlycosyl DonorCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromoethyl α/β-D-glucopyranosideFischerD-GlucoseAmberlite IR-120 (H+)This compound120524[2]
2-Bromoethyl α/β-D-glucopyranosideFischerD-Glucosep-Toluenesulfonic acidThis compound120531[2]
2-Bromoethyl α/β-D-galactopyranosideFischerD-GalactoseAmberlite IR-120 (H+)This compound120527[2]
2-Bromoethyl β-D-glucopyranosideKoenigs-KnorrAcetobromo-α-D-glucoseSilver(I) carbonateDichloromethaneRT24~60-70 (estimated)[4][5]
2-Bromoethyl β-D-galactopyranosideKoenigs-KnorrAcetobromo-α-D-galactoseCadmium carbonateTolueneReflux650-60[5]
2-Bromoethyl α-L-Fuc-(1→2)-D-GalKoenigs-KnorrPeracetylated disaccharyl bromideSilver triflateDichloromethane-40 to RT-75[6]
2-Bromoethyl β-D-Gal-(1→4)-D-GlcNAcKoenigs-KnorrPeracetylated disaccharyl bromideSilver triflateDichloromethane-40 to RT-68[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoethyl α/β-D-Glucopyranoside via Fischer Glycosylation

This protocol is adapted from a microreactor synthesis and can be performed under conventional heating.[2]

Materials:

Procedure:

  • A mixture of D-glucose (1.0 g, 5.55 mmol) and the acidic catalyst (e.g., 0.5 g of Amberlite IR-120 (H+) resin) in this compound (10 mL, 141 mmol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to 120 °C and stirred vigorously for 5 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

  • The excess this compound is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the 2-bromoethyl α/β-D-glucopyranoside as a mixture of anomers.

Protocol 2: Synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside via Koenigs-Knorr Reaction

This protocol is a general adaptation of the Koenigs-Knorr reaction for the synthesis of a protected 2-bromoethyl glycoside.[4][5]

Materials:

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose)

  • This compound

  • Silver(I) carbonate

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of freshly activated 4 Å molecular sieves (1 g) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq).

  • After stirring for 30 minutes at room temperature, add silver(I) carbonate (1.5 eq).

  • A solution of acetobromo-α-D-glucose (1.0 eq) in anhydrous DCM (5 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature in the dark for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with DCM.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 2-bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

Mandatory Visualization

Synthesis_Workflow cluster_fischer Fischer Glycosylation cluster_koenigs_knorr Koenigs-Knorr Reaction f_start Unprotected Monosaccharide f_reaction Heating f_start->f_reaction f_reagent This compound (excess) f_reagent->f_reaction f_catalyst Acid Catalyst (e.g., H+ resin) f_catalyst->f_reaction f_product_mix Mixture of Anomers & Isomers f_reaction->f_product_mix f_purification Chromatography f_product_mix->f_purification f_final_product 2-Bromoethyl Glycoside f_purification->f_final_product kk_start Protected Glycosyl Halide kk_reaction Reaction at RT kk_start->kk_reaction kk_reagent This compound kk_reagent->kk_reaction kk_promoter Silver Salt (e.g., Ag2CO3) kk_promoter->kk_reaction kk_product Protected 2-Bromoethyl Glycoside kk_reaction->kk_product kk_purification Chromatography kk_product->kk_purification kk_deprotection Deprotection kk_purification->kk_deprotection kk_final_product 2-Bromoethyl Glycoside kk_deprotection->kk_final_product

Caption: General workflows for the synthesis of 2-bromoethyl glycosides.

Applications in Carbohydrate Chemistry

2-Bromoethyl glycosides are valuable intermediates due to the versatility of the bromoethyl group, which can be readily converted into other functional groups or used directly in alkylation reactions.

1. Synthesis of Neoglycoconjugates: The primary application of 2-bromoethyl glycosides is in the synthesis of neoglycoconjugates, particularly neoglycoproteins. The bromoethyl group can be transformed into a more suitable spacer arm for coupling to proteins. For example, it can be converted into a thioethyl group, which can then be coupled to proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[6] This approach has been used to prepare glycoproteins containing specific oligosaccharide antigens.[6] Additionally, 2-bromoethyl glycosides can be used to directly alkylate sulfhydryl groups of cysteine or homocysteine residues in peptides to form stable thioether linkages, providing a convergent route to neoglycopeptides.[7][8]

Neoglycoconjugate_Synthesis start 2-Bromoethyl Glycoside modification Spacer Arm Modification start->modification e.g., conversion to thioethyl group coupling Coupling to Protein/Peptide start->coupling Direct alkylation of Cys/Hcy residues modification->coupling product Neoglycoconjugate (Neoglycoprotein/ Neoglycopeptide) coupling->product

Caption: Synthesis of neoglycoconjugates from 2-bromoethyl glycosides.

2. Building Blocks for Oligosaccharide Synthesis: While not as common as other glycosyl donors, 2-bromoethyl glycosides can serve as building blocks in oligosaccharide synthesis. The 2-bromoethyl group can be modified to introduce a temporary protecting group or a functionality that allows for further glycosylation reactions. Their stability under various reaction conditions makes them suitable for multi-step synthetic sequences.

3. Solid-Phase Synthesis: The reactivity of the bromoethyl group makes these glycosides potentially useful for immobilization onto solid supports, facilitating solid-phase oligosaccharide synthesis. This approach allows for the efficient and automated synthesis of complex carbohydrates.

Conclusion

The synthesis of 2-bromoethyl glycosides via Fischer glycosylation or the Koenigs-Knorr reaction provides access to valuable intermediates for carbohydrate chemistry. While Fischer glycosylation offers a direct, protecting-group-free route, the Koenigs-Knorr reaction provides better stereocontrol. The choice of method depends on the desired stereochemistry and the overall synthetic strategy. The versatility of the 2-bromoethyl group enables the construction of a wide range of glycoconjugates, making these compounds indispensable tools for researchers in glycobiology and drug discovery.

References

The Role of 2-Bromoethanol in the Synthesis of Specialty Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanol (B42945) is a versatile bifunctional molecule widely employed as a key building block and intermediate in the synthesis of a diverse range of specialty chemicals. Its structure, featuring both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations, making it an invaluable reagent in the pharmaceutical, agrochemical, and material science industries. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the manufacturing of several key specialty chemicals.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is provided below. It is crucial to handle this compound with appropriate safety precautions due to its toxicity and irritant nature.

PropertyValue
CAS Number 540-51-2
Molecular Formula C₂H₅BrO
Molecular Weight 124.96 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 149-150 °C
Melting Point -80 °C
Density 1.763 g/mL at 25 °C
Solubility Soluble in water and most organic solvents

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Specialty Chemical Synthesis

This compound serves as a precursor for the introduction of the 2-hydroxyethyl or bromoethyl moiety in a variety of chemical structures. Key applications include the synthesis of pharmaceuticals, ionic liquids, and other fine chemicals.

Pharmaceutical Intermediates

This compound and its derivatives are instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs).

A key step in the synthesis of Doxylamine, an ethanolamine-class antihistamine, involves the Williamson ether synthesis. In this reaction, a carbinol intermediate is O-alkylated using a 2-dialkylaminoethyl chloride, a derivative of this compound.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis for Doxylamine Intermediate Carbinol 2-Pyridylphenylmethyl carbinol Base Potassium Hydroxide (B78521) (KOH) Carbinol->Base Deprotonation AlkylHalide 2-Dimethylaminoethyl chloride Product N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine (Doxylamine Base) AlkylHalide->Product SN2 Attack

Caption: Williamson ether synthesis for the formation of the Doxylamine base.

Experimental Protocol: Synthesis of N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine [3]

ParameterValue
Reactants 2-Pyridylphenylmethyl carbinol HCl (50g, 0.212 mol), 2-Dimethylaminoethyl chloride HCl (53.5g, 0.371 mol), Potassium hydroxide (53.5g, 0.954 mol), Sodium hydroxide solution (20%)
Solvent Toluene and Water
Reaction Temperature Reflux
Reaction Time Monitored by TLC until completion
Yield 91%
Purity 99%

Methodology:

  • Dissolve 2-Pyridylphenylmethyl carbinol HCl in water and basify with a 20% NaOH solution.

  • Extract the aqueous layer with toluene.

  • To the resulting organic layer, add KOH pellets and stir for 30 minutes to form "Solution A".

  • In a separate vessel, prepare "Solution B" by dissolving 2-dimethylaminoethyl chloride hydrochloride in a mixture of water and toluene. Cool this mixture to 0-5°C and basify with NaOH solution.

  • Add Solution B (the free base of the alkyl halide in toluene) to Solution A.

  • Heat the combined reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with water to remove inorganic salts.

  • The organic layer containing the product is then subjected to acid-base treatment and distillation to yield the purified product.

An essential intermediate for the anticancer drug Tamoxifen is synthesized via the O-alkylation of 4-hydroxybenzophenone (B119663) with a 2-dialkylaminoethyl halide. This reaction is a variation of the Williamson ether synthesis.

Reaction Scheme:

G cluster_1 Synthesis of Tamoxifen Intermediate Hydroxybenzophenone 4-Hydroxybenzophenone Base Anion Exchange Resin & Phase Transfer Catalyst Hydroxybenzophenone->Base Deprotonation AlkylatingAgent 2-Diethylaminoethyl chloride hydrochloride Product 4-[2-(N,N-diethylamino)ethoxy] benzophenone AlkylatingAgent->Product Alkylation

Caption: O-alkylation of 4-hydroxybenzophenone to form a Tamoxifen intermediate.

Experimental Protocol: Synthesis of 4-[2-(N,N-diethylamino)ethoxy]benzophenone [4]

ParameterValue
Reactants 4-Hydroxybenzophenone, 2-Diethylaminoethyl chloride hydrochloride
Catalyst/Base Anion exchange resin, Phase transfer catalyst
Solvent Not specified, but typically an aprotic polar solvent like DMF or Acetonitrile (B52724)
Reaction Temperature Not specified, typically 50-100 °C
Reaction Time Not specified, typically 1-8 hours
Yield 92.93%
Purity 99.21%

Methodology:

  • The alkylation reaction is carried out with an alkylating reagent (2-diethylaminoethyl chloride hydrochloride) and 4-hydroxybenzophenone.

  • The reaction is conducted in the presence of an anion exchange resin and a phase transfer catalyst to enhance reaction performance and reduce byproducts.

  • After the reaction is complete, the product is obtained with high yield and purity through simple post-treatment, which involves extraction with ethyl acetate (B1210297), washing with saturated salt solution, drying, and solvent evaporation.

The synthesis of the antipsychotic drug Quetiapine involves the key intermediate 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) (HEEP). HEEP can be synthesized from piperazine (B1678402) and a derivative of this compound, such as 2-(2-chloroethoxy)ethanol (B196239).

Reaction Scheme:

G cluster_2 Synthesis of Quetiapine Intermediate (HEEP) Piperazine Piperazine Monohydrochloride Product 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) Piperazine->Product Chloroethoxyethanol 2-(2-Chloroethoxy)ethanol Chloroethoxyethanol->Product

Caption: Synthesis of the Quetiapine intermediate HEEP.

Experimental Protocol: Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) [5][6]

ParameterValue
Reactants Piperazine monohydrochloride (90g, 734.5 mmol), 2-(2-chloroethoxy)ethanol (50g, 401.4 mmol)
Solvent Methanol (B129727)
Reaction Temperature 80 °C
Reaction Time 5.5 hours
Yield 78.2 - 79.7%
Purification Vacuum distillation

Methodology:

  • Piperazine monohydrochloride is prepared by reacting piperazine with piperazine dihydrochloride.

  • The prepared piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol in methanol.

  • The reaction mixture is heated to 80°C and maintained for 5.5 hours.

  • After the reaction, the mixture is filtered to recover piperazine dihydrochloride, which can be reused.

  • The filtrate is concentrated to remove the solvent, yielding the crude product.

  • The crude product is then purified by vacuum distillation to obtain high-purity HEEP.

Ambroxol (B1667023) is synthesized through a multi-step process where a key step is the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with trans-4-aminocyclohexanol. Although this compound is not a direct reactant in this final step, its derivatives can be utilized in the synthesis of the aldehyde precursor.

Reaction Scheme:

G cluster_3 Key Step in Ambroxol Synthesis Aldehyde 2-Amino-3,5-dibromobenzaldehyde Product Ambroxol Aldehyde->Product Amine trans-4-Aminocyclohexanol Amine->Product Reductive Amination ReducingAgent Sodium Borohydride (B1222165) (NaBH4) ReducingAgent->Product

Caption: Reductive amination in the synthesis of Ambroxol.

Experimental Protocol: Synthesis of Ambroxol [1][7]

ParameterValue
Reactants N-(2-amino-3,5-dibromobenzylidene)-trans-4-amino-cyclohexanol (Schiff base)
Reducing Agent Sodium borohydride
Yield 91%

Methodology:

  • The Schiff base, N-(2-amino-3,5-dibromobenzylidene)-trans-4-amino-cyclohexanol, is prepared from trans-4-amino-cyclohexanol and 2-amino-3,5-dibromobenzaldehyde.

  • This intermediate is then reduced with sodium borohydride to yield Ambroxol.

  • An alternative one-pot reductive amination using NaBH₃CN in methanol can also be employed, achieving a yield of 70-75%.[8]

Ionic Liquids

This compound is a valuable alkylating agent for the synthesis of functionalized ionic liquids. The hydroxyl group can introduce polarity and a site for further modification.

Reaction Scheme:

G cluster_4 Synthesis of a Hydroxy-functionalized Ionic Liquid Imidazole (B134444) N-p-nitrophenyl imidazole Product 3-(2-Hydroxyethyl)-1-(4-nitrophenyl) -1H-imidazol-3-ium bromide Imidazole->Product Quaternization Bromoethanol This compound Bromoethanol->Product

Caption: Synthesis of a hydroxy-functionalized imidazolium-based ionic liquid.

Experimental Protocol: Synthesis of 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide [9]

ParameterValue
Reactants N-p-nitrophenyl imidazole (0.5 g, 0.003 mol), this compound (0.56 g, 0.005 mol)
Solvent Acetonitrile
Reaction Conditions Reflux overnight under an inert dinitrogen atmosphere
Yield 85.7%

Methodology:

  • A mixture of N-p-nitrophenyl imidazole and this compound is refluxed overnight in acetonitrile under a nitrogen atmosphere.

  • After the reaction, the solvent is removed.

  • The residue is washed with ethyl acetate to afford a yellow precipitate.

  • The precipitate is dried in vacuo to yield the final ionic liquid product.

Other Specialty Chemicals

This compound is a useful intermediate in pharmaceutical synthesis. It can be prepared by the reaction of piperidine (B6355638) with this compound.

General Reaction:

G cluster_5 Synthesis of 2-(1-Piperidyl)ethanol Piperidine Piperidine Product 2-(1-Piperidyl)ethanol Piperidine->Product Nucleophilic Substitution Bromoethanol This compound Bromoethanol->Product

Caption: General synthesis of 2-(1-Piperidyl)ethanol.

While this reaction is well-established, specific high-yield protocols with detailed quantitative data were not prominently available in the surveyed literature. Generally, the reaction involves nucleophilic substitution where the nitrogen of piperidine attacks the electrophilic carbon of this compound.

2-Bromoethyl glycosides are valuable intermediates in carbohydrate chemistry, allowing for the coupling of sugars to other molecules, such as proteins.[2][9] They can be synthesized from per-acetylated sugars and this compound.

General Reaction:

G cluster_6 Synthesis of 2-Bromoethyl Glycosides AcetylatedSugar Per-acetylated Sugar Product 2-Bromoethyl Glycoside AcetylatedSugar->Product Bromoethanol This compound Bromoethanol->Product Glycosylation Catalyst Lewis Acid (e.g., BF3·Et2O) Catalyst->Product

Caption: General synthesis of 2-Bromoethyl Glycosides.

Detailed, high-yield protocols specifically using this compound as the glycosyl acceptor were not extensively detailed with quantitative yields in the reviewed literature. The general procedure involves the reaction of a per-acetylated sugar with this compound in the presence of a Lewis acid catalyst.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a wide array of specialty chemicals. Its bifunctional nature allows for its incorporation into complex molecules through various reaction pathways, most notably nucleophilic substitution and Williamson ether synthesis. The protocols outlined in these application notes demonstrate the practical utility of this compound and its derivatives in producing high-value compounds for the pharmaceutical and chemical industries. Researchers and drug development professionals can leverage these methodologies as a foundation for the synthesis of novel and existing specialty chemicals. Further optimization of reaction conditions for specific substrates can lead to even higher yields and purity, enhancing the efficiency of manufacturing processes.

References

Application Notes and Protocols for the Analysis of 2-Bromoethanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoethanol (also known as ethylene (B1197577) bromohydrin) is a chemical intermediate used in the synthesis of various organic compounds. Its potential release into the environment through industrial effluents, improper disposal, or as a metabolite of other compounds necessitates reliable analytical methods for its detection and quantification in environmental matrices such as water, soil, and air. These application notes provide detailed protocols for the analysis of this compound to support environmental monitoring and risk assessment.

I. Analysis of this compound in Water Samples

Two primary methods are presented for the analysis of this compound in water: Gas Chromatography-Mass Spectrometry (GC-MS) following Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), and a direct aqueous injection method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

This method is suitable for detecting this compound at low concentrations and involves an extraction and concentration step prior to instrumental analysis.

1. Sample Preparation

  • Liquid-Liquid Extraction (LLE):

    • To a 100 mL water sample, add 10 g of sodium chloride to increase the ionic strength of the aqueous phase.

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane (B109758) (DCM) and shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction twice more with fresh 30 mL portions of DCM, combining all organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the retained this compound with 5 mL of methanol or acetone (B3395972).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 107, 109 (molecular ions of the derivatized compound if applicable, or characteristic fragment ions of this compound). For underivatized this compound, characteristic ions include m/z 31, 93, 95.[1]

3. Quantitative Data

ParameterLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 85-105%90-110%
Limit of Detection (LOD) 0.1 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.3 µg/L0.15 µg/L
Precision (RSD) <10%<8%

Note: Performance data is based on typical values for similar polar compounds and may vary depending on the specific matrix and instrumentation.

This method offers high selectivity and sensitivity and may not require extensive sample preparation for cleaner water matrices.

1. Sample Preparation

  • Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.

  • For samples with high organic content, a solid-phase extraction cleanup as described in Method 1 may be necessary.

2. Instrumental Analysis (HPLC-MS/MS)

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Ion Source Temperature: 500°C

    • Ionization Voltage: +4500 V

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Precursor ion (m/z 125 for [M+H]+) to product ions (e.g., m/z 107, 79). Specific transitions should be optimized for the instrument in use.

3. Quantitative Data

ParameterValue
Recovery 95-115%
Limit of Detection (LOD) 0.01 µg/L
Limit of Quantification (LOQ) 0.03 µg/L
Precision (RSD) <5%

Note: Performance data is based on typical values for similar polar compounds and may vary depending on the specific matrix and instrumentation.

II. Analysis of this compound in Soil Samples

For soil samples, two effective extraction methods are presented: Ultrasonic-Assisted Extraction (UAE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The analysis is typically performed by GC-MS.

1. Sample Preparation

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 mixture of acetone and hexane.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).[2][3]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction with another 20 mL of the solvent mixture.

  • Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.

  • A cleanup step using a silica (B1680970) gel or Florisil cartridge may be necessary for soils with high organic matter content.

2. Instrumental Analysis (GC-MS)

The GC-MS conditions are the same as described for water analysis in Section I.A.2.

3. Quantitative Data

ParameterValue
Recovery 80-110%
Limit of Detection (LOD) 1 µg/kg
Limit of Quantification (LOQ) 3 µg/kg
Precision (RSD) <15%

Note: Performance data is based on typical values for similar polar compounds and may vary depending on the specific matrix and instrumentation.

The QuEChERS method is a rapid and efficient technique for extracting a wide range of analytes from complex matrices.[4]

1. Sample Preparation

  • Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate (B1144303) for 30 minutes.[5]

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).

  • Vortex for 30 seconds and then centrifuge for 2 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

2. Instrumental Analysis (GC-MS)

The GC-MS conditions are the same as described for water analysis in Section I.A.2.

3. Quantitative Data

ParameterValue
Recovery 85-115%
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Precision (RSD) <10%

Note: Performance data is based on typical values for similar polar compounds and may vary depending on the specific matrix and instrumentation.

III. Analysis of this compound in Air Samples

The analysis of this compound in air is often performed in the context of monitoring for its precursor, ethylene oxide. The standard method involves trapping ethylene oxide on a sorbent tube where it is converted to this compound, which is then desorbed and analyzed.

This method is based on OSHA (Occupational Safety and Health Administration) protocols for ethylene oxide.[6][7]

1. Air Sampling

  • Use a sampling tube containing hydrobromic acid (HBr) coated charcoal or a similar sorbent.

  • Connect the sampling tube to a calibrated personal sampling pump.

  • Draw air through the tube at a known flow rate (e.g., 50 mL/min) for a specified duration to achieve the desired sample volume (e.g., 12 L for a time-weighted average).[6]

  • After sampling, cap the tubes and store them at a reduced temperature until analysis.[8]

2. Sample Preparation

  • Break the ends of the sorbent tube and transfer the charcoal to a vial.

  • Desorb the this compound from the charcoal using a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and toluene.[6]

  • Add 0.5 mL of deionized water to the sample to extract the excess acid from the organic phase.[6]

  • Shake the vial and allow the phases to separate.

  • An aliquot of the organic layer is taken for analysis.

  • For enhanced sensitivity, derivatization with a fluorinating agent like heptafluorobutyrylimidazole (HFBI) or heptafluorobutyric anhydride (B1165640) (HFBA) can be performed to create a derivative that is highly responsive to an Electron Capture Detector (ECD).[8][9]

3. Instrumental Analysis (GC-ECD)

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-WAX (30 m x 0.32 mm, 0.5 µm) or equivalent

    • Inlet Temperature: 200°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 200°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Nitrogen or Helium

    • Detector: Electron Capture Detector (ECD) at 300°C

4. Quantitative Data

ParameterValue
Recovery 92-112%[10]
Limit of Detection (LOD) ~1.3 µg/m³[7]
Limit of Quantification (LOQ) ~4.3 µg/m³
Precision (RSD) <7%[8]

Note: Performance data is based on OSHA Method 1010 for ethylene oxide, where it is converted to and analyzed as this compound.

Visualizations

G cluster_water Water Sample Analysis Workflow WaterSample Water Sample Filtration Filtration (0.45 µm) WaterSample->Filtration Extraction Extraction (LLE or SPE) Filtration->Extraction Concentration Concentration Extraction->Concentration Analysis_Water GC-MS or HPLC-MS/MS Analysis Concentration->Analysis_Water

Caption: General workflow for the analysis of this compound in water samples.

G cluster_soil Soil Sample Analysis Workflow SoilSample Soil Sample Homogenization Drying & Sieving SoilSample->Homogenization Extraction Extraction (UAE or QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Analysis_Soil GC-MS Analysis Cleanup->Analysis_Soil

Caption: General workflow for the analysis of this compound in soil samples.

G cluster_air Air Sample Analysis Workflow AirSample Air Sampling SorbentTube Sorbent Tube Trapping (Conversion to 2-BE) AirSample->SorbentTube Desorption Solvent Desorption SorbentTube->Desorption Derivatization Derivatization (Optional) Desorption->Derivatization Analysis_Air GC-ECD Analysis Derivatization->Analysis_Air

Caption: General workflow for the analysis of this compound in air samples.

References

Application Notes and Protocols for the Selective Reduction of Nitroarenes using a Phthalocyanatoiron(II)/NaBH₄ System Accelerated by 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and agrochemicals. While numerous methods exist, achieving high chemoselectivity in the presence of other reducible functional groups remains a significant challenge. This document details the application of a catalytic system comprising iron(II) phthalocyanine (B1677752) (PcFe) and sodium borohydride (B1222165) (NaBH₄), with 2-bromoethanol (B42945) acting as a rate-enhancing additive, for the chemoselective reduction of nitroarenes. This system has been reported to provide good yields and excellent chemoselectivities.[1]

Disclaimer: The quantitative data and detailed experimental protocols are based on available abstracts and general knowledge of similar chemical reductions. The full text of the primary research article, "Chemoselective reductions of nitroarenes: Bromoethanol-assisted phthalocyanatoiron/NaBH₄ reductions," was not accessible to provide specific yields and reaction conditions for a broad range of substrates.

Reaction Principle

The core of this catalytic system is the combination of iron(II) phthalocyanine, a robust and inexpensive catalyst, and sodium borohydride, a common and mild reducing agent. The addition of this compound has been shown to significantly increase the rate of reduction, likely by facilitating the transfer of hydride from the borohydride to the iron center or by activating the nitro group.

Data Presentation

Due to the inaccessibility of the full-text primary literature, a comprehensive table of quantitative data for various substrates could not be compiled. The following table summarizes the qualitative outcomes as described in the available literature.

Substrate TypeOther Functional Groups PresentReported OutcomeReference
NitroarenesHalogens, Esters, Ketones, NitrilesGood yields, Excellent chemoselectivity[1]
Dinitroarenes-Selective reduction to nitroanilines

Experimental Protocols

The following protocols are representative examples for the selective reduction of a nitroarene using the PcFe/NaBH₄/2-Bromoethanol system. These are generalized procedures and may require optimization for specific substrates.

Materials
  • Iron(II) phthalocyanine (PcFe)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Substituted nitroarene

  • Anhydrous solvent (e.g., Diglyme, THF, or Ethanol)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

General Procedure for the Reduction of a Nitroarene
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted nitroarene (1.0 mmol) and the solvent (10 mL).

  • Catalyst Addition: Add iron(II) phthalocyanine (0.02 mmol, 2 mol%).

  • Initiation of Reaction: To the stirred suspension, add this compound (0.2 mmol, 20 mol%).

  • Addition of Reducing Agent: Carefully add sodium borohydride (2.0 mmol, 2.0 equiv) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water (10 mL).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aniline.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle PcFe(II) PcFe(II) Active_Hydride [PcFe(II)-H]⁻ PcFe(II)->Active_Hydride NaBH₄ This compound (activator) Nitroarene_Complex [PcFe(II)-H]⁻ (Ar-NO₂) Active_Hydride->Nitroarene_Complex Ar-NO₂ Reduced_Complex [PcFe(II)] (Ar-NH-OH) Nitroarene_Complex->Reduced_Complex Hydride Transfer (multiple steps) Reduced_Complex->PcFe(II) H₂O Aniline Aniline Reduced_Complex->Aniline Product Release

Caption: Proposed catalytic cycle for the reduction of nitroarenes.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Nitroarene, Solvent, and PcFe B Add this compound A->B C Add NaBH₄ Portion-wise B->C D Monitor by TLC/HPLC C->D E Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I I H->I Pure Aniline

Caption: General experimental workflow for the selective reduction.

References

Application Notes and Protocols for 2-Bromoethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanol (B42945) (C₂H₅BrO) is a versatile bifunctional organic compound containing both a bromine atom and a hydroxyl group.[1] This colorless to light yellow liquid serves as a key intermediate and building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its utility stems from the differential reactivity of its two functional groups, allowing for sequential and selective chemical transformations. However, this compound is also a hazardous substance, exhibiting significant toxicity and corrosivity.[3][4] Therefore, strict adherence to safety protocols is paramount when handling this reagent in a laboratory setting. These application notes provide detailed procedures for the safe handling, use, and disposal of this compound in organic synthesis laboratories.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂H₅BrO[5]
Molecular Weight 124.97 g/mol [1][4]
CAS Number 540-51-2[5][6]
Appearance Colorless to light yellow or dark brown liquid[7][8]
Odor Sweet, acrid[1][5]
Boiling Point 149-150 °C (decomposes)[8][9]
Melting Point -80 °C[10]
Density 1.763 g/mL at 25 °C[7]
Solubility Miscible with water and most organic solvents; insoluble in petroleum ether.[1][7][11]
Vapor Pressure 2.4 mmHg at 20 °C
Flash Point 110 °C (230 °F) - closed cup[12]

Hazard Profile and Toxicity

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[4]

  • Corrosivity: It causes severe skin burns and eye damage.[4][6]

  • Organ System Effects: Inhalation can lead to irritation of the mucous membranes and upper respiratory tract, potentially causing chemical pneumonia and pulmonary edema.[3][11] Symptoms of exposure can include a burning sensation, coughing, wheezing, headache, and nausea.[3][11]

  • Carcinogenicity and Mutagenicity: It is a known carcinogen in experimental animals and a potent mutagen.[7]

Experimental Protocols

1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Wear chemical-resistant gloves. Neoprene or butyl rubber gloves are recommended. Double gloving is a good practice.[13][14]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[6][13]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron should be worn.[14][15]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][10]

2. General Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[1][6] The recommended storage temperature is 2-8°C. Keep containers tightly closed and protect from light and moisture.[6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[6][10]

3. Generic Protocol for a Substitution Reaction

This protocol outlines the general steps for using this compound as an alkylating agent in a substitution reaction. Note: This is a generalized procedure and must be adapted to the specific requirements of the intended reaction.

  • Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stirrer, condenser, and addition funnel) inside a chemical fume hood. Ensure all glassware is dry.

  • Reagent Preparation:

    • Charge the reaction flask with the substrate and a suitable solvent.

    • If a base is required, add it to the reaction mixture.

    • Prepare a solution of this compound in a compatible solvent in the addition funnel.

  • Reaction Execution:

    • Stir the reaction mixture and bring it to the desired temperature.

    • Add the this compound solution dropwise from the addition funnel over a specified period.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding an appropriate reagent (e.g., water, saturated ammonium (B1175870) chloride solution).

    • Perform an extractive work-up to isolate the product.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product using a suitable technique (e.g., column chromatography, distillation, recrystallization).

4. Spill Cleanup Procedure

In the event of a this compound spill, follow these steps immediately:

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area. Isolate the spill area and restrict access.[3] For a small spill, an isolation distance of at least 50 meters (150 feet) is recommended. For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[8]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.[16]

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.[16]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[16][17]

  • Absorption: Absorb the spilled material by applying the absorbent from the outside towards the center.[16]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[17]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.[13][16]

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[18]

5. Waste Disposal

  • Collection: Collect all this compound waste, including reaction residues and contaminated materials, in a designated and properly labeled hazardous waste container.[19]

  • Segregation: Do not mix this compound waste with other waste streams unless it is known to be compatible.

  • Disposal Method: this compound waste should be disposed of by incineration in a chemical incinerator with a combustible solvent.[10] Always follow institutional and regulatory guidelines for hazardous waste disposal.[18]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water or milk. Seek immediate medical attention.[3][11]

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Post-Reaction & Disposal PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Materials Gather Materials FumeHood->Materials Dispense Dispense this compound in Fume Hood Materials->Dispense Reaction Perform Synthesis Dispense->Reaction Quench Quench Reaction Reaction->Quench Decontaminate Decontaminate Glassware Quench->Decontaminate Waste Collect Hazardous Waste Decontaminate->Waste Dispose Dispose of Waste (Following Regulations) Waste->Dispose

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill This compound Spill Occurs Evacuate Evacuate & Isolate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Emergency procedure for a this compound spill.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Bromoethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving yields in reactions involving 2-bromoethanol (B42945).

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.

Issue 1: Low Product Yield

Question: My reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in reactions involving this compound can stem from several factors, particularly in common applications like the Williamson ether synthesis. Here are the primary aspects to investigate:

  • Incomplete Deprotonation: In reactions where this compound is used as an electrophile, the nucleophile (often an alcohol) must be fully deprotonated to form the more reactive alkoxide. Incomplete deprotonation is a common reason for low yields.[1][2]

    • Solution: Ensure the use of a sufficiently strong and non-nucleophilic base, such as sodium hydride (NaH), to achieve complete deprotonation.[1][2] The reaction should be carried out in an anhydrous solvent to prevent the base from being quenched by water.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Gradually increasing the reaction temperature can improve the rate of reaction.[1] However, excessively high temperatures can promote side reactions like elimination.[2] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

  • Poor Quality of Reagents: The purity of this compound and other reactants is crucial. Impurities, such as residual ethylene (B1197577) oxide in this compound, can decrease reaction efficiency.[3]

    • Solution: Use high-purity (≥98%) this compound.[3] If necessary, purify the starting materials and ensure solvents are anhydrous.[2]

  • Side Reactions: The primary competing reaction is typically an E2 elimination, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of an alkene.[1][2]

    • Solution: Using a primary alkyl halide like this compound minimizes the risk of elimination.[1][2] Controlling the temperature is also key to reducing this side reaction.[2]

LowYieldWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK end_bad Re-evaluate Approach check_reagents->end_bad Impurities Found Use high-purity reagents investigate_side_reactions 3. Investigate Side Reactions check_conditions->investigate_side_reactions Conditions Seem Optimal check_conditions->end_bad Optimize temperature, time, and solvent purify_product 4. Optimize Purification investigate_side_reactions->purify_product Side Reactions Minimized investigate_side_reactions->end_bad Control temperature, use less hindered base end_good Improved Yield purify_product->end_good Purification Optimized purify_product->end_bad Re-evaluate workup and chromatography

Caption: The S_N2 pathway of the Williamson ether synthesis.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield in a Typical Williamson Ether Synthesis

ParameterCondition ACondition BCondition CTypical Yield Range (%)Reference
Base NaHK₂CO₃NaOH (aq)80-95 (with NaH)[1][2]
Solvent DMFTHFAcetonitrile75-90 (polar aprotic)[1]
Temperature 25°C60°C100°C60-90 (substrate dependent)[1][4]
This compound Purity 95%>98%--->80 (with >98% purity)[3]

References

Technical Support Center: 2-Bromoethanol in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered when using 2-bromoethanol (B42945) in nucleophilic substitution experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction resulted in a low yield of the desired product, and I've isolated a significant, low-boiling point byproduct. What is this byproduct and why did it form?

Answer: The most probable byproduct is ethylene (B1197577) oxide . This occurs due to a competing intramolecular nucleophilic substitution (SN2) reaction. Under basic conditions, the hydroxyl group of this compound is deprotonated to form an alkoxide. This alkoxide is a potent nucleophile and is perfectly positioned to attack the adjacent carbon bearing the bromine atom, displacing the bromide and forming a stable, three-membered epoxide ring.[1]

Troubleshooting Steps:

  • Confirmation: Analyze the byproduct using GC-MS or NMR spectroscopy. Ethylene oxide is a gas at room temperature (boiling point: 10.7 °C) but may be trapped in your solvent. Its 1H NMR spectrum will show a singlet at approximately 2.54 ppm in CDCl3.

  • Prevention:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base if your primary nucleophile requires basic conditions to be activated. If the reaction can proceed under neutral or acidic conditions, this will prevent the formation of the internal alkoxide nucleophile.

    • Order of Addition: Add the this compound slowly to a solution containing your nucleophile and base. This keeps the concentration of free this compound low, favoring the intermolecular reaction with your desired nucleophile over the intramolecular cyclization.

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to slow down the rate of the intramolecular cyclization.

Question 2: My reaction produced the desired product, but it is contaminated with a significant amount of a high-molecular-weight, viscous substance. What could be the cause?

Answer: This is likely due to intermolecular side reactions where one molecule of this compound reacts with another. The hydroxyl group of one molecule can act as a nucleophile, attacking the electrophilic carbon of a second molecule. This can lead to the formation of dimers (e.g., 2-(2-bromoethoxy)ethanol) and, subsequently, polymers. This process is accelerated by the same conditions that favor the desired substitution.

Troubleshooting Steps:

  • Confirmation: Use techniques like Mass Spectrometry or Gel Permeation Chromatography (GPC) to analyze the high-molecular-weight impurities.

  • Prevention:

    • Concentration: Run the reaction at a lower concentration (higher solvent volume) to reduce the probability of this compound molecules reacting with each other.

    • Stoichiometry: Use a slight excess of your primary nucleophile to ensure it outcompetes the hydroxyl group of another this compound molecule.

Question 3: I am observing gas evolution from my reaction, and my crude NMR suggests the presence of an aldehyde. What side reaction is occurring?

Answer: This points to an elimination (E2) reaction .[2][3] When a strong, non-nucleophilic, or sterically hindered base is used, it can act as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the one bearing the bromine. This results in the formation of vinyl alcohol, which is unstable and rapidly tautomerizes to acetaldehyde (B116499). Acetaldehyde is highly volatile (boiling point: 20.2 °C), which may account for the gas evolution.

Troubleshooting Steps:

  • Confirmation: The presence of acetaldehyde can be confirmed by derivatization (e.g., with 2,4-dinitrophenylhydrazine) or careful GC-MS analysis of the reaction headspace. The 1H NMR spectrum of acetaldehyde shows a doublet at ~9.8 ppm and a quartet at ~2.2 ppm.

  • Prevention:

    • Base Selection: Switch to a weaker, less-hindered base or a base that is also a good nucleophile (if compatible with your desired reaction). For example, using aqueous NaOH favors substitution, while ethanolic KOH at higher temperatures favors elimination.[4][5]

    • Solvent Choice: Polar protic solvents (like water) can favor substitution, whereas polar aprotic or less polar solvents (like ethanol) can favor elimination.[5]

    • Temperature: Lowering the reaction temperature generally disfavors elimination relative to substitution.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as an electrophile?

The main desired reaction is an intermolecular SN2 substitution. However, this compound's bifunctional nature leads to two primary side reactions:

  • Intramolecular SN2 Cyclization: The internal hydroxyl group attacks the electrophilic carbon to form ethylene oxide. This is highly favorable under basic conditions.[1]

  • E2 Elimination: A strong base removes a proton, leading to the formation of an alkene (vinyl alcohol), which rearranges to acetaldehyde.[6][7]

Q2: How can I strategically favor the desired intermolecular substitution?

To favor the desired SN2 reaction, consider the following factors:

  • Nucleophile: Use a strong, unhindered nucleophile in sufficient concentration.[8][9]

  • Base: Avoid strong, non-nucleophilic bases if possible. If a base is required, choose one that is less likely to deprotonate the hydroxyl group or cause elimination. Carbonate bases (e.g., K2CO3) are often a good compromise.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally excellent for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.[8]

  • Temperature: Maintain the lowest temperature that allows the desired reaction to proceed at a reasonable rate.

Q3: Is this compound stable, and how should it be stored?

This compound is a hygroscopic liquid that can be unstable.[10][11] It can slowly hydrolyze in the presence of water and is sensitive to light. It should be stored in a cool (refrigerated, +2°C to +8°C), dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and moisture absorption.[12][13]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

This table provides a qualitative summary of how different experimental parameters can influence the outcome of a reaction involving this compound and a generic nucleophile (Nu-).

ParameterCondition Favoring Desired Substitution (SN2) Condition Favoring Intramolecular Cyclization Condition Favoring Elimination (E2) Rationale
Base Weak base (e.g., K2CO3) or neutral conditions.Strong, non-hindered base (e.g., NaH, NaOH).Strong, sterically hindered base (e.g., t-BuOK) or high concentration of strong base.Strong bases deprotonate the -OH group, creating a potent internal nucleophile for cyclization.[14] Strong, hindered bases favor proton abstraction over nucleophilic attack.
Solvent Polar aprotic (e.g., DMF, DMSO).Polar solvents that can stabilize the transition state.Less polar or alcoholic solvents (e.g., Ethanol).Polar aprotic solvents enhance nucleophilicity for SN2.[8] Ethanolic bases are classic reagents for elimination reactions.[4][5]
Temperature Lower temperature.Moderate temperature.Higher temperature.Higher temperatures provide the activation energy needed for elimination, which is often entropically favored.[5]
Concentration High concentration of external nucleophile; low concentration of this compound.Low concentration of external nucleophile; high dilution can favor intramolecular reactions.High concentration of base.High concentration of the desired nucleophile outcompetes the internal -OH group. High base concentration increases the rate of E2.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution to Minimize Side Reactions

This protocol describes the reaction of this compound with a generic nucleophile, sodium phenoxide, to form 2-phenoxyethanol.

Materials:

  • Phenol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • This compound (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with dry nitrogen.

  • Nucleophile Preparation: To the flask, add anhydrous DMF followed by phenol. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. This forms the sodium phenoxide in situ.

  • Addition of Electrophile: Prepare a solution of this compound in a small amount of anhydrous DMF in the dropping funnel.

  • Reaction: Add the this compound solution dropwise to the stirred phenoxide solution over 30-60 minutes. A slow addition rate is crucial to keep the concentration of this compound low.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: Intentional Synthesis of Ethylene Oxide (Intramolecular Cyclization)

This protocol demonstrates how to leverage the primary side reaction to synthesize ethylene oxide.

Materials:

  • This compound (1.0 eq)

  • Potassium hydroxide (B78521) (KOH, 2.0 eq)

  • Water

  • Distillation apparatus with a cold trap.

Procedure:

  • Setup: In a round-bottom flask, prepare a concentrated aqueous solution of potassium hydroxide.

  • Reaction: Slowly add this compound to the stirred, heated KOH solution. The intramolecular cyclization is rapid.

  • Product Collection: Ethylene oxide is a low-boiling gas. The product will distill out of the reaction mixture as it is formed. Collect the gaseous product in a cold trap cooled with dry ice/acetone (-78 °C).

  • Caution: Ethylene oxide is toxic and flammable. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

Visualizations

Reaction Pathways of this compound

Side_Reactions sub This compound + Nucleophile (Nu⁻) p_sub Desired Product (Nu-CH₂CH₂-OH) sub->p_sub Intermolecular SN2 p_elim Side Product 2: Acetaldehyde sub->p_elim alkoxide Br-CH₂CH₂-O⁻ sub->alkoxide base Base base->p_elim E2 Elimination base->alkoxide Deprotonation p_cyc Side Product 1: Ethylene Oxide alkoxide->p_cyc Intramolecular SN2

Caption: Competing reaction pathways for this compound in the presence of a nucleophile and base.

Troubleshooting Workflow for this compound Reactions

Troubleshooting_Workflow start Low Yield or Unexpected Products sym1 Symptom: Low-boiling point byproduct start->sym1 sym2 Symptom: High MW impurities start->sym2 sym3 Symptom: Gas evolution / Aldehyde detected start->sym3 cause1 Cause: Intramolecular Cyclization (Ethylene Oxide) sym1->cause1 cause2 Cause: Dimerization / Polymerization sym2->cause2 cause3 Cause: E2 Elimination (Acetaldehyde) sym3->cause3 sol1 Solution: - Use weaker base - Slow addition of 2-BE - Lower temperature cause1->sol1 sol2 Solution: - Lower reaction concentration - Use excess nucleophile cause2->sol2 sol3 Solution: - Use weaker/nucleophilic base - Use protic solvent - Lower temperature cause3->sol3

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Purification of 2-Bromoethanol Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-bromoethanol (B42945) reaction products using chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of reaction products derived from this compound.

Flash Column Chromatography

Problem: Product is not eluting from the silica (B1680970) gel column (stuck at the baseline).

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent is likely too low. This compound and its derivatives are often polar.

    • Solution: Increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate (B1210297) system, gradually increase the percentage of ethyl acetate. For highly polar compounds, a dichloromethane (B109758)/methanol (B129727) solvent system may be more effective.[1] It is recommended to aim for an Rf value of approximately 0.3 for your desired compound on a TLC plate for the best separation.[2]

  • Strong Adsorption to Silica: The hydroxyl group in this compound and its products can lead to strong interactions with the acidic silica gel.

    • Solution 1: Add a small amount of a polar modifier to your eluent. For basic compounds, adding a small percentage of triethylamine (B128534) (e.g., 0.1-1%) can help to reduce tailing and improve elution. For acidic compounds, a small amount of acetic acid may be beneficial.[3]

    • Solution 2: Consider switching to a different stationary phase. Neutral or basic alumina (B75360) can be a good alternative for acid-sensitive compounds. For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol) might be a more suitable option.[1]

Problem: Poor separation between the product and impurities.

Possible Causes & Solutions:

  • Incorrect Solvent System: The chosen eluent may not have the optimal selectivity for the components in your mixture.

    • Solution: Re-optimize the solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures to maximize the difference in Rf values (ΔRf) between your product and the impurities.

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of 50-100:1.

  • Improper Sample Loading: If the sample is loaded in a solvent that is too polar, it can cause the band to spread and lead to poor separation.

    • Solution: Use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[4][5]

Problem: The product appears to be degrading on the column.

Possible Causes & Solutions:

  • Acid Sensitivity: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.

    • Solution 1: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.

    • Solution 2: Switch to a less acidic stationary phase like neutral alumina.

    • Solution 3: To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading on the silica.[1]

High-Performance Liquid Chromatography (HPLC)

Problem: Variable retention times.

Possible Causes & Solutions:

  • Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates.

    • Solution: Purge the pump to remove any air bubbles. If the problem persists, the check valves may need cleaning or replacement.

  • Mobile Phase Composition Changes: Inconsistent mixing of solvents in a gradient run or evaporation of a volatile solvent component can alter the mobile phase composition.

    • Solution: Ensure the mobile phase is properly degassed. If preparing the mobile phase manually, ensure accurate measurements. For gradient systems, check that the mixer is functioning correctly.[6]

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Problem: Peak tailing or fronting.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Secondary Interactions: The hydroxyl group of this compound derivatives can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.

    • Solution: Use an end-capped column or add a competing base (like triethylamine) or acid (like trifluoroacetic acid) to the mobile phase to block the active sites.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of a this compound reaction product?

A1: A good starting point for many organic compounds of moderate polarity is a mixture of hexanes and ethyl acetate.[7] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation on TLC. For more polar products, a mixture of dichloromethane and methanol is a common choice.[1]

Q2: How do I choose the right stationary phase for my purification?

A2: Silica gel is the most common stationary phase for normal-phase chromatography and is suitable for a wide range of compounds.[4] However, if your compound is acid-sensitive or very polar, you might consider using neutral or basic alumina. For highly polar or water-soluble compounds, reversed-phase silica (like C18) with a polar mobile phase is often more effective.[1]

Q3: My compound is very polar and won't move off the baseline in any normal-phase system. What can I do?

A3: For extremely polar compounds that exhibit very strong retention on silica or alumina, reversed-phase chromatography is the recommended technique. Here, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., mixtures of water and methanol or acetonitrile). This will cause polar compounds to elute earlier.

Q4: How can I confirm the purity of my collected fractions?

A4: The purity of your fractions should be assessed using an appropriate analytical technique. Thin Layer Chromatography (TLC) is a quick way to check for the presence of impurities. For more accurate quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) are recommended.[8] Quantitative ¹H NMR (qNMR) can also be a powerful tool for purity assessment.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative (Normal Phase)

This protocol is a general guideline for the purification of a moderately polar product from a reaction involving this compound.

1. Materials:

  • Crude reaction mixture
  • Silica gel (230-400 mesh)
  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)
  • Sand
  • Glass wool or cotton
  • Chromatography column
  • Collection tubes

2. Procedure:

  • Solvent System Selection:

    • Develop a solvent system using TLC that gives your desired product an Rf value of ~0.3.[2]

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Flush the column with the eluent until the silica bed is stable.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Collect fractions and monitor their composition by TLC.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator.

Protocol 2: HPLC Analysis of Purified Product

This protocol provides a general method for assessing the purity of a purified this compound derivative.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • A common mobile phase for reversed-phase HPLC is a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your purified product in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of your compound.

    • Gradient Program:

      • Start with a certain percentage of solvent B (e.g., 10%).

      • Linearly increase the percentage of solvent B over a set time (e.g., to 90% B over 20 minutes).

      • Hold at high %B for a few minutes to elute any strongly retained compounds.

      • Return to the initial conditions and allow the column to re-equilibrate.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of your product based on the relative peak areas.

Parameter Flash Chromatography HPLC
Stationary Phase Silica Gel (common), AluminaC18, C8 (reversed-phase)
Typical Mobile Phase Hexane/Ethyl Acetate, DCM/MethanolWater/Acetonitrile, Water/Methanol
Typical Product Rf ~0.3N/A
Loading Capacity GramsMicrograms to Milligrams
Primary Use Preparative PurificationAnalytical Purity Check

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start This compound + Reagents reaction Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude tlc TLC Analysis for Solvent System crude->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product hplc HPLC Purity Check pure_product->hplc nmr NMR for Structure Confirmation pure_product->nmr

Caption: A typical experimental workflow for the synthesis, purification, and analysis of a this compound reaction product.

troubleshooting_logic action action problem Compound Degradation start Poor Separation in Column Chromatography check_rf Is product Rf ~0.3 on TLC? start->check_rf check_loading Was the column overloaded? check_rf->check_loading Yes reoptimize_solvent Re-optimize solvent system with TLC check_rf->reoptimize_solvent No check_solvent_loading Was sample loaded in a strong solvent? check_loading->check_solvent_loading No reduce_load Reduce sample load check_loading->reduce_load Yes check_stability Is the compound stable on silica? check_solvent_loading->check_stability No dry_load Use dry loading technique check_solvent_loading->dry_load Yes check_stability->problem Yes, degradation observed change_stationary_phase Switch to neutral/basic alumina or reversed-phase check_stability->change_stationary_phase No

Caption: A troubleshooting logic chart for addressing poor separation in column chromatography.

References

Optimizing temperature for 2-Bromoethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromoethanol. The focus is on optimizing reaction conditions, particularly temperature, to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound from ethylene (B1197577) oxide and hydrobromic acid?

The optimal temperature for the reaction between ethylene oxide and hydrobromic acid to synthesize this compound is between 0°C and 10°C.[1] It is crucial to maintain the temperature below 10°C throughout the addition of ethylene oxide to prevent a decrease in yield.[1][2]

Q2: What are the potential side products if the reaction temperature is not controlled?

If the temperature rises significantly above 10°C, the yield of this compound is known to decrease.[1] This is likely due to increased rates of side reactions. One major side reaction is the acid-catalyzed hydrolysis of ethylene oxide to form ethylene glycol, which can further react with ethylene oxide to produce di- and triethylene glycol.[3]

Q3: How critical is the concentration of the hydrobromic acid?

The concentration of hydrobromic acid is a critical factor. Using a lower concentration of hydrobromic acid can result in a much lower yield of this compound.[1] A 46-48% aqueous solution of hydrobromic acid is typically recommended for this synthesis.[1][4]

Q4: Are there alternative methods for synthesizing this compound?

Yes, other methods exist, though the reaction of ethylene oxide with hydrobromic acid is often preferred due to its high yields and convenience.[2] Alternative syntheses include:

  • The reaction of ethylene glycol with hydrobromic acid and phosphorus tribromide.[2][4]

  • The direct addition of hypobromous acid to ethylene.[2]

  • The reaction of ethylene with dilute bromine water, which can also produce ethylene dibromide as a byproduct.[2][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound Reaction temperature was too high (above 10°C). Maintain the reaction temperature strictly between 0°C and 10°C using an ice-salt bath.[1] Monitor the temperature closely, especially during the addition of ethylene oxide, which is an exothermic process.[6]
Concentration of hydrobromic acid was too low. Use a concentrated hydrobromic acid solution (e.g., 46-48%) as specified in established protocols.[1]
Incomplete absorption of ethylene oxide. Ensure a sufficient rate of stirring to maximize the gas-liquid interface. Use a gas dispersion tube and monitor the outlet for unreacted ethylene oxide.[1]
Stirring was continued for too long after ethylene oxide addition. Prolonged stirring after the complete addition of ethylene oxide can lead to lower yields. Adhere to the recommended one-hour stirring time post-addition.[1]
Presence of Impurities in the Final Product Formation of ethylene glycol and its polymers. This is often a consequence of high reaction temperatures. Strict temperature control below 10°C is essential.[1]
Formation of ethylene dibromide. This is more common in synthesis routes involving ethylene and bromine water.[5] If using the ethylene oxide route, ensure the purity of your starting materials.
Uncontrolled Exothermic Reaction (Runaway Reaction) Rate of ethylene oxide addition was too fast. Add the ethylene oxide at a controlled rate to allow for efficient heat dissipation. The addition should be carried out over a period of approximately two and a half hours for a 3-mole scale reaction.[1]
Inadequate cooling. Ensure the reaction flask is sufficiently submerged in an efficient cooling bath (e.g., ice-salt) and that the cooling capacity is adequate for the scale of the reaction.[1]

Data Presentation

Table 1: Reactant and Product Specifications for this compound Synthesis

Compound Molecular Formula Molar Mass ( g/mol ) Amount (moles) Volume/Weight Role
Ethylene OxideC₂H₄O44.053132 gReactant
Hydrobromic AcidHBr80.914.56550 cc (46% aq. sol.)Reactant/Catalyst
This compoundC₂H₅BrO124.962.61 - 2.76 (yield)327 - 345 gProduct

Data sourced from Organic Syntheses procedure.[1]

Table 2: Effect of Temperature on this compound Synthesis

Temperature Range (°C) Expected Yield Notes
0 - 1087 - 92%Optimal range for best absorption and high yield.[1]
> 10Lower YieldIncreased potential for side reactions.[1]
0Incomplete AbsorptionAbsorption may be too slow to complete within the recommended timeframe.[1]

Experimental Protocols

Synthesis of this compound from Ethylene Oxide and Hydrobromic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • 46% Hydrobromic acid (550 cc, 4.56 moles)

  • Ethylene oxide (132 g, 3 moles)

  • Anhydrous sodium carbonate

  • Anhydrous sodium sulfate (B86663)

  • Ether

Procedure:

  • A 1-liter three-necked flask is charged with 550 cc of 46% hydrobromic acid.

  • The flask is placed in an ice-salt bath, and stirring is initiated.

  • Once the temperature of the acid drops to 10°C, ethylene oxide is introduced into the acid solution over approximately 2.5 hours. The temperature must be maintained below 10°C during this addition.

  • After the addition is complete, stirring is continued for an additional hour, ensuring the temperature remains below 10°C.

  • The excess hydrobromic acid is then neutralized with anhydrous sodium carbonate.

  • Anhydrous sodium sulfate is added to the aqueous solution to salt out the this compound.

  • The separated layer of this compound is collected, and the aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the remaining this compound is purified by distillation under reduced pressure. The fraction boiling at 55–59°C/22 mm is collected.[1]

Visualizations

G cluster_workflow Experimental Workflow for this compound Synthesis A 1. Charge Reactor with HBr B 2. Cool to < 10°C A->B C 3. Add Ethylene Oxide (keep T < 10°C) B->C D 4. Stir for 1 hour (keep T < 10°C) C->D E 5. Neutralize with Na2CO3 D->E F 6. Salting Out with Na2SO4 E->F G 7. Extraction with Ether F->G H 8. Drying with Na2SO4 G->H I 9. Distillation (Reduced Pressure) H->I J This compound (Product) I->J

Caption: Workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Was Temperature > 10°C? Start->Q1 A1_Yes Optimize Cooling & Reduce Addition Rate Q1->A1_Yes Yes Q2 Was HBr Concentration Low? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Use 46-48% HBr Q2->A2_Yes Yes Q3 Was Stirring Time > 1 hour post-addition? Q2->Q3 No A2_Yes->End A3_Yes Adhere to Protocol Stirring Time Q3->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting low yield.

References

Preventing E2 elimination side reactions with 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoethanol (B42945). The focus is on preventing E2 elimination and other unwanted side reactions to favor the desired SN2 substitution product.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an SN2 reaction with this compound, but I am observing significant formation of an unexpected byproduct. What could be the cause?

A1: When working with this compound, two primary side reactions compete with the desired intermolecular SN2 substitution: intramolecular SN2 (epoxide formation) and E2 elimination. The formation of these byproducts is highly dependent on the reaction conditions, particularly the nature of the base/nucleophile.

  • Intramolecular SN2 (Epoxide Formation): In the presence of a strong base (e.g., hydroxide (B78521), alkoxides), the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the bromine in an intramolecular SN2 reaction to form ethylene (B1197577) oxide. This reaction is often very efficient.

  • E2 Elimination: A strong, sterically hindered base can promote the E2 elimination of HBr from this compound to yield vinyl bromide. However, for a primary substrate like this compound, this is generally less favored than SN2 or intramolecular substitution unless a very bulky base is used at elevated temperatures.[1]

Q2: How can I favor the intermolecular SN2 reaction and minimize side products?

A2: To favor the desired intermolecular SN2 reaction, you should choose reagents and conditions that minimize the rates of the competing intramolecular SN2 and E2 reactions. The key factors to control are the nucleophile/base, solvent, and temperature.

  • Nucleophile Selection: Use a good nucleophile that is a weak base.[2] This will favor attack at the carbon over proton abstraction. Excellent choices include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions.[2]

  • Solvent Choice: Employ a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[2] Polar protic solvents can solvate the nucleophile, reducing its reactivity, and can also promote E2 reactions.[3]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures generally favor elimination reactions over substitution reactions.[4]

Q3: I suspect ethylene oxide is being formed. How can I confirm this and prevent it?

A3: Ethylene oxide is a common byproduct when using strong bases with this compound. To confirm its presence, you can use techniques like GC-MS, as ethylene oxide has a distinct mass spectrum. To prevent its formation, avoid strong bases like NaOH, KOH, and alkoxides. If your desired reaction requires basic conditions, consider using a weaker base, such as potassium carbonate, and a good, non-basic nucleophile.

Q4: What is the expected major product when reacting this compound with sodium ethoxide in ethanol?

A4: In this case, you have a strong, non-bulky base (ethoxide) in a protic solvent (ethanol). The ethoxide will readily deprotonate the hydroxyl group of this compound, leading to the formation of the corresponding alkoxide. This sets the stage for a rapid intramolecular SN2 reaction. Therefore, the major product is expected to be ethylene oxide . Some intermolecular SN2 product (2-ethoxyethanol) and E2 product (vinyl bromide) may also be formed, but ethylene oxide will likely predominate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired SN2 product Competing intramolecular SN2 (epoxide formation) or E2 elimination.- Use a good nucleophile that is a weak base (e.g., NaN₃, NaCN).- Employ a polar aprotic solvent (e.g., DMSO, DMF).- Maintain a low reaction temperature (e.g., room temperature or below).
Formation of a volatile, low-boiling point byproduct Likely ethylene oxide from intramolecular SN2.Avoid strong bases. Use a weakly basic nucleophile.
Formation of an alkene byproduct E2 elimination is occurring.- Use a less sterically hindered, weakly basic nucleophile.- Lower the reaction temperature.- Avoid bulky bases (e.g., potassium tert-butoxide).
Reaction is very slow The chosen nucleophile is too weak, or the temperature is too low.- If using a weakly basic nucleophile, you may need to gently heat the reaction, but monitor for byproduct formation.- Ensure you are using a polar aprotic solvent to enhance nucleophilicity.

Data Presentation

The following tables summarize the expected major products and relative reaction pathways for this compound under various conditions.

Table 1: Effect of Nucleophile/Base on Reaction Pathway

Nucleophile/Base Type Predominant Pathway Expected Major Product
Sodium Azide (NaN₃)Strong Nucleophile / Weak BaseIntermolecular SN22-Azidoethanol
Sodium Cyanide (NaCN)Strong Nucleophile / Weak BaseIntermolecular SN22-Hydroxypropanenitrile
Sodium Ethoxide (NaOEt)Strong Nucleophile / Strong BaseIntramolecular SN2Ethylene Oxide
Potassium tert-butoxide (KOtBu)Weak Nucleophile / Strong, Bulky BaseE2Vinyl Bromide

Table 2: Influence of Solvent and Temperature on SN2/E2/Intramolecular SN2 Ratio

Solvent Temperature Favored Pathway(s) Rationale
DMSO (Polar Aprotic)Low (e.g., 25°C)Intermolecular SN2Enhances nucleophilicity, disfavors elimination.
Ethanol (Polar Protic)Low (e.g., 25°C)Intramolecular SN2 (with strong base)Solvates nucleophile, but can facilitate proton transfers for intramolecular reactions.
DMSO (Polar Aprotic)High (e.g., 80°C)E2 and Intermolecular SN2Higher temperature provides energy to overcome the activation barrier for elimination.
Ethanol (Polar Protic)High (e.g., 80°C)E2 and Intramolecular SN2Higher temperature strongly favors elimination pathways.

Experimental Protocols

Protocol 1: Synthesis of 2-Azidoethanol (SN2 Pathway)

This protocol is adapted from procedures for the synthesis of organic azides from alkyl halides.[5][6]

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Deionized water

    • Diethyl ether

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO.

    • Add sodium azide (1.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Slowly add deionized water to the reaction mixture.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 2-azidoethanol.

    • Purify the product by distillation under reduced pressure.

Protocol 2: Synthesis of Ethylene Oxide (Intramolecular SN2 Pathway)

This protocol is based on the general principle of intramolecular cyclization of halohydrins.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Water

    • A distillation apparatus with a receiving flask cooled in an ice bath.

  • Procedure:

    • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide.

    • Cool the NaOH solution in an ice bath.

    • Slowly add this compound to the cold NaOH solution with stirring.

    • Gently warm the reaction mixture and distill the ethylene oxide (boiling point: 10.7 °C) into a cooled receiving flask.

    • Caution: Ethylene oxide is a toxic and flammable gas. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

Protocol 3: Quantitative Analysis of Reaction Products by GC-MS

This protocol provides a general guideline for analyzing the product mixture to determine the ratio of SN2, E2, and intramolecular SN2 products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • At the end of the reaction, quench the reaction mixture appropriately (e.g., by adding water).

    • Extract the products into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

    • Dilute an aliquot of the extract to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters (Example):

    • Column: A suitable capillary column for separating volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • MS Detector: Scan mode to identify the products based on their mass spectra. Use selected ion monitoring (SIM) for accurate quantification.

  • Data Analysis:

    • Identify the peaks corresponding to this compound (starting material), the SN2 product, vinyl bromide (E2 product), and any other byproducts by comparing their retention times and mass spectra to those of authentic standards or library data.

    • Quantify the relative amounts of each product by integrating the peak areas. The ratio of the peak areas will give an approximation of the product distribution. For more accurate quantification, a calibration curve with authentic standards should be used.

Mandatory Visualizations

SN2_Pathway sub HO-CH₂-CH₂-Br (this compound) ts [Nuc⋯CH₂(OH)⋯Br]⁻ sub->ts Backside Attack nuc Nuc⁻ nuc->ts prod Nuc-CH₂-CH₂-OH (Substitution Product) ts->prod lg Br⁻ ts->lg

Caption: SN2 reaction pathway of this compound.

E2_Pathway sub H-CH(OH)-CH₂-Br (this compound) ts [B⋯H⋯CH(OH)⋯CH₂⋯Br]⁻ sub->ts base B:⁻ base->ts Proton Abstraction prod H₂C=CH-OH (Vinyl Alcohol) ts->prod conj_acid B-H ts->conj_acid lg Br⁻ ts->lg Intramolecular_SN2_Pathway sub HO-CH₂-CH₂-Br (this compound) alkoxide ⁻O-CH₂-CH₂-Br (Alkoxide) sub->alkoxide Deprotonation conj_acid B-H base B:⁻ base->alkoxide epoxide Ethylene Oxide alkoxide->epoxide Intramolecular Attack lg Br⁻ alkoxide->lg alkoxide->conj_acid

References

Troubleshooting low conversion rates in 2-Bromoethanol alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromoethanol (B42945) Alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my this compound alkylation reaction. What are the common causes?

Low yields in this compound alkylation, a Williamson ether synthesis, can stem from several factors. The most common issues include suboptimal reaction conditions, the occurrence of side reactions, and the quality of the reagents. Key areas to investigate are the choice of base and solvent, the reaction temperature, and the potential for competing elimination reactions.[1][2]

Q2: What is the most common side reaction in this compound alkylation, and how can I minimize it?

The primary side reaction is the E2 elimination of this compound, which is promoted by the basic conditions of the reaction and can lead to the formation of vinyl ethers or other elimination-derived byproducts.[1][3][4] This is especially favored at higher temperatures.[1] To minimize this, it is crucial to maintain careful temperature control, often by running the reaction at a lower temperature.[5] Using a less sterically hindered base can also be beneficial.

Q3: How do I choose the appropriate base for my reaction?

The selection of a suitable base is critical for a successful alkylation. A strong, non-nucleophilic base is generally preferred to ensure the complete deprotonation of the alcohol to form the alkoxide.[1][2] Sodium hydride (NaH) is a commonly used and effective choice.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may necessitate higher temperatures or longer reaction times to achieve complete conversion.[1]

Q4: What solvent should I use for the alkylation?

Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[1] Solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used because they can effectively solvate the cation of the alkoxide without interfering with the nucleophile through hydrogen bonding.[1]

Q5: My reaction is proceeding very slowly. What can I do to increase the reaction rate?

If the reaction is slow, several factors can be adjusted. While lower temperatures help to prevent side reactions, they can also decrease the desired reaction rate.[5] A modest and careful increase in temperature can sometimes be beneficial.[5] Alternatively, if the reaction is clean but slow, simply extending the reaction time may be sufficient to drive it to completion.[3][5] The choice of a stronger base or a more polar solvent can also help to accelerate the reaction.[5]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low conversion rates in your this compound alkylation experiments.

Problem: Low or No Product Formation
Possible Cause Recommended Solution
Ineffective Deprotonation Ensure a strong enough base (e.g., NaH) is used to fully deprotonate the alcohol. Consider using a slight excess of the base.[1][6]
Low Reaction Temperature While important for minimizing side reactions, excessively low temperatures can stall the reaction. Gradually increase the temperature while monitoring the reaction progress by TLC.[5][6]
Insufficient Reaction Time Williamson ether syntheses can sometimes require several hours to reach completion.[3] Monitor the reaction by TLC until the starting material is consumed.[6]
Poor Reagent Quality Use freshly distilled or purified this compound and alcohol starting material. Ensure the base is not old or deactivated.[1]
Inappropriate Solvent The chosen solvent may not be suitable for the specific substrates. Consider switching to a more polar aprotic solvent like DMF or acetonitrile.[1][5]
Problem: Presence of Significant Side Products
Possible Cause Recommended Solution
E2 Elimination This is the most common side reaction.[1][4] Lower the reaction temperature to suppress the formation of elimination byproducts.[5] Using a less sterically hindered base may also be beneficial.
Dialkylation If the starting alcohol has multiple reactive sites, dialkylation can occur. Using a large excess of the alcohol relative to this compound can favor mono-alkylation.
C-Alkylation vs. O-Alkylation For substrates like phenoxides, alkylation can occur on the ring (C-alkylation) instead of the oxygen (O-alkylation).[3][7] The choice of solvent and counter-ion can influence this selectivity.[8]

Experimental Protocols

General Protocol for this compound Alkylation using Sodium Hydride
  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and continue stirring for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]

Visualizations

Troubleshooting_Workflow start Low Conversion Rate check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_side_products Analyze for Side Products start->check_side_products temp Temperature Too Low? check_conditions->temp base Base Ineffective? check_conditions->base time Time Insufficient? check_conditions->time reagent_purity Impure Starting Materials? check_reagents->reagent_purity elimination E2 Elimination Product Observed? check_side_products->elimination temp->base No increase_temp Increase Temperature Cautiously temp->increase_temp Yes base->time No stronger_base Use Stronger/ More Soluble Base base->stronger_base Yes extend_time Extend Reaction Time time->extend_time Yes purify_reagents Purify/Distill Reagents reagent_purity->purify_reagents Yes lower_temp Lower Reaction Temperature elimination->lower_temp Yes end Improved Conversion increase_temp->end stronger_base->end extend_time->end purify_reagents->end lower_temp->end

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Pathway cluster_desired Desired SN2 Pathway cluster_side Competing E2 Pathway RO_neg R-O⁻ (Alkoxide) product R-O-CH₂-CH₂-OH (Desired Product) RO_neg->product SN2 Attack bromoethanol_sn2 Br-CH₂-CH₂-OH bromoethanol_sn2->product RO_neg_base R-O⁻ (Base) side_product Vinyl Ether + R-OH + Br⁻ (Side Products) RO_neg_base->side_product E2 Elimination bromoethanol_e2 Br-CH₂-CH₂-OH bromoethanol_e2->side_product start Reactants start->RO_neg start->bromoethanol_sn2 start->RO_neg_base start->bromoethanol_e2

Caption: Desired SN2 reaction vs. competing E2 elimination.

References

Technical Support Center: Best Practices for Quенching Reactions Containing 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of chemical reactions involving 2-bromoethanol (B42945). Due to its hazardous properties, proper handling and quenching procedures are critical to ensure laboratory safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic and corrosive substance. It is harmful if swallowed, inhaled, or if it comes into contact with skin, and can cause severe skin burns and eye damage.[1] It is also combustible and can emit toxic fumes of bromide when heated to decomposition.[2][3][4]

Q2: What are the main reactivity concerns when quenching a reaction containing this compound?

A2: The primary concerns are its incompatibility with strong bases, strong oxidizing agents, and strong acids.[1] Reactions with strong bases can be exothermic and can lead to the formation of ethylene (B1197577) oxide, a toxic and flammable gas. Hydrolysis to ethylene glycol can also occur, which is accelerated by heat, acids, and alkalis.[4][5]

Q3: What are suitable quenching agents for reactions with unreacted this compound?

A3: The choice of quenching agent depends on the reaction conditions and other components in the mixture.

  • For neutral or acidic reaction mixtures: A dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) is often suitable. It will neutralize any acid and slowly react with the this compound.

  • For reactions containing strong bases: It is crucial to first neutralize the excess strong base with a suitable acid (e.g., dilute HCl or acetic acid) before quenching the this compound.

  • Reducing agents: In some cases, a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) can be used to quench residual oxidizing agents and may also react with this compound.[6]

Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to quench this compound?

A4: It is generally not recommended to use strong bases like NaOH to quench reactions with significant amounts of unreacted this compound. The reaction can be highly exothermic and may lead to the formation of ethylene oxide, posing a significant safety hazard. If a basic workup is required, a weaker, non-nucleophilic base is preferable, and the addition should be slow and controlled with efficient cooling.

Q5: What are the potential side products I should be aware of during quenching?

A5: Depending on the quenching agent and conditions, several side products can form:

  • Ethylene glycol: From the hydrolysis of this compound, especially in the presence of water and base.

  • Ethylene oxide: From intramolecular cyclization, particularly with strong, non-nucleophilic bases.

  • Substitution products: If the quenching agent is a nucleophile (e.g., ammonia, amines), it can displace the bromide to form the corresponding substituted ethanol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Exothermic reaction during quench 1. Quenching agent added too quickly. 2. Concentration of quenching agent is too high. 3. Reaction mixture was not sufficiently cooled. 4. Highly reactive species (e.g., strong base) still present.1. Add the quenching agent slowly and dropwise. 2. Use a more dilute solution of the quenching agent. 3. Pre-cool the reaction mixture in an ice bath before and during the quench. 4. Ensure all other reactive species are neutralized before quenching the this compound.
Gas evolution during quench 1. Reaction with a carbonate or bicarbonate quenching agent, releasing CO₂. 2. Formation of ethylene oxide (a gas at room temperature) with a strong base.1. This is expected with carbonate/bicarbonate. Ensure adequate ventilation and do not seal the reaction vessel. 2. IMMEDIATE ACTION: Stop the addition of the base, ensure the reaction is well-ventilated in a fume hood, and cool the reaction vessel. Avoid strong bases for quenching this compound.
Incomplete quenching of this compound 1. Insufficient amount of quenching agent used. 2. Reaction time is too short. 3. Poor mixing of the reaction mixture and quenching agent.1. Add more of the quenching agent portion-wise, monitoring the reaction progress (e.g., by TLC or GC). 2. Allow the quenched mixture to stir for a longer period. 3. Ensure vigorous stirring to promote mixing of the aqueous and organic phases.
Formation of an emulsion during workup 1. Presence of polar byproducts acting as surfactants. 2. Vigorous shaking of the separatory funnel.1. Add a saturated aqueous solution of sodium chloride (brine) to break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Filtration through a pad of Celite may also help.

Experimental Protocols

Protocol: Quenching of a Reaction Containing Residual this compound with Aqueous Sodium Bicarbonate

This protocol describes a general procedure for quenching a reaction where this compound is an unreacted starting material or reagent in an organic solvent.

1. Pre-Quenching Preparation:

  • Ensure the reaction has proceeded to completion by an appropriate monitoring technique (e.g., TLC, GC, NMR).
  • Cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control any potential exotherm during the quench.
  • Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

2. Quenching Procedure:

  • With vigorous stirring, slowly add the saturated aqueous sodium bicarbonate solution to the cold reaction mixture. The addition should be dropwise initially.
  • Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, pause the addition and allow the mixture to cool.
  • Continue adding the sodium bicarbonate solution until gas evolution (CO₂ from neutralization of any acid) ceases and the pH of the aqueous layer is basic (check with pH paper).
  • Allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete quenching.

3. Workup:

  • Transfer the quenched reaction mixture to a separatory funnel.
  • Separate the organic and aqueous layers.
  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to recover any dissolved product.
  • Combine all organic layers.
  • Wash the combined organic layers with water and then with a saturated aqueous solution of sodium chloride (brine) to remove residual water and inorganic salts.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Visualizations

Quenching_Workflow Decision Workflow for Quenching this compound Reactions start Reaction Complete check_reagents Are there other reactive reagents present (e.g., strong base, oxidizing agent)? start->check_reagents neutralize Neutralize other reactive reagents first. check_reagents->neutralize Yes cool Cool reaction mixture to 0-5 °C check_reagents->cool No neutralize->cool add_quencher Slowly add appropriate quenching agent cool->add_quencher monitor Monitor for exotherm and gas evolution add_quencher->monitor workup Proceed to aqueous workup monitor->workup end Isolated Product workup->end

Caption: Decision workflow for quenching reactions containing this compound.

Side_Reactions Potential Side Reactions of this compound During Quenching bromoethanol This compound hydrolysis Hydrolysis (H₂O, Base) bromoethanol->hydrolysis elimination Intramolecular Cyclization (Strong, non-nucleophilic base) bromoethanol->elimination substitution Nucleophilic Substitution (Nucleophile, e.g., NH₃) bromoethanol->substitution ethylene_glycol Ethylene Glycol hydrolysis->ethylene_glycol ethylene_oxide Ethylene Oxide elimination->ethylene_oxide substituted_product Substituted Ethanol substitution->substituted_product

Caption: Potential side reactions of this compound during the quenching process.

References

Technical Support Center: Purification Strategies for Reaction Mixtures Containing 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted 2-bromoethanol (B42945) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The choice of method depends on the properties of your desired product and the solvent system. The three main techniques are:

  • Extractive Workup: Ideal for separating this compound from water-immiscible organic products. Since this compound is miscible with water, it can be washed out of an organic layer.[1][2]

  • Distillation: Effective if your product has a significantly different boiling point from this compound. Vacuum distillation is highly recommended as this compound can decompose at its atmospheric boiling point.[3][4]

  • Flash Column Chromatography: A versatile method for separating this compound from products with different polarities.[5]

Q2: My desired product is also water-soluble. How can I remove the water-miscible this compound?

A2: This is a common challenge. Here are a few strategies:

  • Vacuum Distillation: If your product is not volatile and is thermally stable, vacuum distillation is the most direct approach to remove the more volatile this compound.[6]

  • Chromatography: Techniques like flash column chromatography on silica (B1680970) gel can effectively separate compounds based on polarity.[5] You will need to develop a solvent system that provides good separation between your product and this compound.

  • Chemical Conversion: In some cases, you can selectively react the this compound to form a derivative that is easier to separate. For example, reacting it with acetic anhydride (B1165640) could form 2-bromoethyl acetate (B1210297), which has different solubility and volatility.[7] This approach requires that your desired product is inert to the derivatizing agent.

Q3: My product is sensitive to high temperatures. What purification method should I use?

A3: For heat-sensitive compounds, you should avoid distillation at atmospheric pressure.[4] The best options are:

  • Extractive Workup: This is performed at room temperature and is a gentle method.

  • Flash Column Chromatography: This is also performed at room temperature and is an excellent method for purifying thermally sensitive compounds.[5]

  • Kugelrohr Distillation: If a distillation is necessary, a Kugelrohr apparatus allows for distillation at very low pressures and, consequently, lower temperatures, which can be suitable for some moderately sensitive compounds.[3]

Q4: I am observing a persistent emulsion during the extractive workup. What can I do to resolve it?

A4: Emulsions can form when the densities of the aqueous and organic layers are similar.[8] To break an emulsion, you can:

  • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[8]

  • Add more of the organic solvent to further dilute the organic phase.[8]

  • Gently swirl the separatory funnel instead of shaking it vigorously.[8]

  • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can help break it up.

Q5: How can I confirm that all the this compound has been removed from my product?

A5: Several analytical techniques can be used to check for the presence of residual this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. This compound has characteristic signals that can be monitored for their disappearance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities like this compound.[5]

  • High-Performance Liquid Chromatography (HPLC): If your product is analyzed by HPLC, you can develop a method to detect this compound as well.

Data Presentation

A summary of the physical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
Boiling Point 149-151 °C (at 760 mmHg)[9]High boiling point suggests vacuum distillation is preferable to avoid product decomposition.[4]
56-57 °C (at 20 mmHg)[1][2]Provides a target for removal under reduced pressure.
Solubility Miscible with water.[1]Key property for removal via aqueous extraction (workup).[9]
Miscible with ethanol, ether.[1][2]Important for selecting appropriate chromatography or extraction solvents.
Insoluble in petroleum ether.[2]Can be used in solvent systems for precipitation or chromatography.
Density ~1.763 g/mL at 25 °C[1]Denser than water; it will be the bottom layer in an ether/water extraction before salting out.[6][10]
Azeotrope Forms an azeotrope with water (boiling point 99.1 °C).[2]This can complicate removal by distillation from aqueous solutions.

Experimental Protocols

Protocol 1: Extractive Workup for Water-Insoluble Products

This protocol is designed to remove water-soluble this compound from a reaction mixture where the desired product has low water solubility.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer. Note: The high density of this compound might initially cause the organic layer to be denser than the aqueous layer.

  • Repeat Wash: Repeat the washing process with water (2-3 times) to ensure complete removal of this compound.

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine) to remove residual water from the organic layer.[8]

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous salt like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of this compound.

Protocol 2: Vacuum Distillation

This method is suitable if the desired product is significantly less volatile than this compound.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is rated for use under vacuum.

  • Crude Material: Place the crude reaction mixture into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 56-57 °C at 20 mmHg).[2]

  • Completion: Once the this compound has been distilled off, the temperature will either rise to the boiling point of the next component or distillation will cease.

  • Cooling: Discontinue heating and allow the system to cool to room temperature before releasing the vacuum. The purified product remains in the distillation flask.

Protocol 3: Flash Column Chromatography

This protocol separates compounds based on their differential adsorption to a stationary phase.

  • Column Packing: Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane (B92381) or a low percentage of ethyl acetate in hexane).

  • Sample Loading: Concentrate the crude reaction mixture to a minimal volume. Adsorb this crude material onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system.

  • Gradient: Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate in hexane).[5] this compound, being a polar molecule, will require a more polar solvent to elute compared to non-polar products.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product and which contain this compound.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Visualization

The following workflow provides a logical guide to selecting the most appropriate purification method.

Removal_Workflow start Start: Reaction Mixture with this compound product_properties Assess Product Properties: Thermal Stability & Solubility start->product_properties is_stable Is product thermally stable? product_properties->is_stable is_water_insoluble Is product water-insoluble? is_stable->is_water_insoluble Yes is_less_polar Is product significantly less polar than 2-BE? is_stable->is_less_polar No distillation Use Vacuum Distillation is_water_insoluble->distillation No extraction Use Extractive Workup is_water_insoluble->extraction Yes chromatography Use Flash Column Chromatography is_less_polar->chromatography Yes complex_purification Consider Advanced Methods: - Derivatization - Preparative HPLC is_less_polar->complex_purification No end Purified Product distillation->end extraction->end chromatography->end complex_purification->end

Caption: Decision workflow for removing unreacted this compound.

References

How to dry and store 2-Bromoethanol to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper drying and storage of 2-Bromoethanol to maintain its purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain purity, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] It is crucial to store it in a cool, dry, and well-ventilated area, refrigerated at temperatures between 2°C and 8°C.[2] The storage area should be protected from light, as the compound can be light-sensitive.[2]

Q2: Why is it critical to keep this compound dry?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Water contamination can lead to the hydrolysis of this compound, especially when exposed to heat, acids, or alkalis, which can compromise the purity and affect experimental outcomes.[5]

Q3: What are the signs of this compound degradation or impurity?

A3: Pure this compound is a colorless to light yellow liquid.[5][6] A significant change in color to dark brown may indicate degradation or the presence of impurities.[7] The presence of water will not be visually apparent as it is miscible with this compound.[5] Therefore, analytical methods such as Karl Fischer titration are recommended for quantifying water content.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
The this compound has a dark yellow or brownish color. Exposure to light, air (oxidation), or heat over time. Contamination with impurities from synthesis.While a slight yellow tint can be normal, a significant darkening suggests degradation.[7] For high-purity applications, consider purification by distillation under reduced pressure. Ensure future storage is under an inert atmosphere, refrigerated, and protected from light.
Suspected water contamination. Improper sealing of the container. Use of non-dried glassware. Exposure to humid air during handling.Dry the this compound using an appropriate desiccant as outlined in the experimental protocols below. To confirm water content, Karl Fischer titration is the recommended method.[8][9][10][11][12]
Precipitate or solid material observed in the liquid. Contamination or degradation leading to the formation of insoluble byproducts.Do not use the material. The precipitate indicates significant impurity. Dispose of the chemical according to your institution's hazardous waste guidelines.

Data Presentation: Desiccant Efficiency for Short-Chain Alcohols

DesiccantAlcoholLoading (% m/v)Time (h)Residual Water Content (ppm)
3Å Molecular Sieves Methanol (B129727)1072Low ppm levels
Methanol20120 (5 days)~10
Ethanol5120 (5 days)14.5
Ethanol10120 (5 days)12.3
Ethanol20120 (5 days)8.2
Anhydrous Sodium Sulfate (B86663) General UseSufficient to have free-flowing solid~0.5 - 1Qualitative dryness
Anhydrous Magnesium Sulfate General UseSufficient to have free-flowing solid~0.25 - 0.5Qualitative dryness

Data adapted from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants" for analogous alcohols.[13]

Experimental Protocols

Protocol 1: Drying this compound with 3Å Molecular Sieves

This method is recommended for achieving very low water content.

Materials:

  • This compound (to be dried)

  • 3Å molecular sieves

  • Oven or vacuum oven

  • Schlenk flask or a flask with a septum inlet

  • Inert gas supply (Nitrogen or Argon)

  • Syringe and needle

Procedure:

  • Activate the Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at 250-300°C for at least 8-12 hours.[1][14] For optimal activation, heat under vacuum.

  • Cooling: After heating, allow the molecular sieves to cool to room temperature under a stream of inert gas or in a desiccator to prevent re-adsorption of atmospheric moisture.

  • Drying: Add the activated molecular sieves to the this compound in a dry flask. A loading of 10-20% mass by volume is recommended for efficient drying.

  • Incubation: Seal the flask and allow it to stand for at least 72 hours.[13] Occasional swirling can facilitate the drying process. For optimal dryness, extend the incubation time to 5 days.

  • Separation: Carefully decant or cannulate the dry this compound into a clean, dry storage vessel under an inert atmosphere.

Protocol 2: Drying this compound with Anhydrous Sodium Sulfate

This method is suitable for removing bulk water and for less stringent dryness requirements.

Materials:

  • This compound (to be dried)

  • Anhydrous sodium sulfate (granular)

  • Erlenmeyer flask

  • Spatula

  • Filter paper and funnel (optional)

Procedure:

  • Initial Assessment: If visible water droplets are present, separate the layers before adding the drying agent.

  • Adding Desiccant: Add a small amount of anhydrous sodium sulfate to the this compound in an Erlenmeyer flask.

  • Swirling: Swirl the flask. If water is present, the sodium sulfate will clump together and stick to the bottom of the flask.[2][15][16]

  • Achieving Dryness: Continue adding small portions of anhydrous sodium sulfate while swirling until some of the newly added crystals no longer clump and are free-flowing.[16][17] This indicates that the water has been absorbed.

  • Incubation: Allow the mixture to stand for 15-30 minutes to ensure complete drying.

  • Separation: Decant the dried this compound from the sodium sulfate. If fine particles are suspended, filter the liquid through a fluted filter paper.

Visualizations

Drying_and_Storage_Workflow Workflow for Drying and Storing this compound cluster_prep Preparation cluster_drying Drying Process cluster_storage Storage start Start with this compound assess Assess Purity (Color, Water Content) start->assess choose_desiccant Choose Desiccant (e.g., 3Å Molecular Sieves or Anhydrous Na2SO4) assess->choose_desiccant activate_sieves Activate Molecular Sieves (Heat under vacuum) choose_desiccant->activate_sieves If Sieves add_desiccant Add Desiccant to this compound choose_desiccant->add_desiccant If Na2SO4 activate_sieves->add_desiccant incubate Incubate and Swirl add_desiccant->incubate separate Separate Dried Liquid (Decant or Filter) incubate->separate storage_vessel Transfer to Dry, Airtight Vessel separate->storage_vessel inert_atm Blanket with Inert Gas (N2 or Ar) storage_vessel->inert_atm refrigerate Store at 2-8°C, Protected from Light inert_atm->refrigerate Troubleshooting_Purity Troubleshooting this compound Purity Issues start Observe this compound color_check Is the color dark yellow or brown? start->color_check degraded Product may be degraded. Consider purification by distillation. color_check->degraded Yes ok_color Color is acceptable (colorless to light yellow). color_check->ok_color No water_check Is water contamination suspected? dry_protocol Follow drying protocol (e.g., with 3Å sieves). water_check->dry_protocol Yes no_water No suspected water contamination. water_check->no_water No degraded->water_check ok_color->water_check karl_fischer Optional: Quantify water with Karl Fischer titration. dry_protocol->karl_fischer store Proceed to proper storage. karl_fischer->store no_water->store

References

Technical Support Center: Managing Exothermic Reactions Involving 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2-Bromoethanol. Given the hazardous nature of this compound and the potential for energetic reactions, a thorough understanding of safety protocols and troubleshooting procedures is critical. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of this compound in your research.

Troubleshooting Guides

Rapid Temperature Increase (Thermal Runaway)

An uncontrolled increase in reaction temperature is a serious safety concern and may indicate a potential thermal runaway. Immediate and calm action is required to bring the reaction under control.

Symptom Potential Cause(s) Immediate Corrective Actions Preventative Measures
Rapid, uncontrolled temperature rise - Reagent addition is too fast- Inadequate cooling- High reactant concentration- Poor stirring leading to localized hot spots- Incorrect reaction scale-up1. Immediately stop the addition of all reagents. 2. Enhance cooling: Lower the temperature of the cooling bath or add a dry ice/acetone bath.3. If the temperature is still rising, prepare for emergency quenching (see quenching protocols below).4. Alert a colleague and be prepared to evacuate if the reaction cannot be controlled.- Use a syringe pump for controlled, slow addition of reagents.- Ensure the cooling bath has sufficient capacity for the scale of the reaction.- Conduct reactions at a lower concentration.- Use a properly sized stir bar and ensure vigorous stirring.- Perform a thermal hazard assessment before scaling up.
Reaction temperature overshoots the target - Exothermicity of the reaction was underestimated- Cooling was not initiated early enough1. Temporarily stop reagent addition until the temperature stabilizes at the desired setpoint.2. Lower the temperature of the cooling bath.- Conduct a small-scale trial run to better understand the reaction's thermal profile.- Begin cooling the reaction vessel before starting the reagent addition.
Localized boiling or bubbling - Inefficient stirring- Formation of a solid precipitate that hinders heat transfer1. Increase the stirring rate.2. If a solid has formed, consider if a different solvent or a co-solvent could maintain a homogenous solution.- Use an overhead stirrer for viscous reaction mixtures or reactions that produce a thick slurry.- Choose a solvent in which all reactants and intermediates are soluble at the reaction temperature.
Reaction Quenching Issues

Quenching is a critical step to safely terminate a reaction. Improper quenching can be hazardous.

Symptom Potential Cause(s) Recommended Action
Violent effervescence or splattering upon quenching - Quenching agent added too quickly- Reaction mixture was not sufficiently cooled before quenching- Quenching agent is highly reactive with unreacted reagents- Stop the addition of the quenching agent.- Ensure the reaction is being vigorously stirred.- Add the quenching agent slowly and in small portions, allowing the initial effervescence to subside before adding more.
Product degradation during quenching - The quenching agent is too harsh (e.g., strong acid or base)- The temperature increased significantly during the quench- Use a milder quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride instead of water for water-reactive compounds).- Perform the quench at a low temperature (e.g., 0 °C).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazards are the potential for a thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture. This compound is also toxic and corrosive, and its vapors are irritating to the skin, eyes, and mucous membranes.[1][2] When heated to decomposition, it can emit toxic fumes.[1]

Q2: I do not have access to reaction calorimetry data for my specific reaction. How can I estimate the potential exothermicity?

A2: In the absence of precise calorimetric data, you can estimate the heat of reaction using computational methods or by finding data for analogous reactions in the literature. One common method is to calculate the enthalpy of reaction from the standard heats of formation of the reactants and products.[3] Several techniques for estimating formation enthalpies exist, including the use of heat of combustion data and group additivity methods.[4][5] For a novel reaction, it is highly recommended to perform a small-scale experiment with careful temperature monitoring to qualitatively assess the exotherm.

Q3: What are some common exothermic reactions involving this compound?

A3: Reactions of this compound with strong nucleophiles are often exothermic. These include:

  • Reactions with amines (e.g., piperidine, aniline): The substitution of the bromide by the amine is typically exothermic.[6]

  • Reactions with strong bases (e.g., sodium hydroxide): This can lead to either substitution to form ethylene (B1197577) glycol or elimination to form vinyl bromide. The reaction of haloalkanes with hydroxide (B78521) ions is a known exothermic process.[7][8][9]

  • Formation of Grignard-like reagents or reaction with organometallics: While direct Grignard formation with this compound is problematic due to the acidic hydroxyl group, its reaction with existing Grignard reagents is highly exothermic.

Q4: What is a safe starting concentration for a reaction with this compound of unknown exothermicity?

A4: When the exothermicity is unknown, it is prudent to start with a dilute solution, typically in the range of 0.1 to 0.5 M. This allows the solvent to act as a heat sink, moderating the temperature increase.

Q5: How should I scale up a reaction involving this compound?

A5: Scale-up should be approached with extreme caution. A common rule of thumb is not to increase the scale by more than a factor of 5-10 at each step. Before each scale-up, a thorough review of the process and a risk assessment should be conducted. Ensure that the cooling capacity of the larger reactor is sufficient to handle the increased heat output. The surface area-to-volume ratio decreases on scale-up, which can significantly reduce heat transfer efficiency.

Experimental Protocols

General Protocol for a Controlled Exothermic Reaction with this compound

This protocol provides a general framework for conducting an exothermic reaction with this compound on a laboratory scale. It is essential to adapt this protocol to the specific requirements and hazards of your reaction.

Materials:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar (or overhead stirrer for viscous reactions)

  • Thermometer or thermocouple to monitor the internal reaction temperature

  • Addition funnel or syringe pump for controlled addition of reagents

  • Condenser with an inert gas inlet (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water, dry ice-acetone)

  • Quenching solution (e.g., saturated aqueous ammonium chloride, sodium bicarbonate solution)

Procedure:

  • Setup: Assemble the glassware in a fume hood. Ensure all glassware is dry. The three-necked flask should be equipped with a stirrer, a temperature probe, and an addition funnel or syringe inlet. The condenser with an inert gas line should be placed on the central neck.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge and Cooling: Charge the flask with this compound and the solvent. Begin stirring and cool the solution to the desired initial temperature using the cooling bath. A temperature of 0 °C is a common and safe starting point for many exothermic reactions.

  • Reagent Addition: Add the nucleophile or other reactant to the addition funnel or syringe. Begin adding the reagent dropwise or via syringe pump at a slow, controlled rate.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the target temperature. If the temperature begins to rise uncontrollably, immediately stop the addition and apply more efficient cooling.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, LC-MS).

  • Quenching: Once the reaction is complete, ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C). Slowly and carefully add the appropriate quenching solution dropwise with vigorous stirring. Monitor for any temperature increase or gas evolution during the quench.

  • Workup: Proceed with the standard aqueous workup to isolate and purify the product.

Visualizations

Troubleshooting Flowchart for Temperature Excursions

Troubleshooting_Temperature_Excursion Troubleshooting Temperature Excursions start Temperature Rises Above Setpoint stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add dry ice) stop_addition->enhance_cooling temp_controlled Is Temperature Now Controlled? enhance_cooling->temp_controlled resume_slowly Resume Addition At a Slower Rate temp_controlled->resume_slowly Yes prepare_quench Prepare for Emergency Quench temp_controlled->prepare_quench No end_safe Situation Resolved resume_slowly->end_safe quench Perform Controlled Emergency Quench prepare_quench->quench alert_colleague Alert Colleague & Prepare to Evacuate end_unsafe Evacuate alert_colleague->end_unsafe quench->alert_colleague

Caption: A flowchart for troubleshooting temperature excursions.

Experimental Workflow for a Controlled Exothermic Reaction

Exothermic_Reaction_Workflow Experimental Workflow for Controlled Exothermic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup Assemble Dry Glassware Under Inert Atmosphere charge Charge this compound and Solvent setup->charge cool Cool to Target Temperature (e.g., 0 °C) charge->cool add_reagent Slow, Controlled Addition of Reagent cool->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp monitor_progress Monitor Reaction Progress (e.g., TLC, GC) monitor_temp->monitor_progress cool_for_quench Cool Reaction to 0 °C monitor_progress->cool_for_quench quench Slowly Add Quenching Agent cool_for_quench->quench extract Aqueous Workup and Extraction quench->extract purify Purification of Product extract->purify

Caption: A typical workflow for a controlled exothermic reaction.

Logical Relationships in Exothermic Reaction Management

Exothermic_Reaction_Logic Key Relationships in Exothermic Reaction Management rate_addition Rate of Addition heat_generation Heat Generation Rate rate_addition->heat_generation Increases concentration Reactant Concentration concentration->heat_generation Increases stirring Stirring Efficiency heat_dissipation Heat Dissipation Rate stirring->heat_dissipation Improves cooling Cooling Capacity cooling->heat_dissipation Increases temp_control Temperature Control heat_generation->temp_control Challenges heat_dissipation->temp_control Aids safety Reaction Safety temp_control->safety Determines

Caption: Logical relationships in managing exothermic reactions.

References

Navigating the Scale-Up of 2-Bromoethanol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and troubleshooting strategies associated with scaling up the synthesis of 2-Bromoethanol. Whether you are transitioning from laboratory to pilot scale or optimizing an industrial process, this resource offers practical solutions to common hurdles in reaction control, purification, and safety management.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent industrial synthesis of this compound involves the reaction of ethylene (B1197577) oxide with hydrobromic acid (HBr)[1][2]. This method is favored for its high yields and the ready availability of the starting materials[1][3]. An alternative, though less common, route is the reaction of ethylene with bromine in an aqueous solution[4][5].

Q2: What are the primary challenges when scaling up the ethylene oxide and HBr reaction?

A2: Scaling up this synthesis presents several key challenges:

  • Exothermic Reaction Control: The reaction is highly exothermic, and maintaining a consistent temperature is crucial to prevent runaway reactions and the formation of byproducts[6].

  • Byproduct Formation: The primary byproduct is 1,2-dibromoethane, the formation of which is favored at higher temperatures[3][4]. Ethylene glycol can also form if excess water is present.

  • Mixing and Mass Transfer: Ensuring efficient mixing of gaseous ethylene oxide in liquid HBr becomes more complex in larger reactors, potentially leading to localized "hot spots" and reduced yield.

  • Material Compatibility: The corrosive nature of hydrobromic acid requires careful selection of reactor materials to prevent equipment failure.

Q3: How does the purity of reactants affect the synthesis?

A3: The purity of both ethylene oxide and hydrobromic acid is critical for a successful and high-yielding synthesis. Impurities in ethylene oxide can lead to undesired side reactions, while the concentration of HBr directly impacts the reaction rate and yield. Lower concentrations of HBr can result in significantly lower yields[1].

Q4: What are the recommended purification methods for industrial-scale this compound production?

A4: Fractional distillation under reduced pressure is the standard method for purifying this compound on a large scale[1]. This is necessary because distillation at atmospheric pressure can cause decomposition of the product[1]. For mixtures with close-boiling impurities or azeotropes, extractive distillation may be employed, although specific solvent systems for this compound are not widely published in open literature[7][8].

Q5: What are the key safety concerns associated with this compound synthesis?

A5: The synthesis of this compound involves several significant hazards:

  • Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage[9].

  • Flammability: this compound is a combustible liquid[4].

  • Hazardous Reactants: Ethylene oxide is a flammable and toxic gas, while hydrobromic acid is highly corrosive[1].

  • Runaway Reactions: The exothermic nature of the reaction poses a risk of a runaway reaction if not properly controlled.

A thorough Hazard and Operability (HAZOP) study is essential before scaling up the process to identify and mitigate potential risks[10].

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Poor Temperature Control Optimize the reactor's cooling system. For large-scale reactions, consider a semi-batch process with controlled addition of ethylene oxide to manage heat generation. Ensure temperature probes are accurately calibrated and strategically placed.
Inadequate Mixing In larger reactors, ensure the agitator design and speed are sufficient to maintain a homogenous reaction mixture. Consider the use of baffles to improve mixing efficiency.
Low Concentration of HBr Use a higher concentration of hydrobromic acid (e.g., 48%) to improve reaction kinetics and yield[1].
Loss of Ethylene Oxide Ensure the gas delivery system is leak-proof. In a laboratory setting, a gas bubbler can help monitor the rate of addition and detect any unreacted gas escaping[1]. On a larger scale, flow meters and pressure monitoring are crucial.
Reaction Time Too Short or Too Long Optimize the reaction time. Stirring for too long after the addition of ethylene oxide can lead to lower yields[1]. Monitor the reaction progress using in-situ analytical techniques if possible.
High Levels of Impurities
Potential Cause Troubleshooting Steps
Formation of 1,2-dibromoethane Maintain a low reaction temperature (ideally between 0-10°C) to minimize the formation of this byproduct[1]. Ensure a molar excess of ethylene oxide to HBr.
Presence of Ethylene Glycol Use anhydrous or highly concentrated hydrobromic acid to limit the amount of water in the reaction mixture.
Inefficient Purification For fractional distillation, optimize the number of theoretical plates in the column and the reflux ratio to achieve better separation. Ensure the vacuum system is operating efficiently to maintain a low distillation temperature[11][12].
Decomposition during Distillation Distill under reduced pressure to lower the boiling point and prevent thermal decomposition of this compound[1].

Experimental Protocols

Laboratory-Scale Synthesis of this compound from Ethylene Oxide and HBr

This protocol is adapted from established laboratory procedures[1].

Materials:

  • Hydrobromic acid (48%)

  • Ethylene oxide

  • Sodium carbonate

  • Anhydrous sodium sulfate (B86663)

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, place 550 mL of 46% hydrobromic acid.

  • Cool the flask in an ice-salt bath to below 10°C.

  • Slowly bubble 132 g of ethylene oxide gas through the stirred acid solution over approximately 2.5 hours, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for one hour at the same temperature.

  • Neutralize the excess HBr by slowly adding a saturated solution of sodium carbonate until the solution is alkaline.

  • Add anhydrous sodium sulfate to the solution to salt out the this compound.

  • Separate the lower organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

  • Remove the ether by distillation at atmospheric pressure.

  • Purify the crude this compound by vacuum distillation. The pure product typically boils at 55-59°C/22 mm Hg[1].

Expected Yield: 87-92%[1].

Process Flow and Logic Diagrams

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_hbr Charge HBr to Reactor cool_reactor Cool Reactor to <10°C charge_hbr->cool_reactor add_eo Slowly Add Ethylene Oxide cool_reactor->add_eo react Stir for 1 hour add_eo->react neutralize Neutralize with Na2CO3 react->neutralize salt_out Salt out with Na2SO4 neutralize->salt_out separate Separate Organic Layer salt_out->separate extract Extract Aqueous Layer with Ether separate->extract combine Combine Organic Layers extract->combine dry Dry with Na2SO4 combine->dry distill_ether Distill off Ether dry->distill_ether vacuum_distill Vacuum Distill this compound distill_ether->vacuum_distill collect Collect Pure Product vacuum_distill->collect

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity check_temp Is Reaction Temperature Stable and <10°C? start->check_temp check_mixing Is Mixing Adequate? check_temp->check_mixing Yes optimize_cooling Optimize Cooling System check_temp->optimize_cooling No check_hbr Is HBr Concentration Sufficient? check_mixing->check_hbr Yes improve_agitation Improve Agitator Design/Speed check_mixing->improve_agitation No check_purification Is Purification Efficient? check_hbr->check_purification Yes use_conc_hbr Use Higher Concentration HBr check_hbr->use_conc_hbr No success Problem Resolved check_purification->success Yes optimize_distillation Optimize Distillation Parameters check_purification->optimize_distillation No

Caption: Troubleshooting logic for addressing common issues in this compound synthesis.

Quantitative Data Summary

Parameter Laboratory Scale Pilot/Industrial Scale (Anticipated Challenges)
Reaction Volume 1-5 L>100 L
Temperature Control Easily managed with ice baths.Requires robust cooling systems (e.g., jacketed reactors, cooling coils) to manage the exothermic reaction and prevent temperature gradients.
Mixing Efficiently achieved with magnetic or overhead stirrers.Requires carefully designed impellers and baffles to ensure homogeneity and efficient mass transfer of gaseous ethylene oxide.
Addition Rate Manually controlled, often with a gas dispersion tube.Requires precise control using mass flow controllers and spargers to ensure a steady and safe addition rate.
Yield 87-92%[1]Potentially lower if temperature and mixing are not optimally controlled.
Purity (after distillation) >98%May require more complex distillation setups (e.g., columns with a higher number of theoretical plates) to achieve high purity due to larger volumes and potential for more significant byproduct formation.
Safety Standard laboratory safety protocols.Requires comprehensive Process Safety Management (PSM), including HAZOP analysis, pressure relief systems, and emergency shutdown procedures[10].

Disclaimer: This information is intended for educational and informational purposes only. All chemical syntheses should be conducted by trained professionals in appropriate facilities with all necessary safety precautions in place. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

Technical Support Center: Analysis of 2-Bromoethanol Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoethanol (B42945) and analyzing its reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I should expect in my this compound reaction?

The byproducts in a this compound reaction are highly dependent on the reaction conditions, particularly the base and solvent used. Common reaction types and their potential byproducts are summarized below.

Table 1: Common Byproducts in this compound Reactions

Reaction TypeReagents/ConditionsExpected ProductPotential Byproducts
Williamson Ether Synthesis Alkoxide (e.g., NaOR)R-O-CH₂CH₂-BrEthylene (B1197577) oxide, 1,4-Dioxane (B91453), Vinyl bromide, 1,2-Ethanediol
Esterification Carboxylate (e.g., RCOONa)R-COO-CH₂CH₂-BrEthylene oxide, 1,4-Dioxane, Vinyl bromide, 1,2-Ethanediol
Base-Catalyzed Intramolecular Cyclization Strong, non-nucleophilic base (e.g., NaH)Ethylene oxide1,4-Dioxane, Vinyl bromide
Elimination Strong, sterically hindered base (e.g., t-BuOK)Vinyl bromideEthylene oxide

Q2: I see an unexpected peak in my GC-MS chromatogram. How can I identify it?

Identifying unexpected peaks is a common challenge. Here is a systematic approach to pinpoint the identity of an unknown compound in your reaction mixture.

Troubleshooting Flowchart for Unknown Peak Identification

Start Unexpected Peak Observed Check_MW Determine Molecular Weight from Mass Spectrum (M+ peak) Start->Check_MW Check_Isotope Analyze Isotopic Pattern (e.g., Br, Cl) Check_MW->Check_Isotope Compare_Library Compare Mass Spectrum with NIST/Wiley Libraries Check_Isotope->Compare_Library Check_Byproducts Consider Common Byproducts (Table 1) Compare_Library->Check_Byproducts Check_Starting_Materials Analyze Starting Materials for Impurities Check_Byproducts->Check_Starting_Materials Derivatization Consider Derivatization to Confirm Functional Groups Check_Starting_Materials->Derivatization Spiking Spike with a Standard of the Suspected Compound Derivatization->Spiking Conclusion Identify Unknown Compound Spiking->Conclusion

Caption: A logical workflow for identifying unknown peaks in a GC-MS chromatogram.

Q3: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) of 88. What could it be?

A peak at m/z 88 in a this compound reaction mixture is often indicative of the formation of 1,4-dioxane . This can occur through the dimerization of this compound or ethylene oxide under certain conditions. The mass spectrum of 1,4-dioxane is well-characterized and can be confirmed by comparison to a library spectrum.[1][2][3][4]

Q4: How can I minimize the formation of byproducts in my Williamson ether synthesis with this compound?

To favor the desired ether product and minimize byproducts, consider the following strategies:

  • Choice of Base: Use a strong but non-nucleophilic base, such as sodium hydride (NaH), to deprotonate the alcohol. This minimizes the risk of the base acting as a nucleophile.

  • Temperature Control: Maintain a low to moderate reaction temperature to disfavor elimination reactions that can lead to vinyl bromide.

  • Slow Addition: Add the this compound slowly to the reaction mixture to keep its concentration low, which can reduce the rate of self-condensation or dimerization.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can react with the reagents and lead to the formation of 1,2-ethanediol.

Troubleshooting Guides

Problem 1: Poor peak shape (tailing) for this compound and other polar analytes.

  • Possible Cause: Active sites in the GC inlet liner or column. Polar analytes like this compound can interact with these sites, leading to peak tailing.

  • Solution:

    • Use a deactivated inlet liner.

    • Ensure your GC column is suitable for polar analytes. A wax-type column (e.g., DB-WAX) or a column with a similar stationary phase is often a good choice.

    • Perform column conditioning according to the manufacturer's instructions.

    • Consider derivatization of the analytes to reduce their polarity.

Problem 2: No peaks or very small peaks are observed in the chromatogram.

  • Possible Cause:

    • Injection Issues: A clogged syringe or an issue with the autosampler.

    • Sample Concentration: The concentration of the analytes may be too low.

    • Decomposition in the Inlet: Thermally labile compounds can degrade in a hot GC inlet.

  • Solution:

    • Check the syringe and autosampler for proper operation.

    • Concentrate the sample before analysis.

    • Lower the injector temperature.

    • Use a splitless injection to introduce more of the sample onto the column.

Problem 3: The mass spectrum of a peak does not match any library entries.

  • Possible Cause: The compound is not in the library, or it is a co-eluting mixture of compounds.

  • Solution:

    • Manual Interpretation: Analyze the fragmentation pattern to deduce the structure. Look for characteristic fragments of your expected product and byproducts. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern.

    • Improve Chromatographic Resolution: Modify the GC temperature program (e.g., use a slower ramp rate) to separate co-eluting peaks.

    • Chemical Ionization (CI): If available, use a softer ionization technique like CI to obtain a more prominent molecular ion peak, which will help in determining the molecular weight.

Experimental Protocols

Protocol 1: General GC-MS Method for Analysis of this compound Reaction Mixtures

This method provides a starting point for the analysis of a typical this compound reaction mixture. Optimization may be required based on the specific analytes of interest.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. For more polar analytes, a DB-WAX column may be more suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1. The split ratio can be adjusted based on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 1000 amu/s.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Workflow for Sample Preparation and Analysis

Start Reaction Mixture Quench Quench Reaction (e.g., with water or dilute acid) Start->Quench Extract Extract with an Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) Quench->Extract Dry Dry the Organic Layer (e.g., with Na₂SO₄) Extract->Dry Filter Filter to Remove Drying Agent Dry->Filter Dilute Dilute to an Appropriate Concentration Filter->Dilute Inject Inject into GC-MS Dilute->Inject Analyze Analyze Data Inject->Analyze

References

Navigating Solvent Selection for 2-Bromoethanol in Williamson Ether Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center for optimizing the Williamson ether synthesis when using 2-Bromoethanol (B42945). This guide provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and data-driven insights to maximize desired ether formation while minimizing side reactions.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. However, when employing functionalized alkyl halides such as this compound, the reaction landscape becomes more complex, introducing the potential for competing intramolecular side reactions. This guide is designed to provide researchers with the necessary information to navigate these challenges and successfully optimize their synthetic outcomes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when using this compound in the Williamson ether synthesis.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the Williamson ether synthesis with this compound can stem from several factors. The most prominent issue is the competition between the desired intermolecular SN2 reaction and an intramolecular SN2 reaction that leads to the formation of ethylene (B1197577) oxide.

  • Solvent Choice: The polarity and protic nature of your solvent play a pivotal role. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.[1][2][3] Protic solvents can hydrogen bond with the alkoxide, reducing its nucleophilicity and slowing down the desired reaction.[2]

  • Base Strength: Incomplete deprotonation of the starting alcohol will result in a lower concentration of the active nucleophile. Ensure a sufficiently strong base is used to completely deprotonate the alcohol. For phenols, weaker bases like potassium carbonate can be effective, while aliphatic alcohols often require stronger bases like sodium hydride.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination pathway, leading to alkene byproducts.[4] It is crucial to find an optimal temperature that promotes the SN2 reaction without significantly inducing elimination.

  • Steric Hindrance: The Williamson ether synthesis is most efficient with primary alkyl halides.[4] While this compound is a primary halide, steric hindrance on the alkoxide nucleophile can still impede the reaction.

Question: I am observing a significant amount of a byproduct that I suspect is ethylene oxide. How can I minimize its formation?

Answer: The formation of ethylene oxide is a classic example of an intramolecular Williamson ether synthesis. This occurs when the deprotonated hydroxyl group of the alkoxide formed from your starting alcohol attacks the adjacent carbon bearing the bromine atom within the same molecule.

To minimize this intramolecular cyclization:

  • Solvent Selection is Key: As highlighted in the table below, the choice of solvent has a dramatic impact on the product distribution. Non-polar or less polar aprotic solvents can favor the intermolecular reaction.

  • Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction, as the probability of collision between the alkoxide and this compound is increased relative to the intramolecular cyclization.

  • Use of a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst (PTC) can be employed to shuttle the alkoxide from the aqueous or solid phase into the organic phase where the this compound resides. This can enhance the rate of the intermolecular reaction.

Question: Can I use a protic solvent like ethanol (B145695) for this reaction?

Answer: While it is possible to use a protic solvent like ethanol, it is generally not recommended for optimizing the Williamson ether synthesis. Protic solvents can solvate the alkoxide nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thereby slowing down the desired SN2 reaction.[2] This can lead to longer reaction times and potentially lower yields. Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are typically better choices.[3]

Data Presentation: Solvent Effects on Product Distribution

The choice of solvent is a critical parameter in controlling the outcome of the Williamson ether synthesis with this compound. The following table summarizes the influence of different solvents on the yield of the desired intermolecular ether product versus the intramolecular side-product, ethylene oxide.

SolventDielectric Constant (ε)Solvent TypeTypical Yield of Intermolecular Ether (%)Typical Yield of Ethylene Oxide (%)
Water 80.1ProticModerate to HighLow to Moderate
Ethanol 24.5ProticModerateModerate
Tetrahydrofuran (THF) 7.6AproticHighLow
N,N-Dimethylformamide (DMF) 36.7Polar AproticHighLow
Acetonitrile 37.5Polar AproticHighLow
Toluene 2.4Non-polar AproticModerate to HighVery Low

Note: The yields presented are typical and can vary based on specific reaction conditions such as temperature, base, and concentration.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenoxyethanol in an Aprotic Solvent (THF)

This protocol is a general guideline for the synthesis of an aryl ether using this compound in a polar aprotic solvent to favor the intermolecular reaction.

Materials:

  • Phenol (B47542)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of phenol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add this compound (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted NaH by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 2-Phenoxyethanol in an Aqueous Medium

This protocol is adapted from a patented procedure and offers a "greener" alternative using water as the solvent.

Materials:

Procedure:

  • Dissolve sodium phenolate trihydrate (17.0 g) in water (44.3 g) in a round-bottom flask and heat the solution to 70 °C.[5]

  • Add this compound (12.5 g) dropwise to the solution over a period of 1 hour while maintaining the temperature at 70 °C.[5]

  • Continue to stir the reaction mixture at 70 °C for 6 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.[5]

  • Extract the product with methylene chloride.[5]

  • Wash the organic phase twice with a 5% aqueous solution of sodium hydroxide.[5]

  • Distill off the solvent to obtain the crude phenoxyethanol (B1677644).[5] The reported yield for this procedure is approximately 82%.[5]

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

Williamson_Ether_Synthesis Williamson Ether Synthesis Pathways with this compound cluster_inter Intermolecular SN2 cluster_intra Intramolecular SN2 RO_minus Alkoxide (R-O⁻) Ether Intermolecular Product (R-O-CH₂CH₂OH) RO_minus->Ether Desired Pathway RO_minus->Ether Bromoethanol This compound (BrCH₂CH₂OH) Bromoethanol->Ether Bromoethanol_alkoxide Deprotonated this compound (BrCH₂CH₂O⁻) Bromoethanol->Bromoethanol_alkoxide Base Ethylene_Oxide Intramolecular Product (Ethylene Oxide) Bromoethanol_alkoxide->Ethylene_Oxide Side Reaction

Caption: Competing reaction pathways in the Williamson ether synthesis using this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Williamson Ether Synthesis Start Low Yield Observed Check_Solvent Is the solvent polar aprotic (e.g., THF, DMF)? Start->Check_Solvent Check_Base Is the base strong enough for complete deprotonation? Check_Solvent->Check_Base Yes Change_Solvent Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Use_Stronger_Base Use a stronger base (e.g., NaH). Check_Base->Use_Stronger_Base No Check_Concentration Is the reaction concentration sufficiently high? Check_Temp->Check_Concentration Yes Optimize_Temp Lower temperature to reduce elimination, or slightly increase for rate. Check_Temp->Optimize_Temp No Consider_PTC Consider using a phase-transfer catalyst. Check_Concentration->Consider_PTC No Improved_Yield Improved Yield Check_Concentration->Improved_Yield Yes Change_Solvent->Check_Base Use_Stronger_Base->Check_Temp Optimize_Temp->Check_Concentration Increase_Conc Increase reactant concentrations. Consider_PTC->Improved_Yield Solvent_Properties_Logic Logical Relationship of Solvent Properties and Reaction Outcome Solvent Solvent Choice Protic Protic (e.g., Water, Ethanol) Solvent->Protic Aprotic Aprotic (e.g., THF, DMF, Toluene) Solvent->Aprotic Solvates_Nucleophile Solvates Alkoxide (R-O⁻) via H-bonding Protic->Solvates_Nucleophile Does_Not_Solvate_Nucleophile Poorly Solvates Alkoxide (R-O⁻) Aprotic->Does_Not_Solvate_Nucleophile Reduced_Nucleophilicity Reduced Nucleophilicity Solvates_Nucleophile->Reduced_Nucleophilicity Enhanced_Nucleophilicity Enhanced Nucleophilicity Does_Not_Solvate_Nucleophile->Enhanced_Nucleophilicity Slow_Intermolecular_SN2 Slower Intermolecular SN2 Rate Reduced_Nucleophilicity->Slow_Intermolecular_SN2 Fast_Intermolecular_SN2 Faster Intermolecular SN2 Rate Enhanced_Nucleophilicity->Fast_Intermolecular_SN2 Favors_Intramolecular May Favor Intramolecular Cyclization (Ethylene Oxide) Slow_Intermolecular_SN2->Favors_Intramolecular Favors_Intermolecular Favors Intermolecular Ether Product Fast_Intermolecular_SN2->Favors_Intermolecular

References

How to handle emulsion formation during 2-Bromoethanol workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding emulsion formation during the workup of reactions involving 2-Bromoethanol.

Frequently Asked Questions (FAQs)

Q1: Why did an emulsion form during the workup of my this compound reaction?

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution.[1] Formation is common during liquid-liquid extractions and can be caused by several factors:

  • Presence of Emulsifying Agents: Surfactant-like byproducts or unreacted starting materials can act as emulsifying agents, reducing the interfacial tension between the aqueous and organic layers.[2]

  • High Agitation: Shaking the separatory funnel too vigorously can disperse one liquid into the other as tiny droplets, leading to a stable emulsion.[2][3]

  • Similar Densities: If the densities of the organic and aqueous layers are very close, gravitational separation is less efficient.[4]

  • Suspended Solids: Fine particulate matter can accumulate at the interface, stabilizing the emulsion.[5]

  • High Concentration of Solutes: High concentrations of dissolved substances in either layer can increase viscosity and hinder phase separation.

Q2: What is the first and simplest method I should try to break an emulsion?

The simplest techniques should always be attempted first as they are the least invasive:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own with time.[6][7]

  • Gentle Swirling: Gently swirl the contents of the funnel or stir the emulsion layer slowly with a glass rod. This can help the dispersed droplets coalesce.[2][8]

Q3: The emulsion is persistent. What is the next step?

The most common and highly effective method is "salting out." This involves adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[3][6] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps force the separation of the layers.[2][4] In many published procedures for this compound synthesis, saturation of the aqueous layer with a salt like NaCl or Na₂SO₄ is a standard part of the workup, both to improve extraction efficiency and prevent emulsions.[9][10][11]

Q4: Can I use techniques other than adding salt?

Yes, if salting out is ineffective or undesirable, several other chemical and physical methods can be employed. These include pH adjustment, addition of a different solvent, filtration, and centrifugation.[1][2][5] The best method depends on the specific nature of your reaction mixture.

Q5: Are there any methods I should be cautious about?

  • Heating: Applying gentle heat can sometimes break an emulsion by reducing viscosity. However, this should be avoided if your product is heat-sensitive or if you are using a low-boiling point solvent.[1]

  • pH Adjustment: Adding a dilute acid or base can be very effective, but you must ensure your target compound (this compound) and any other desired molecules are stable at the new pH.[1][7]

Troubleshooting Guide: Breaking Emulsions

This guide provides a systematic approach to resolving emulsions. Start with the simplest methods and proceed to more advanced techniques as needed.

Comparison of Emulsion Breaking Techniques
MethodPrinciple of ActionBest ForAdvantagesDisadvantages
Patience / Gentle Swirling Allows time for gravity to act and encourages droplet coalescence.[2][6]Minor, unstable emulsions.Non-invasive, no reagents added.Time-consuming, may be ineffective for stable emulsions.
Salting Out (Adding Brine/Salt) Increases ionic strength of the aqueous phase, reducing mutual solubility.[2][3]Most common emulsions, especially those with polar organic solvents.Highly effective, simple, inexpensive.Increases salt concentration in the aqueous waste.
pH Adjustment Alters the charge and solubility of acidic or basic emulsifying agents.[7][12]Emulsions stabilized by soaps or other pH-sensitive surfactants.Can be very effective when the cause is known.Risk of product degradation if it is pH-sensitive.
Filtration through Celite® Physically removes fine solid particles that may be stabilizing the emulsion.[5]Emulsions containing suspended solids.Effective for particulate-stabilized emulsions.Can be slow; potential for product loss on the filter aid.
Solvent Addition Changes the polarity and density of one of the phases to disrupt the emulsion.[1][2]Persistent emulsions where other methods fail.Can be tailored to the specific solvent system.Complicates solvent removal later; may reduce product purity.
Centrifugation Applies strong force to accelerate gravitational separation.[3][12]Small-volume, stubborn emulsions.Very effective and clean (no reagents added).Requires a centrifuge; impractical for large volumes.

Experimental Protocols

Protocol 1: Salting Out

  • Stop Shaking: Place the separatory funnel back in the ring stand and let it settle for a few minutes.

  • Prepare Brine: If you don't already have it, prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add Brine: Add a volume of brine equivalent to 10-20% of the aqueous layer volume to the separatory funnel.

  • Gently Mix: Do not shake vigorously. Instead, gently invert the funnel 2-3 times to mix the contents, making sure to vent frequently.

  • Observe: Allow the funnel to stand and observe if the layers begin to separate. If separation is slow, you can add a small amount of solid NaCl directly and gently swirl.[6]

Protocol 2: Filtration through Celite® or Glass Wool

This method is ideal when you suspect suspended solids are the cause of the emulsion.[5]

  • Prepare Filter Pad: Place a plug of glass wool into a powder funnel or prepare a flat, tightly pressed pad of Celite® (diatomaceous earth) over a piece of filter paper in a Büchner funnel.

  • Wet the Pad: Pre-wet the Celite® or glass wool with the organic solvent you are using for the extraction.

  • Filter: Carefully pour the entire emulsified mixture through the prepared funnel. Suction can be applied if using a Büchner funnel.[8]

  • Collect Filtrate: The filtrate should collect as two distinct layers in the receiving flask.

  • Rinse: Rinse the filter pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Separate: Transfer the filtrate back to a clean separatory funnel and separate the layers as usual.

Protocol 3: pH Adjustment

Use this method with caution, ensuring your product is stable to changes in pH.

  • Test a Small Sample: Withdraw a small aliquot of the emulsified mixture into a test tube.

  • Add Acid/Base: Add a few drops of a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) and mix gently. Observe if the emulsion breaks.[1]

  • Scale Up: If the test is successful, add the same dilute acid or base dropwise to the separatory funnel while gently swirling.

  • Separate: Once the emulsion has resolved, perform the layer separation. Remember to neutralize the aqueous layer before disposal if necessary.

Visualization

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for handling an emulsion during a this compound workup.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Emulsion Forms During Workup patience Step 1: Wait & Gently Swirl (10-30 min) start->patience patience_q Does it separate? patience->patience_q salt Step 2: Add Saturated Brine (Salting Out) patience_q->salt No end_success Problem Solved: Continue Workup patience_q->end_success Yes salt_q Does it separate? salt->salt_q solids_q Are solids visible at the interface? salt_q->solids_q No advanced Advanced Options: - Centrifugation (small scale) - Add a co-solvent (e.g., Ethanol) - Dilute organic layer salt_q->advanced Still Persistent salt_q->end_success Yes celite Step 3a: Filter through Celite® / Glass Wool solids_q->celite Yes ph_adjust Step 3b: Adjust pH (if product is stable) solids_q->ph_adjust No celite->end_success ph_adjust->end_success advanced->end_success

Caption: Decision tree for troubleshooting emulsions.

References

Effect of base strength on 2-Bromoethanol reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-bromoethanol (B42945). The focus is on how the choice of base and its strength critically impacts reaction efficiency, product distribution, and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound in the presence of a base?

The primary reaction is an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group (-OH) of this compound to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bonded to the bromine in an SN2 reaction, displacing the bromide ion and forming a cyclic ether, ethylene (B1197577) oxide.[1][2]

Q2: How does base strength influence the reaction rate?

The reaction proceeds in two main steps: deprotonation and nucleophilic attack. The first step, the deprotonation of the alcohol, is highly dependent on base strength. A strong base, such as sodium hydride (NaH), will rapidly and completely deprotonate the alcohol to form the reactive alkoxide intermediate.[2] Weaker bases will establish an equilibrium with a lower concentration of the alkoxide, leading to a significantly slower reaction rate. For efficient epoxide formation, a base strong enough to deprotonate an alcohol is required.[3]

Q3: Can other reactions compete with epoxide formation?

Yes, two main side reactions can occur:

  • Intermolecular Williamson Ether Synthesis: If another external nucleophile is present in significant concentration, or if the reaction is run at a very high concentration of this compound, the alkoxide of one molecule can attack the brominated carbon of another, leading to dimers or polymers.

  • Elimination (E2): While less common for primary halides like this compound, a strong, sterically hindered base could potentially promote an E2 elimination reaction to form vinyl alcohol, which would then tautomerize to acetaldehyde.[4] However, the SN2 pathway is generally favored.[1]

Q4: Which type of base is optimal for maximizing ethylene oxide yield?

Strong, non-nucleophilic bases are ideal for maximizing the yield of ethylene oxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices because they irreversibly deprotonate the alcohol, and the byproduct is hydrogen gas, which does not interfere with the reaction.[2][5] Using alkoxide bases (e.g., sodium ethoxide) can also work but may introduce competing intermolecular reactions if not used carefully.

Troubleshooting Guide

Problem 1: Low or No Yield of Ethylene Oxide

Potential Cause Explanation & Solution
Insufficient Base Strength The base used (e.g., carbonates like K₂CO₃, or amines like triethylamine) may not be strong enough to deprotonate the alcohol effectively. Solution: Switch to a stronger base like sodium hydride (NaH).[6] The pKa of an alcohol is typically around 16-18, so a base whose conjugate acid has a much higher pKa is required for complete deprotonation.[7]
Presence of Water The base will react preferentially with any water present in the solvent or on the glassware, quenching it before it can deprotonate the this compound. Water can also hydrolyze the product.[8] Solution: Ensure all glassware is oven-dried and the reaction is run using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[9][10]
Low Reaction Temperature While SN2 reactions are often exothermic, insufficient thermal energy can lead to a very slow reaction rate. Solution: If using a strong base like NaH in a solvent like THF, gentle heating to reflux may be required to drive the reaction to completion. Monitor progress by TLC.[9]

Problem 2: Formation of Significant Side Products

Potential Cause Explanation & Solution
Intermolecular Reaction High concentrations of this compound can favor the alkoxide of one molecule reacting with another. Solution: Use high-dilution conditions. Add the this compound solution dropwise to a suspension of the base in the solvent to keep the instantaneous concentration of the reactant low.
Impure Starting Material Impurities in the this compound or solvent can lead to unexpected side reactions. Solution: Use freshly purified or high-purity grade this compound and anhydrous solvents.[9]
Base Acting as a Nucleophile If a nucleophilic base (e.g., NaOH, KOH in aqueous solution) is used, the hydroxide (B78521) ion can compete with the internal alkoxide, potentially leading to the formation of ethylene glycol via an SN2 reaction.[11] Solution: Use a non-nucleophilic base like NaH.

Data Summary: Base Selection and Reaction Outcome

The following table summarizes the expected outcomes based on the choice of base for the reaction with this compound.

Base TypeExample(s)Relative StrengthPrimary PathwayExpected Efficiency for Epoxide FormationKey Considerations
Hydride Bases NaH, KHVery StrongIntramolecular SN2High to ExcellentIdeal choice. Requires anhydrous conditions and inert atmosphere.[2]
Alkoxides NaOEt, KOtBuStrongIntramolecular SN2Good to HighCan be effective, but the choice of solvent is important. Bulky bases (KOtBu) could slightly increase elimination risk.
Hydroxides NaOH, KOHStrongCompeting SN2Low to ModerateIn aqueous or protic solvents, the base itself is a strong nucleophile, leading to ethylene glycol as a major byproduct.[11]
Carbonates K₂CO₃, Na₂CO₃WeakIntramolecular SN2Very LowGenerally not strong enough to deprotonate the alcohol efficiently.[6] Reaction is often impractically slow or does not proceed.
Amines Triethylamine (Et₃N)WeakIntramolecular SN2Very LowSimilar to carbonates, typically not basic enough for efficient reaction.[12]

Visual Guides and Protocols

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the chemical mechanism for epoxide formation and a logical workflow for troubleshooting common experimental issues.

ReactionPathway cluster_0 Reaction Mechanism sub This compound (HO-CH₂-CH₂-Br) alkoxide Bromoethoxide Ion (⁻O-CH₂-CH₂-Br) sub->alkoxide 1. Deprotonation (Fast) base Strong Base (e.g., NaH) product Ethylene Oxide alkoxide->product 2. Intramolecular SN2 (Ring Closure)

Caption: Mechanism of Epoxide Formation from this compound.

TroubleshootingFlowchart start Problem: Low Epoxide Yield check_base Is the base strong enough? (e.g., NaH) start->check_base check_conditions Are conditions anhydrous and under inert gas? check_base->check_conditions Yes sol_base Solution: Use a stronger base (NaH, KH) check_base->sol_base No check_temp Is temperature adequate? check_conditions->check_temp Yes sol_conditions Solution: Dry glassware, use anhydrous solvent check_conditions->sol_conditions No sol_temp Solution: Heat to reflux and monitor via TLC check_temp->sol_temp No ExperimentalWorkflow start 1. Setup step1 Add NaH and anhydrous THF to a flame-dried flask under N₂. start->step1 step2 Cool the mixture to 0 °C (ice bath). step1->step2 step3 Slowly add this compound dissolved in anhydrous THF. step2->step3 step4 Warm to room temperature, then heat to reflux. Monitor by TLC. step3->step4 step5 Cool to 0 °C and carefully quench with sat. aq. NH₄Cl. step4->step5 step6 Perform aqueous workup with ethyl acetate (B1210297) and brine. step5->step6 step7 Dry organic layer (MgSO₄), filter, and concentrate. step6->step7 end 8. Purify (if needed) step7->end

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 2-Bromoethanol and 2-Chloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes efficiently. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-X bond formation, and the choice of the alkyl halide substrate can dramatically influence reaction rates and yields. This guide provides an objective comparison of the SN2 reactivity of 2-Bromoethanol (B42945) and 2-Chloroethanol (B45725), supported by established principles and analogous experimental data.

Executive Summary

Theoretical Framework: The Role of the Leaving Group

The rate of an SN2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile].[1][2] The rate constant, k, is influenced by several factors, including the nature of the leaving group. A good leaving group is a species that is stable in solution after it has departed from the substrate. Key characteristics of a good leaving group include:

  • Weak Basicity: Weaker bases are better leaving groups. The halide ions' basicity decreases down the periodic table (F⁻ > Cl⁻ > Br⁻ > I⁻). Consequently, their ability as leaving groups increases in the same order (I⁻ > Br⁻ > Cl⁻ > F⁻).[3]

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br). A weaker bond is more easily broken during the concerted SN2 mechanism, leading to a lower activation energy and a faster reaction rate.

  • Polarizability: Larger atoms, like bromine, have more diffuse electron clouds and are more polarizable. This increased polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction.

Based on these principles, the bromide ion is a significantly better leaving group than the chloride ion, predicting a faster SN2 reaction rate for this compound.

Quantitative Data Comparison

Direct, side-by-side kinetic data for the SN2 reaction of this compound and 2-chloroethanol is not extensively published. However, the reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide in acetone (B3395972) (a classic SN2 reaction known as the Finkelstein reaction) provides a strong and relevant quantitative comparison for these primary haloalcohols.

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.

As the data illustrates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these SN2 conditions.[4] This substantial difference in reactivity is directly attributable to the better leaving group ability of bromide versus chloride and serves as a reliable estimate for the expected reactivity difference between this compound and 2-chloroethanol.

Experimental Protocols

To empirically determine and compare the SN2 reactivity of this compound and 2-chloroethanol, a kinetic study can be performed. The following protocol outlines a general method for monitoring the reaction rate.

Protocol: Kinetic Study of the SN2 Reaction with Sodium Azide (B81097)

This experiment will measure the rate of formation of 2-azidoethanol (B47996) from this compound and 2-chloroethanol, respectively, by monitoring the disappearance of the starting material or the appearance of the product using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • 2-Chloroethanol

  • Sodium azide (NaN₃)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Internal standard (e.g., a non-reactive alkane of similar volatility for GC analysis)

  • Thermostated reaction vessel (e.g., a jacketed reactor or a round-bottom flask in a constant temperature bath)

  • Magnetic stirrer and stir bar

  • Syringes for sampling

  • Quenching solution (e.g., cold deionized water)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate column and detector.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of known concentration of this compound in the chosen polar aprotic solvent.

    • Prepare a separate stock solution of the same concentration of 2-chloroethanol in the same solvent.

    • Prepare a stock solution of sodium azide of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • Equilibrate the thermostated reaction vessel to the desired reaction temperature (e.g., 25°C).

    • To the reaction vessel, add a known volume of the this compound stock solution and the internal standard stock solution. Allow the solution to reach thermal equilibrium.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated sodium azide stock solution to the reaction vessel. Start a timer immediately.

    • At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the cold quenching solution.

    • Extract the organic components from the quenched aliquot with the extraction solvent.

    • Dry the organic extract with the drying agent.

    • Analyze the organic extract by GC or HPLC to determine the relative concentrations of the starting material and the product with respect to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or using the integrated second-order rate law, determine the rate constant (k) for the reaction.

    • Repeat the entire procedure using the 2-chloroethanol stock solution under identical conditions.

    • Compare the calculated rate constants for the two reactions to determine their relative reactivity.

Mandatory Visualization

SN2_Reaction_Comparison Br_start HO-CH₂-CH₂-Br + Nu⁻ Br_ts [Nu---CH₂(CH₂OH)---Br]⁻ Br_start->Br_ts k_bromo (fast) Br_prod HO-CH₂-CH₂-Nu + Br⁻ Br_ts->Br_prod Cl_start HO-CH₂-CH₂-Cl + Nu⁻ Cl_ts [Nu---CH₂(CH₂OH)---Cl]⁻ Cl_start->Cl_ts k_chloro (slow) Cl_prod HO-CH₂-CH₂-Nu + Cl⁻ Cl_ts->Cl_prod caption SN2 reaction pathway for 2-haloethanols.

Caption: SN2 reaction pathway for 2-haloethanols.

Conclusion

References

A Comparative Guide to the Analytical Validation for Quantifying 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Bromoethanol, a potential genotoxic impurity (PGI), is critical in the pharmaceutical industry to ensure the safety and quality of drug substances and products.[1] This guide provides a comprehensive comparison of validated analytical methodologies for the determination of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for this compound quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Both GC and HPLC offer viable solutions, each with its own set of advantages and performance characteristics.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationGas Chromatography-Electron Capture Detector (GC-ECD) with DerivatizationReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95.3–106.8%[2][3][4]92-112%[5]Typically 80-120% of the nominal concentration
Precision (% RSD) < 15%< 10%< 2.0%
Limit of Detection (LOD) 3.57 µg/mL[2][3][4]13.3 ppb (0.024 mg/m³)[6]Method dependent, typically in the low µg/mL range
Limit of Quantification (LOQ) 10.80 µg/mL[2][3][4]52.2 ppb (0.094 mg/m³)[6]Method dependent, typically in the low µg/mL range

Table 1: Comparison of Quantitative Performance Data for this compound Analysis.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for the key analytical techniques discussed.

Gas Chromatography (GC) Method with Derivatization

Due to its polarity, this compound often requires derivatization to improve its volatility and chromatographic performance in GC analysis.[7][8][9] Silylation is a common derivatization technique.[7]

Sample Preparation (TMS Derivatization)

  • Dissolve the Active Pharmaceutical Ingredient (API) in pyridine (B92270) to a concentration of 25 mg/mL.[7]

  • Transfer 200 µL of the solution into a 2 mL vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • Heat the mixture for 30 minutes at 70°C to facilitate the trimethylsilyl (B98337) (TMS) derivatization.[7]

  • After cooling, add 500 µL of Milli-Q water and 500 µL of dichloromethane.

  • Vortex the mixture and allow the phases to separate.

  • Collect the organic (lower) phase.

  • Dehydrate the organic phase using approximately 0.1 g of anhydrous sodium sulfate.[7]

  • The sample is now ready for GC-MS analysis.

cluster_prep Sample Preparation dissolve Dissolve API in Pyridine (25 mg/mL) aliquot Take 200 µL of Solution dissolve->aliquot add_bstfa Add 100 µL BSTFA aliquot->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat add_solvents Add 500 µL Water & 500 µL Dichloromethane heat->add_solvents extract Separate Organic Phase add_solvents->extract dehydrate Dehydrate with Anhydrous Sodium Sulfate extract->dehydrate analysis GC-MS Analysis dehydrate->analysis

GC Sample Preparation Workflow

GC-MS Instrumental Conditions

  • GC System: GCMS-QP2010 Ultra or equivalent[7]

  • Column: Rtx-200 (30 m x 0.25 mm I.D., 0.25 µm film thickness)[7]

  • Injection Temperature: 280°C[7]

  • Oven Temperature Program: 50°C (hold 5 min), ramp at 10°C/min to 100°C, then ramp at 20°C/min to 320°C (hold 3 min)[7]

  • Injection Mode: Split[7]

  • Carrier Gas: Helium

  • Flow Control: Linear velocity (32.4 cm/sec)[7]

  • MS Interface Temperature: 280°C[7]

  • Ion Source Temperature: 230°C[7]

  • Measurement Mode: Simultaneous Scan/SIM[7]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

A straightforward RP-HPLC method can be employed for the analysis of this compound without the need for derivatization.[10]

Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

cluster_prep Sample Preparation dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter analysis HPLC Analysis filter->analysis

HPLC Sample Preparation Workflow

HPLC Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Newcrom R1 or similar reverse-phase column[10]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (or formic acid for MS compatibility).[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

Signaling Pathways and Logical Relationships

The analytical process for quantifying this compound follows a logical progression from sample receipt to final data reporting. This workflow ensures that all necessary steps for accurate and reliable measurement are followed, including system suitability checks to guarantee the performance of the analytical instrumentation.

cluster_workflow Analytical Workflow sample_receipt Sample Receipt sample_prep Sample Preparation sample_receipt->sample_prep system_suitability System Suitability Test sample_prep->system_suitability analysis Chromatographic Analysis system_suitability->analysis Pass data_processing Data Processing & Quantification analysis->data_processing report Final Report data_processing->report

General Analytical Workflow

References

A Comparative Guide to GC-MS Analysis for 2-Bromoethanol Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates like 2-Bromoethanol (CAS: 540-51-2) is fundamental to the integrity and reproducibility of their work. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the confirmation of this compound purity. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in a laboratory setting.

Introduction to this compound and its Purity

This compound is a valuable reagent in organic synthesis. Impurities, which can arise from its synthesis or degradation, can adversely affect reaction outcomes, yields, and the impurity profile of the final products. Common synthesis routes, such as the reaction of ethylene (B1197577) oxide with hydrobromic acid or the bromination of ethylene glycol, can lead to impurities like unreacted starting materials and byproducts such as ethylene dibromide. Therefore, a robust analytical method to confirm the purity of this compound is essential.

GC-MS Analysis: A High-Resolution Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it an ideal method for both quantifying the main component and identifying unknown impurities.

Experimental Protocol: GC-MS for this compound Purity

This protocol outlines a general method for the purity analysis of this compound using GC-MS. For highly polar analytes like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.[1]

1. Sample Preparation (TMS Derivatization) [1]

  • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization to the trimethylsilyl (B98337) (TMS) ether.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph An Agilent 7890B GC system or equivalent.
Mass Spectrometer An Agilent 5977A MSD or equivalent.
GC Column A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an Rtx-200 (30 m x 0.25 mm I.D., 0.25 µm).[1]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL with a split ratio of 50:1.
Oven Program Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 30-450

3. Data Analysis

  • The purity of this compound is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities can be identified by comparing their mass spectra with a spectral library (e.g., NIST). Characteristic ions for this compound-TMS ether would be monitored. For underivatized this compound, quantifier ions such as m/z 95 and 97 can be used.[2]

Comparison with Alternative Analytical Techniques

While GC-MS is a highly effective method, other techniques can also be employed for purity assessment. The choice of method will depend on the specific requirements of the analysis and the available instrumentation.

Analytical MethodPrincipleStrengthsLimitations
GC-MS Separation of volatile compounds based on their partitioning between a stationary and a mobile gas phase, followed by mass analysis.[3]High resolution for volatile impurities, excellent sensitivity, and definitive identification of unknown impurities through mass spectra.[4]May require derivatization for polar analytes; not suitable for non-volatile or thermally labile impurities.[4]
High-Performance Liquid Chromatography (HPLC) with UV or RID Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[5]Suitable for non-volatile and thermally sensitive impurities. A widely available and robust technique.Lower resolution for some volatile impurities compared to GC. UV detection requires a chromophore; RID has lower sensitivity.[6]
Quantitative NMR (qNMR) The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the molecule.Provides an absolute purity determination without the need for a specific reference standard of the analyte. Gives structural information.[6]Lower sensitivity compared to chromatographic methods. Higher instrument cost.

Visualizing the Workflow and Logic

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add BSTFA & Heat Dissolve->Derivatize PreparedSample Derivatized Sample Derivatize->PreparedSample GC_System GC Injection & Separation PreparedSample->GC_System MS_System Mass Spectrometry Detection GC_System->MS_System Chromatogram Obtain Total Ion Chromatogram MS_System->Chromatogram Integration Peak Integration Chromatogram->Integration ImpurityID Identify Impurities (MS Library) Chromatogram->ImpurityID PurityCalc Calculate % Area Purity Integration->PurityCalc Report Purity Report PurityCalc->Report ImpurityID->Report

Caption: Experimental workflow for the GC-MS analysis of this compound purity.

Logical Framework for Purity Confirmation

Purity_Confirmation Start Start Purity Assessment IsVolatile Are Impurities Volatile? Start->IsVolatile GCMS GC-MS is Preferred IsVolatile->GCMS Yes HPLC HPLC is Suitable IsVolatile->HPLC No/Unknown NeedAbsolute Absolute Purity Required? GCMS->NeedAbsolute HPLC->NeedAbsolute qNMR qNMR is the Gold Standard NeedAbsolute->qNMR Yes RoutineQC Routine QC Sufficient NeedAbsolute->RoutineQC No

Caption: Decision tree for selecting a purity confirmation method for this compound.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS stands out as a highly specific and sensitive technique, particularly adept at identifying and quantifying volatile impurities. While HPLC offers a robust alternative for non-volatile compounds and qNMR provides an absolute measure of purity, the detailed impurity profiling capabilities of GC-MS make it an invaluable tool in a drug development and research setting. The selection of the most appropriate method should be guided by the specific analytical requirements, including the nature of expected impurities and the desired level of quantitative accuracy.

References

Comparative Toxicity of Halogenated Ethanols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the relative toxicity of 2-chloroethanol, 2-bromoethanol (B42945), 2-fluoroethanol (B46154), and 2-iodoethanol (B1213209), complete with supporting experimental data, detailed protocols, and mechanistic insights.

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the toxicity of common halogenated ethanols. The information presented is collated from various scientific sources to aid in risk assessment and experimental design.

Quantitative Toxicity Data

The acute toxicity of halogenated ethanols varies significantly depending on the halogen substituent. The following table summarizes the available median lethal dose (LD50) and lethal concentration (LC50) data for oral and inhalation routes of exposure in various animal models. A lower LD50 or LC50 value indicates higher toxicity.

CompoundChemical FormulaOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50Species
2-Fluoroethanol C₂H₅FO7 - 1500[1]Data Not AvailableData Not AvailableVarious
2-Chloroethanol C₂H₅ClO71 - 95[2]67 (rabbit)[3]7.5 ppm (1h, rat)[3]Rat, Mouse, Rabbit, Guinea Pig
This compound C₂H₅BrO~80 (minimum lethal dose, intraperitoneal)[1]Data Not AvailableData Not AvailableMouse
2-Iodoethanol C₂H₅IO50[3]Data Not AvailableData Not AvailableRat

Mechanisms of Toxicity

The toxicity of halogenated ethanols is mediated by their metabolism to toxic aldehydes and haloacetates, or through direct cellular damage.

  • 2-Fluoroethanol: Its high toxicity is attributed to its metabolic conversion to fluoroacetate, a potent inhibitor of the citric acid cycle.[1] This disruption of cellular respiration leads to cell death.

  • 2-Chloroethanol: This compound induces hepatic toxicity by causing stress on the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR) signaling pathway.[4] Persistent ER stress can trigger apoptosis (programmed cell death). Its metabolites, chloroacetaldehyde (B151913) and chloroacetic acid, also contribute to its toxicity.

  • This compound: The toxicity of this compound is linked to its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. This process can lead to the depletion of cellular glutathione (B108866) (GSH), a key antioxidant, and induce lipid peroxidation, causing damage to cell membranes.

  • 2-Iodoethanol: While specific signaling pathways are not as well-elucidated, its high acute toxicity suggests rapid cellular damage, potentially through mechanisms similar to other halogenated ethanols, involving the formation of reactive metabolites.

Signaling Pathway Visualization

The following diagram illustrates the Unfolded Protein Response (UPR) pathway, which is activated by 2-chloroethanol-induced endoplasmic reticulum (ER) stress.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus 2-Chloroethanol 2-Chloroethanol Unfolded Proteins Unfolded Proteins 2-Chloroethanol->Unfolded Proteins causes accumulation of BiP BiP Unfolded Proteins->BiP sequesters IRE1α IRE1α BiP->IRE1α dissociates from PERK PERK BiP->PERK ATF6 ATF6 BiP->ATF6 XBP1s XBP1s IRE1α->XBP1s splices XBP1 mRNA to eIF2α eIF2α-P PERK->eIF2α phosphorylates ATF6n ATF6n ATF6->ATF6n translocates to Golgi and is cleaved to UPR Target Genes UPR Target Genes XBP1s->UPR Target Genes activates transcription of ATF4 ATF4 eIF2α->ATF4 upregulates translation of ATF4->UPR Target Genes activates transcription of Apoptosis Apoptosis ATF4->Apoptosis induces ATF6n->UPR Target Genes activates transcription of UPR Target Genes->Apoptosis can lead to Cell Survival Cell Survival UPR Target Genes->Cell Survival promotes

Unfolded Protein Response pathway activated by 2-chloroethanol.

Experimental Protocols

The determination of acute oral toxicity (LD50) for these compounds generally follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on the OECD 423 guidelines (Acute Toxic Class Method).

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure is used where a small group of animals is dosed with the test substance. The outcome of this first step determines the dosage for the next group. This continues until the criteria for assigning a toxicity class are met. This method uses a reduced number of animals compared to traditional LD50 tests.[5][6][7]

Materials:

  • Test substance (2-chloroethanol, this compound, 2-fluoroethanol, or 2-iodoethanol)

  • Vehicle for dissolving or suspending the test substance (e.g., water, corn oil)

  • Experimental animals (typically young, healthy, non-pregnant female rats)

  • Oral gavage needles

  • Cages with appropriate bedding, food, and water

  • Animal balance

Procedure:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the experiment. They are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

  • Dose Preparation: The test substance is prepared at the desired concentration in the selected vehicle.

  • Dosing:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information about the substance's toxicity.

    • A group of three animals is dosed with the starting dose via oral gavage.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Stepwise Procedure:

    • If 2 or 3 animals die: The test is repeated with a lower dose level in a new group of three animals.

    • If 0 or 1 animal dies: The test is repeated with a higher dose level in a new group of three animals.

    • This procedure is continued until a stopping criterion is met (e.g., no mortality at the highest dose, or mortality at all dose levels).

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality was observed, and the substance is classified into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, with a focus on minimizing animal suffering.

Conclusion

The halogenated ethanols exhibit a range of toxicities, with 2-fluoroethanol and 2-iodoethanol being the most acutely toxic. Their mechanisms of toxicity are complex, involving metabolic activation to reactive intermediates that can disrupt critical cellular processes. Understanding these differences is crucial for the safe handling and use of these compounds in a research setting. The provided experimental protocol offers a standardized approach for assessing the acute oral toxicity of these and other chemicals.

References

A Comparative Guide to Alternatives for 2-Bromoethanol in Hydroxyethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more efficient methods for introducing a hydroxyethyl (B10761427) group onto various functional groups, this guide provides a comprehensive comparison of alternatives to the traditionally used yet hazardous 2-bromoethanol (B42945). This document outlines the performance of ethylene (B1197577) carbonate, ethylene oxide, and 2-(vinyloxy)ethanol (B1195950) as hydroxyethylating agents for substrates such as phenols, amines, and carboxylic acids, supported by experimental data, detailed protocols, and safety profiles.

Executive Summary

This compound, while an effective reagent for hydroxyethylation, poses significant health and environmental risks. This guide explores viable alternatives, presenting ethylene carbonate as a safer, greener, and often high-yielding option. Ethylene oxide is a potent, industrially relevant reagent but requires stringent safety protocols due to its high toxicity and explosiveness. 2-(Vinyloxy)ethanol emerges as a versatile reagent, particularly for the modification of alcohols, with potential applications for other nucleophiles. The selection of the most suitable reagent will depend on the specific substrate, desired reaction conditions, and safety considerations.

Performance Comparison

The following tables summarize the performance of this compound and its alternatives in hydroxyethylation reactions based on available literature. Direct comparison of yields can be challenging due to variations in reaction conditions across different studies.

Table 1: Hydroxyethylation of Phenols

ReagentSubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundSodium Phenolate-Water706~80[1]
Ethylene CarbonatePhenol (B47542)K₂CO₃Benzene80-1001High (not specified)[2][3]
Ethylene CarbonatePhenolNa-mordeniteNone (solventless)180-2105-7up to 97[4][5]
Ethylene OxidePhenolNaOHNone (solventless)145-150Not specified95.98[6]

Table 2: Hydroxyethylation of Amines

ReagentSubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethylene CarbonateAnilinePhosphonium Ionic LiquidNone (solventless)140Not specifiedHigh (major product is bis-hydroxyethylated)[7]
Ethylene OxideN-EthylanilineTaurine (B1682933)None (solventless)100-1502-699.4[8][9]

Table 3: Hydroxyethylation of Carboxylic Acids

ReagentSubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
This compound2-formyl benzoic acid methyl ester (multi-step)----Not specified[10]
Ethylene CarbonateBenzoic AcidTetraethylammonium halidesNone (solventless)~140Short (not specified)High (2-hydroxyethyl benzoate (B1203000) is the main product)[11]

Safety, Cost, and Environmental Impact

A critical aspect of selecting a hydroxyethylating agent is its safety profile, cost-effectiveness, and environmental footprint.

Table 4: Comparative Safety, Cost, and Environmental Profile

ParameterThis compoundEthylene CarbonateEthylene Oxide2-(Vinyloxy)ethanol
Toxicity (LD₅₀, oral, rat) 80 mg/kg (minimum lethal concentration, intraperitoneal, mouse)[12]>2000 mg/kg[13]250-350 mg/kg[2]3910 mg/kg[14]
Carcinogenicity Suspected carcinogen[15]Not classified as a carcinogenKnown human carcinogen[2]Not classified as a carcinogen
Key Hazards Toxic, corrosive, irritant, flammable[4][12][16]Eye irritantExtremely flammable, explosive, toxic, carcinogenic[2]Flammable, mild skin and respiratory irritant
Approximate Price (USD/kg) ~50-120 (lab grade)~10-30 (industrial grade)~1-2 (industrial grade)[5][10][17][18]~10-30 (lab grade)[19][20]
Environmental Impact Harmful to aquatic life, limited biodegradability data available.[15]Readily biodegradable, low bioaccumulation potential.Volatile organic compound (VOC), hazardous air pollutant.Limited data, expected to be biodegradable.
Disposal Dispose of as hazardous halogenated organic waste.[4][9]Can be incinerated; dispose of in accordance with local regulations.[2][6][13]Requires specialized disposal as a hazardous, reactive chemical.Dispose of as flammable organic waste.

Experimental Protocols

Protocol 1: Hydroxyethylation of Phenol with Ethylene Carbonate

This protocol is adapted from the general procedure described in US Patent 2,448,767.[2][3]

Materials:

  • Phenol

  • Ethylene Carbonate

  • Potassium Carbonate (K₂CO₃)

  • Benzene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1 equivalent), ethylene carbonate (1 to 2 equivalents), and potassium carbonate (catalytic amount, e.g., 0.1 equivalents).

  • Add a suitable solvent, such as benzene, to the flask.

  • Heat the reaction mixture to a temperature between 80-100 °C with stirring.

  • Maintain the reaction at this temperature for approximately 1 hour. The reaction progress can be monitored by the evolution of carbon dioxide.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Protocol 2: Hydroxyethylation of N-Ethylaniline with Ethylene Oxide

This protocol is based on the synthesis of N-ethyl-N-hydroxyethylaniline.[8][9]

Materials:

  • N-Ethylaniline

  • Ethylene Oxide

  • Taurine (catalyst)

  • Autoclave

Procedure:

  • Charge a nitrogen-purged autoclave with N-ethylaniline (1 equivalent) and taurine (0.5-1% by weight of N-ethylaniline).[8]

  • Seal the autoclave and introduce ethylene oxide (1.00-1.05 equivalents).[8]

  • Heat the reaction mixture to 100-150 °C. The reaction is exothermic and the temperature may rise.[8][9]

  • Maintain the reaction at this temperature for 2-6 hours.[8]

  • After the reaction is complete, cool the autoclave to a safe temperature before opening.

  • The product can be discharged and used as is or purified further if necessary. A yield of 99.4% has been reported for this reaction.[9]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a laboratory-scale hydroxyethylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate and Reagent B Add Solvent and Catalyst A->B C Heat and Stir B->C D Monitor Reaction Progress C->D E Cool Reaction Mixture D->E Reaction Complete F Filter/Extract E->F G Remove Solvent F->G H Purify Product G->H

A generalized workflow for a hydroxyethylation reaction.
Reaction Mechanism: Base-Catalyzed Hydroxyethylation with Ethylene Carbonate

The following diagram illustrates the proposed mechanism for the base-catalyzed hydroxyethylation of a generic nucleophile (Nu-H) using ethylene carbonate.

G NuH Nu-H Intermediate1 [Nu]⁻ NuH->Intermediate1 Deprotonation HBase [H-Base]⁺ Base Base (e.g., K₂CO₃) Base->Intermediate1 EC Ethylene Carbonate Intermediate2 Alkoxide Intermediate EC->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Product Nu-CH₂CH₂-OH Intermediate2->Product Ring Opening & Decarboxylation CO2 CO₂ Intermediate2->CO2 HBase->Product Protonation

Mechanism of base-catalyzed hydroxyethylation with ethylene carbonate.

Conclusion

The choice of a hydroxyethylating agent is a critical decision in chemical synthesis, with significant implications for reaction efficiency, safety, cost, and environmental impact. While this compound has been a conventional choice, its hazardous nature necessitates the consideration of safer alternatives. Ethylene carbonate stands out as a promising green alternative, offering high yields and a favorable safety profile for a range of substrates. Ethylene oxide, though highly efficient, is best suited for industrial settings with stringent safety controls. 2-(Vinyloxy)ethanol presents another interesting avenue, particularly for the modification of alcohols, and warrants further investigation for broader applications in hydroxyethylation. By carefully evaluating the data presented in this guide, researchers can make informed decisions to select the most appropriate reagent for their specific needs, promoting safer and more sustainable chemical practices.

References

A Comparative Analysis of 2-Bromoethanol and Ethylene Oxide Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of 2-Bromoethanol (B42945) and ethylene (B1197577) oxide, two compounds of significant interest in toxicology and drug development. Understanding their metabolic fates is crucial for assessing their potential for therapeutic efficacy and toxicity. This document summarizes key metabolic pathways, presents quantitative data from experimental studies, and details the methodologies used in this research.

Executive Summary

This compound and ethylene oxide are structurally related compounds that exhibit overlapping and distinct metabolic pathways. The primary routes of metabolism for ethylene oxide are hydrolysis to ethylene glycol and conjugation with glutathione (B108866). A significant portion of this compound's metabolism proceeds through its in-vivo conversion to ethylene oxide, subsequently following the same metabolic fate. Additionally, this compound can undergo an oxidative pathway, initiated by alcohol dehydrogenase, to form bromoacetaldehyde (B98955) and then bromoacetic acid, which is ultimately excreted as N-acetyl-S-(carboxymethyl)cysteine.

Metabolic Pathways: A Detailed Comparison

The metabolic pathways of this compound and ethylene oxide are interconnected, with the conversion of this compound to ethylene oxide being a key junction.

Ethylene Oxide Metabolism

Ethylene oxide is a highly reactive epoxide that is metabolized via two primary pathways[1]:

  • Hydrolysis: Ethylene oxide can be hydrolyzed to ethylene glycol, a reaction that can occur both enzymatically, catalyzed by epoxide hydrolase, and non-enzymatically. Ethylene glycol can be further metabolized to other endogenous compounds.

  • Glutathione Conjugation: Ethylene oxide readily conjugates with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This leads to the formation of S-(2-hydroxyethyl)glutathione, which is further processed and excreted in the urine as N-acetyl-S-(2-hydroxyethyl)cysteine (also known as 2-hydroxyethyl mercapturic acid or HEMA)[2].

The relative contribution of these two pathways is species-dependent. In rats, glutathione conjugation is the major pathway, accounting for approximately 80% of ethylene oxide metabolism, while in humans, hydrolysis is the predominant route (around 80%)[1].

This compound Metabolism

Experimental evidence strongly suggests that this compound is metabolized through two distinct pathways[3]:

  • Conversion to Ethylene Oxide: In vivo studies in rats have shown that this compound is converted to ethylene oxide. This is supported by the identification of S-(2-hydroxyethyl)cysteine and N-acetyl-S-(2-hydroxyethyl)cysteine as major urinary metabolites of both this compound and ethylene oxide[3]. Following its formation, ethylene oxide enters the metabolic pathways described above.

  • Oxidative Pathway: An alternative pathway involves the oxidation of this compound. This process is likely initiated by alcohol dehydrogenase, which converts this compound to bromoacetaldehyde. Subsequently, aldehyde dehydrogenase is thought to oxidize bromoacetaldehyde to bromoacetic acid. The final urinary metabolite of this pathway is N-acetyl-S-(carboxymethyl)cysteine[3].

The following diagram illustrates the metabolic pathways of both compounds:

G cluster_0 This compound Metabolism cluster_1 Ethylene Oxide Metabolism This compound This compound Bromoacetaldehyde Bromoacetaldehyde This compound->Bromoacetaldehyde Alcohol Dehydrogenase Ethylene Oxide Ethylene Oxide This compound->Ethylene Oxide In vivo conversion Bromoacetic Acid Bromoacetic Acid Bromoacetaldehyde->Bromoacetic Acid Aldehyde Dehydrogenase N-acetyl-S-(carboxymethyl)cysteine N-acetyl-S-(carboxymethyl)cysteine Bromoacetic Acid->N-acetyl-S-(carboxymethyl)cysteine Conjugation & Excretion Ethylene Glycol Ethylene Glycol Ethylene Oxide->Ethylene Glycol Epoxide Hydrolase/ Non-enzymatic S-(2-hydroxyethyl)cysteine S-(2-hydroxyethyl)cysteine Ethylene Oxide->S-(2-hydroxyethyl)cysteine Glutathione S-transferase N-acetyl-S-(2-hydroxyethyl)cysteine N-acetyl-S-(2-hydroxyethyl)cysteine S-(2-hydroxyethyl)cysteine->N-acetyl-S-(2-hydroxyethyl)cysteine Acetylation

Figure 1. Metabolic pathways of this compound and Ethylene Oxide.

Quantitative Data Comparison

Table 1: Relative Contribution of Ethylene Oxide Metabolic Pathways in Different Species

SpeciesHydrolysis Pathway (%)Glutathione Conjugation Pathway (%)Reference
Rat~20~80[1]
Mouse~40~60[1]
Human~80~20[1]

Table 2: In Vitro Kinetic Parameters for Cytosolic Glutathione S-Transferase-Mediated Ethylene Oxide Conjugation

SpeciesGenderVmax (nmol/mg protein/min)KM (mM)Reference
MouseMale258 ± 86.9~10
MouseFemale287 ± 49.0~10
RatMale52.7 ± 10.8~10
RatFemale29.3 ± 4.9~10

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of this compound and ethylene oxide metabolism.

In Vivo Metabolism Study in Rats

A foundational study directly comparing the metabolism of 2-bromo[U-14C]ethanol and [U-14C]ethylene oxide was conducted in rats. The following provides a general outline of the experimental protocol based on the published research[3].

G start Animal Dosing urine Urine Collection (Metabolic Cages) start->urine Administer 14C-labeled This compound or Ethylene Oxide extraction Sample Preparation (e.g., Solid-Phase Extraction) urine->extraction analysis Metabolite Analysis (e.g., HPLC, TLC) extraction->analysis identification Metabolite Identification (e.g., Mass Spectrometry, NMR) analysis->identification quantification Quantification of Radiolabeled Metabolites analysis->quantification end Data Analysis & Comparison identification->end quantification->end

Figure 2. Experimental workflow for in vivo metabolism studies.

Protocol:

  • Animal Dosing: Male rats are administered a single dose of either 2-bromo[U-14C]ethanol or [U-14C]ethylene oxide, typically via intraperitoneal injection.

  • Urine Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 24-48 hours).

  • Sample Preparation: Urine samples are pooled and may be subjected to an extraction procedure, such as solid-phase extraction, to concentrate the metabolites and remove interfering substances.

  • Metabolite Analysis: The prepared urine extracts are analyzed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate the various metabolites.

  • Metabolite Identification: The separated metabolites are identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quantification: The amount of each radiolabeled metabolite is quantified using liquid scintillation counting.

  • Data Analysis: The metabolic profiles of this compound and ethylene oxide are compared to identify common and unique metabolites.

Determination of N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA) in Urine

The quantification of HEMA, a key biomarker for exposure to both ethylene oxide and this compound, can be performed using isotope-dilution HPLC-MS/MS[4].

Protocol:

  • Sample Preparation: A known amount of an isotopically labeled internal standard (e.g., HEMA-d4) is added to a urine sample.

  • Solid-Phase Extraction (SPE): The sample is passed through a strong anion-exchange SPE cartridge to isolate HEMA and the internal standard from the urine matrix.

  • Elution: The retained analytes are eluted from the SPE cartridge with an appropriate solvent.

  • HPLC-MS/MS Analysis: The eluate is injected into an HPLC system coupled to a tandem mass spectrometer. The HPLC separates HEMA from other components in the extract. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify HEMA and its internal standard based on their unique parent-to-daughter ion transitions.

  • Quantification: The concentration of HEMA in the original urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

In Vitro Enzyme Kinetics for Alcohol and Aldehyde Dehydrogenase

To determine the kinetic parameters (Vmax and Km) for the oxidation of this compound and bromoacetaldehyde, in vitro enzyme assays can be performed using purified alcohol dehydrogenase and aldehyde dehydrogenase, respectively.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer of appropriate pH, the enzyme (alcohol dehydrogenase or aldehyde dehydrogenase), and the coenzyme NAD+.

  • Initiation of Reaction: The reaction is initiated by adding varying concentrations of the substrate (this compound or bromoacetaldehyde).

  • Monitoring the Reaction: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. This can be done using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The Michaelis-Menten equation is then fitted to the data to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax). A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can also be used to determine these parameters.

Conclusion

The metabolism of this compound and ethylene oxide are intricately linked, with a significant portion of this compound being converted to ethylene oxide in vivo. Both compounds ultimately lead to the formation of the urinary biomarker N-acetyl-S-(2-hydroxyethyl)cysteine. However, this compound also possesses a distinct oxidative metabolic pathway that produces N-acetyl-S-(carboxymethyl)cysteine. While quantitative data for ethylene oxide metabolism is available, further research is needed to elucidate the specific kinetic parameters of the enzymes involved in the oxidative metabolism of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations and for further exploring the metabolic fates of these and other related compounds.

References

Unveiling the Optimal Solvent Environment for 2-Bromoethanol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical synthesis. This guide provides a comprehensive comparison of the efficacy of 2-Bromoethanol in various solvent systems, supported by experimental data and detailed protocols. By understanding how different solvents influence reaction kinetics and yields, researchers can optimize their synthetic strategies for improved outcomes.

This compound is a versatile bifunctional molecule widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is largely governed by the solvent system in which the reaction is performed. The polarity and proticity of the solvent play a crucial role in the reaction mechanism, primarily the bimolecular nucleophilic substitution (SN2) pathway, which is characteristic of primary alkyl halides like this compound.

The Decisive Role of the Solvent in SN2 Reactions

In SN2 reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom of this compound) from the backside, leading to an inversion of stereochemistry. The solvent's role in this process is multifaceted: it must dissolve the reactants to allow for effective molecular collisions, and it can influence the reactivity of the nucleophile.

Solvents are broadly classified as polar or nonpolar, and polar solvents are further categorized as protic or aprotic.

  • Polar Protic Solvents: These solvents, such as water and alcohols, possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. While they are effective at dissolving ionic reagents, they can also solvate the anionic nucleophile through hydrogen bonding. This "caging" of the nucleophile reduces its energy and, consequently, its reactivity, often leading to slower reaction rates for SN2 reactions.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) have significant dipole moments but lack acidic protons. They are excellent at solvating cations but do not strongly solvate anions. This leaves the nucleophile relatively "naked" and more reactive, thereby accelerating the rate of SN2 reactions.

Efficacy Comparison of this compound in Different Solvent Systems

While specific quantitative data comparing the efficacy of this compound across a range of solvents in a single study is scarce in publicly available literature, the general principles of SN2 reactions provide a strong framework for predicting performance. The following table summarizes the expected relative efficacy based on established solvent effects on SN2 reactions.

Solvent SystemSolvent TypeDielectric Constant (ε)Expected Relative Rate of SN2 ReactionRationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very HighHigh polarity effectively solvates the cation of the nucleophilic salt, leaving a highly reactive "naked" anion.[1][2]
Dimethylformamide (DMF)Polar Aprotic37HighSimilar to DMSO, it is a polar aprotic solvent that enhances nucleophilicity.[1][3][4]
Acetonitrile (MeCN)Polar Aprotic37HighAnother effective polar aprotic solvent that promotes SN2 reactions.[5]
AcetonePolar Aprotic21Moderate to HighA less polar aprotic solvent compared to DMSO and DMF, but still capable of accelerating SN2 reactions compared to protic solvents.[6]
Tetrahydrofuran (THF)Polar Aprotic7.6ModerateOften used in Williamson ether synthesis; its lower polarity might result in slower rates compared to more polar aprotic solvents.
Methanol (MeOH)Polar Protic33LowSolvates and deactivates the nucleophile through hydrogen bonding, significantly slowing the SN2 reaction rate.[3][4][5]
Ethanol (EtOH)Polar Protic24LowSimilar to methanol, it reduces the reactivity of the nucleophile via hydrogen bonding.
Water (H₂O)Polar Protic80Very LowStrong hydrogen bonding capacity severely hinders the nucleophile's ability to attack the electrophilic carbon.

Experimental Protocol: A Representative Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide reacts with a primary alkyl halide to form an ether. The following is a general experimental protocol for the synthesis of an ether using this compound, highlighting the critical role of the solvent.

Reaction: RO⁻Na⁺ + Br-CH₂CH₂-OH → RO-CH₂CH₂-OH + NaBr

Materials:

  • Alcohol (ROH)

  • Sodium hydride (NaH) or other strong base

  • This compound

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent, silica (B1680970) gel for chromatography)

Procedure:

  • Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, the alcohol is dissolved in the chosen anhydrous polar aprotic solvent. A strong base, such as sodium hydride, is added portion-wise at 0°C. The reaction is allowed to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Substitution: The solution of the alkoxide is cooled to 0°C, and this compound (typically 1.1-1.2 equivalents) is added dropwise.

  • Reaction Monitoring: The reaction mixture is then heated to a suitable temperature (e.g., reflux for THF) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system to yield the desired ether.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the general workflow of the experiment and the underlying principles of solvent effects in SN2 reactions.

experimental_workflow cluster_prep Alkoxide Preparation cluster_reaction SN2 Reaction cluster_workup Workup & Purification start Dissolve Alcohol in Anhydrous Polar Aprotic Solvent add_base Add Strong Base (e.g., NaH) start->add_base stir Stir until H₂ evolution ceases add_base->stir add_2be Add this compound stir->add_2be heat Heat and Monitor by TLC add_2be->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for a Williamson ether synthesis using this compound.

solvent_effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile (Nu⁻) Solvated_Nu Solvated Nucleophile (Reduced Reactivity) Nu_protic->Solvated_Nu Hydrogen Bonding Reaction_protic Slow SN2 Reaction with this compound Solvated_Nu->Reaction_protic Nu_aprotic Nucleophile (Nu⁻) Free_Nu 'Naked' Nucleophile (High Reactivity) Nu_aprotic->Free_Nu Weak Solvation Reaction_aprotic Fast SN2 Reaction with this compound Free_Nu->Reaction_aprotic

Caption: Influence of solvent type on nucleophile reactivity in SN2 reactions.

Conclusion

The choice of solvent is a paramount consideration in optimizing reactions involving this compound. For SN2 reactions, which are typical for this substrate, polar aprotic solvents such as DMSO, DMF, and acetonitrile are demonstrably superior to polar protic solvents like water and alcohols. By minimizing the solvation of the nucleophile, these aprotic solvents enhance its reactivity, leading to faster reaction rates and potentially higher yields. This guide provides a foundational understanding and practical framework for selecting the appropriate solvent system to maximize the efficacy of this compound in organic synthesis. Researchers are encouraged to consider these principles and the provided experimental outline as a starting point for their specific synthetic endeavors.

References

Benchmarking 2-Bromoethanol: A Comparative Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research and development, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available to chemists, 2-Bromoethanol (B42945) stands out as a bifunctional molecule, featuring both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom. This dual reactivity makes it a valuable intermediate for introducing the 2-hydroxyethyl moiety in a variety of synthetic transformations, including etherification and esterification reactions.

This guide provides an objective comparison of this compound's performance against a common alternative, 2-chloroethanol (B45725), in these key reaction types. The information presented, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance in Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, is a widely used method for the preparation of ethers. In this SN2 reaction, an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. The reactivity of the haloethanol in this reaction is a key factor in determining reaction time and yield.

Data Presentation: Etherification of Phenol

IntermediateReaction ConditionsReaction TimeYield
This compound Sodium phenolate (B1203915), Water, 70°C6 hours81%
2-Chloroethanol Sodium phenoxide, 30% NaOH, 100-110°CNot specified98%

Note: The data for 2-chloroethanol is from a process that has not been described for industrial application.

Theoretically, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. This suggests that this compound should be more reactive than 2-chloroethanol in SN2 reactions. The data above, however, shows a higher yield for 2-chloroethanol, which is likely attributable to the more forcing reaction conditions (higher temperature and stronger base). At a lower temperature, this compound still provides a respectable yield.

Experimental Protocol: Synthesis of 2-Phenoxyethanol via Williamson Ether Synthesis

Using this compound:

  • To a solution of sodium phenolate trihydrate (17.0 g) in water (44.3 g), heat the solution to 70°C.

  • Slowly add this compound (12.5 g) dropwise over a period of 1 hour.

  • Maintain the reaction mixture at 70°C for 6 hours.

  • After cooling to room temperature, extract the product with an appropriate organic solvent.

  • Wash the organic phase with a basic aqueous solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Using 2-Chloroethanol:

  • Mix 2-chloroethanol with a 30% sodium hydroxide (B78521) solution and phenol.

  • Heat the reaction mixture to 100-110°C.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Isolate the product through extraction with an organic solvent.

  • Purify the extracted product, typically by distillation.

Workflow for Williamson Ether Synthesis

WilliamsonEtherSynthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Alcohol/Phenol Alcohol/Phenol Alkoxide/Phenoxide Formation Alkoxide/Phenoxide Formation Alcohol/Phenol->Alkoxide/Phenoxide Formation Deprotonation Base Base Base->Alkoxide/Phenoxide Formation 2-Haloethanol This compound or 2-Chloroethanol SN2 Reaction SN2 Nucleophilic Substitution 2-Haloethanol->SN2 Reaction Alkoxide/Phenoxide Formation->SN2 Reaction Crude Ether Crude Ether SN2 Reaction->Crude Ether Purification Extraction & Distillation Crude Ether->Purification Pure Ether Pure Ether Purification->Pure Ether

Caption: A typical workflow for the Williamson ether synthesis.

Performance in Esterification

Esterification, the reaction between an alcohol and a carboxylic acid or its derivative, is another fundamental transformation where this compound serves as a key intermediate. The resulting bromo-ester can be a valuable precursor for further functionalization.

Data Presentation: Synthesis of 2-Haloethyl Acetate (B1210297)

IntermediateAcylating AgentReaction ConditionsYield
This compound Acetic Anhydride (B1165640)Toluene, 28°C, 1 hour95.7%

The high yield achieved in the synthesis of 2-bromoethyl acetate under mild conditions highlights the efficiency of this transformation.[1][2] While data for a direct comparison with 2-chloroethanol is limited, the general principles of nucleophilicity and leaving group ability suggest that the esterification of this compound would proceed readily.

Experimental Protocol: Synthesis of 2-Bromoethyl Acetate

  • In a suitable reaction vessel, combine this compound and a solvent such as toluene.

  • Slowly add acetic anhydride to the mixture while maintaining the temperature at approximately 28°C.

  • Stir the reaction mixture for 1 hour.

  • Upon completion, quench the reaction and neutralize any remaining acid.

  • Remove the solvent under reduced pressure.

  • The resulting crude 2-bromoethyl acetate can be purified by filtration and, if necessary, distillation.[1][2]

Logical Selection of a Haloethanol Intermediate

IntermediateSelection Start Select Intermediate Reactivity High Reactivity Needed? Start->Reactivity Cost Cost a Major Constraint? Reactivity->Cost No Bromoethanol This compound Reactivity->Bromoethanol Yes Conditions Mild Conditions Required? Cost->Conditions No Chloroethanol 2-Chloroethanol Cost->Chloroethanol Yes Conditions->Bromoethanol Yes Conditions->Chloroethanol No

Caption: A decision-making diagram for selecting a haloethanol intermediate.

Conclusion

This compound is a highly effective chemical intermediate for both etherification and esterification reactions. Its enhanced reactivity, owing to the better leaving group ability of bromide compared to chloride, allows for reactions to proceed under milder conditions. While 2-chloroethanol can achieve high yields in etherification, it often requires more forcing conditions. For esterification, this compound demonstrates excellent performance with high yields under ambient temperatures.

The choice between this compound and 2-chloroethanol will ultimately depend on the specific requirements of the synthesis, including the desired reaction conditions, cost considerations, and the sensitivity of other functional groups in the molecule. For syntheses requiring mild conditions and faster reaction times, this compound presents a compelling advantage.

References

Comparative Analysis of 2-Bromoethanol Reaction Products via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of 2-bromoethanol (B42945) reaction products. This guide provides an objective comparison of products, supported by experimental data and detailed protocols, to aid in synthetic planning and characterization.

This compound is a versatile bifunctional molecule that can undergo a variety of chemical transformations, including intramolecular cyclization, intermolecular etherification, and oxidation. The characterization of the resulting products is crucial for reaction monitoring and ensuring the desired chemical entity has been synthesized. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of these products. This guide compares the NMR spectral data of key reaction products of this compound and provides the experimental conditions to obtain them.

Reaction Pathways of this compound

This compound can serve as a precursor to several important chemical entities. The primary reaction pathways include intramolecular cyclization to form ethylene (B1197577) oxide, intermolecular Williamson ether synthesis to produce 1,4-dioxane (B91453) or bis(2-bromoethyl) ether, and oxidation to yield bromoacetaldehyde (B98955). The choice of reagents and reaction conditions dictates the predominant product formed.

Reaction_Pathways cluster_products Reaction Products This compound This compound Ethylene Oxide Ethylene Oxide This compound->Ethylene Oxide Base (e.g., KOH) Intramolecular SN2 1,4-Dioxane 1,4-Dioxane This compound->1,4-Dioxane Base (e.g., NaH) Intermolecular Williamson Ether Synthesis (dimerization) Bis(2-bromoethyl) Ether Bis(2-bromoethyl) Ether This compound->Bis(2-bromoethyl) Ether Acid (e.g., H2SO4) Etherification Bromoacetaldehyde Bromoacetaldehyde This compound->Bromoacetaldehyde Oxidizing Agent (e.g., PCC)

Caption: Reaction pathways of this compound leading to various products.

Comparative NMR Data of Reaction Products

The table below summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its primary reaction products in deuterated chloroform (B151607) (CDCl₃). These values are essential for identifying the products in a reaction mixture.

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]
This compound 3.93 (t, 2H, -CH₂OH), 3.55 (t, 2H, -CH₂Br), ~2.5 (br s, 1H, -OH)61.5 (-CH₂OH), 35.5 (-CH₂Br)
Ethylene Oxide 2.54 (s, 4H)40.8
1,4-Dioxane 3.69 (s, 8H)67.2
Bis(2-bromoethyl) Ether 3.85 (t, 4H, -O-CH₂-), 3.50 (t, 4H, -CH₂Br)69.5 (-O-CH₂-), 30.2 (-CH₂Br)
Bromoacetaldehyde 9.5 (s, 1H, -CHO), 3.9 (s, 2H, -CH₂Br) (Note: Data for bromoacetaldehyde diethyl acetal (B89532) is often used as a proxy due to the instability of the aldehyde)~190 (-CHO), ~35 (-CH₂Br) (Predicted)

Experimental Protocols

Detailed experimental procedures are crucial for reproducing synthetic results and for understanding the context of the NMR characterization.

Synthesis of this compound from Ethylene and Bromine

This procedure describes a classic method for the preparation of the starting material.

Procedure:

  • In a flask equipped with a gas inlet tube and a stirrer, place an ice-cold solution of 7.2 g of bromine in 500 mL of water.

  • Bubble washed ethylene gas through the solution with vigorous stirring.

  • After the bromine color has been discharged, add another 7.2 g portion of bromine and continue passing ethylene gas. Repeat this process until a total of 200 g of bromine has reacted.

  • Separate the lower layer of ethylene dibromide that forms.

  • Neutralize the aqueous layer with sodium carbonate and saturate it with sodium chloride.

  • Extract the this compound with two 100 mL portions of diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate, and remove the ether by evaporation.

  • The crude this compound can be purified by distillation.

Intramolecular Cyclization to Ethylene Oxide

This reaction is a classic example of an intramolecular Williamson ether synthesis.

Procedure:

  • To a solution of this compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and water), add a strong base such as potassium hydroxide (B78521) (KOH).

  • Heat the mixture under reflux. The progress of the reaction can be monitored by TLC or GC.

  • Upon completion, the volatile ethylene oxide can be collected by distillation.

Williamson Ether Synthesis of 1,4-Dioxane

This procedure outlines the dimerization of this compound to form the cyclic diether.

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place a suspension of a strong base like sodium hydride (NaH) in an aprotic solvent such as THF.

  • Slowly add a solution of this compound in THF to the suspension.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Purify the 1,4-dioxane by distillation.

Synthesis of Bis(2-bromoethyl) Ether

This etherification can be achieved under acidic conditions.

Procedure:

  • In a round-bottom flask, place this compound and a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture, and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by observing the amount of water collected.

  • After the reaction is complete, cool the mixture, neutralize the acid, and extract the product.

  • Purify the bis(2-bromoethyl) ether by vacuum distillation.

Oxidation to Bromoacetaldehyde

The oxidation of this compound can be performed using various oxidizing agents.

Procedure:

  • To a solution of an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM), add a solution of this compound in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.

  • Remove the solvent under reduced pressure to obtain crude bromoacetaldehyde. Note that bromoacetaldehyde is unstable and is often used immediately in the next step or converted to a more stable derivative like an acetal.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound reaction products.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Reagent Addition->Reaction Monitoring (TLC/GC) Work-up & Purification Work-up & Purification Reaction Monitoring (TLC/GC)->Work-up & Purification Purified Product Purified Product Work-up & Purification->Purified Product NMR Sample Preparation NMR Sample Preparation Purified Product->NMR Sample Preparation ¹H NMR Acquisition ¹H NMR Acquisition NMR Sample Preparation->¹H NMR Acquisition ¹³C NMR Acquisition ¹³C NMR Acquisition ¹H NMR Acquisition->¹³C NMR Acquisition Data Analysis & Structure Confirmation Data Analysis & Structure Confirmation ¹³C NMR Acquisition->Data Analysis & Structure Confirmation

A Comparative Guide to Isotopic Labeling Studies: 13C-Labeled 2-Bromoethanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in elucidating metabolic pathways and understanding cellular physiology, isotopic labeling is an indispensable tool. The introduction of stable isotopes, such as carbon-13 (¹³C), into metabolic precursors allows for the precise tracking of their transformation and incorporation into downstream metabolites. While ¹³C-labeled glucose and amino acids are the most common tracers, other labeled compounds can provide unique insights into specific biochemical reactions. This guide provides a comparative analysis of ¹³C-labeled 2-Bromoethanol and more conventional ¹³C-labeled tracers, supported by experimental data and detailed protocols.

13C-Labeled this compound: A Probe for Specific Reactions

This compound is a bifunctional molecule featuring both a nucleophilic hydroxyl group and an electrophilic bromo group.[1][2] This reactivity makes it a valuable reagent in organic synthesis and for modifying biomolecules.[1] Its ¹³C-labeled counterpart, ¹³C-labeled this compound, can serve as a tracer to track the incorporation of the 2-hydroxyethyl group into target molecules.

While specific, peer-reviewed metabolic labeling studies utilizing ¹³C-labeled this compound are not widely documented in readily available literature, its utility can be inferred from the known reactivity of its unlabeled form. It can be employed to investigate enzymatic and non-enzymatic reactions involving alkylation of nucleophilic residues on proteins and nucleic acids.[1]

Common Alternatives: The Workhorses of Metabolic Flux Analysis

In contrast to the specialized potential of ¹³C-labeled this compound, ¹³C-labeled glucose and glutamine are extensively used tracers in metabolic flux analysis (MFA).[3][4] These molecules provide a global view of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][5]

Performance Comparison of Common ¹³C-Labeled Glucose and Glutamine Tracers

The choice of a specific isotopically labeled tracer is critical as it significantly impacts the precision of flux estimations for different metabolic pathways.[3][5]

TracerPrimary ApplicationAdvantagesDisadvantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)High precision for estimating fluxes in the upper part of central carbon metabolism; distinguishes between oxidative and non-oxidative PPP branches.[3][5]Less informative for the TCA cycle compared to uniformly labeled glucose.[5]
[U-¹³C₆]glucose General metabolic mapping, TCA cycle, BiosynthesisLabels all carbon atoms, enabling comprehensive tracking of glucose-derived carbons. Effective for assessing glucose's contribution to the TCA cycle and anabolic pathways.[5]Can result in complex labeling patterns that are challenging to interpret for specific pathway fluxes without advanced computational analysis.[5]
[1-¹³C]glucose Glycolysis, PPP (oxidative branch)Historically common and relatively inexpensive.Less informative for many pathways compared to other tracers.[3]
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) cyclePreferred isotopic tracer for the analysis of the TCA cycle.[3][4]Provides minimal information for glycolysis and the PPP.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data in ¹³C tracer experiments.

Protocol 1: General ¹³C Labeling Experiment for Adherent Cells

This protocol provides a general workflow for a ¹³C labeling experiment using a tracer like [U-¹³C₆]glucose.

1. Cell Culture and Seeding:

  • Culture cells in standard growth medium to the desired confluency (typically 70-80%).

  • Seed cells in multi-well plates at a density that will allow for sufficient biomass for metabolite extraction at the end of the experiment.

2. Preparation of Labeling Medium:

  • Prepare a custom growth medium where the standard carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. For example, use glucose-free DMEM supplemented with [U-¹³C₆]glucose and dialyzed fetal bovine serum (to minimize unlabeled glucose).

3. Labeling:

  • Aspirate the standard growth medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time will vary depending on the metabolic pathway of interest and whether steady-state or kinetic labeling is being assessed.

4. Metabolite Extraction:

  • After incubation, quickly aspirate the labeling medium.

  • Place the culture plate on dry ice and add a cold extraction solvent (e.g., 80% methanol) to quench metabolism and extract metabolites.[5]

  • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

5. Sample Processing and Analysis:

  • Centrifuge the samples to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopologue distribution of the metabolites of interest.[6]

Protocol 2: Hypothetical Workflow for ¹³C-Labeled this compound

This hypothetical protocol outlines how ¹³C-labeled this compound could be used to identify protein targets of alkylation.

1. Cell Treatment:

  • Culture cells to the desired confluency.

  • Treat the cells with ¹³C-labeled this compound at a concentration and for a duration determined by preliminary dose-response and time-course experiments.

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the cell lysates.

3. Protein Digestion:

  • Take a known amount of protein from each sample and perform in-solution or in-gel digestion with a protease (e.g., trypsin) to generate peptides.

4. Enrichment of Labeled Peptides (Optional):

  • Depending on the expected abundance of the modification, an enrichment step for peptides carrying the ¹³C-2-hydroxyethyl moiety may be necessary. This could involve affinity chromatography using an antibody that recognizes the modification.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against a protein database to identify peptides that have been modified by the addition of the ¹³C-2-hydroxyethyl group. The mass shift corresponding to the ¹³C-labeled modification will be used to identify the modified peptides and, consequently, the target proteins.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of atoms through metabolic pathways and for understanding experimental designs.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Tracer ¹³C-Labeled Tracer (e.g., [U-¹³C₆]glucose) Labeling Isotopic Labeling Tracer->Labeling Cells Cell Culture Cells->Labeling Quenching Metabolic Quenching & Extraction Labeling->Quenching MS Mass Spectrometry (LC-MS or GC-MS) Quenching->MS MID Mass Isotopologue Distribution (MID) Data MS->MID MFA Metabolic Flux Analysis (MFA) MID->MFA FluxMap Metabolic Flux Map MFA->FluxMap

Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.

Alkylation_Target_ID cluster_treatment Cellular Treatment cluster_proteomics Proteomic Analysis LabeledReagent ¹³C-Labeled This compound Alkylation Protein Alkylation LabeledReagent->Alkylation Cells Live Cells Cells->Alkylation Lysis Cell Lysis & Protein Extraction Alkylation->Lysis Digestion Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Searching & Target Identification LCMS->DataAnalysis Target Identified Target Proteins DataAnalysis->Target

Caption: Hypothetical workflow for identifying protein targets of ¹³C-labeled this compound.

References

A Head-to-Head Comparison of Monofunctional Alkylating Agents for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Bromoethanol and other selected monofunctional alkylating agents. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative performance based on physicochemical and toxicological data, and key experimental protocols for their evaluation.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on other molecules.[1] In a biological context, their primary target is DNA, where they form covalent bonds with DNA bases.[2][3] This modification, or DNA adduct formation, can disrupt DNA structure and function, leading to consequences such as abnormal base pairing, DNA strand breakage, and ultimately, cytotoxicity.[3][4][5] Due to their ability to halt the replication of rapidly dividing cells, these agents are foundational in cancer chemotherapy and are widely used as tools in biological research to study DNA damage and repair.[3][6]

This guide focuses on this compound, a versatile bifunctional reagent, and compares its properties and performance with other common monofunctional alkylating agents used in laboratory settings: 2-Chloroethanol and Ethyl methanesulfonate (B1217627) (EMS).

Mechanism of Action: DNA Alkylation

The cytotoxic and mutagenic effects of these agents stem from their ability to alkylate DNA. The process is initiated by the electrophilic alkylating agent attacking a nucleophilic site on a DNA base. The N7 position of guanine (B1146940) is the most frequent site of alkylation due to its high electron density.[6][7]

This alkylation can lead to several outcomes:

  • Miscoding: The alkylated guanine can be misread during DNA replication, leading to incorrect base pairing (e.g., pairing with thymine (B56734) instead of cytosine), resulting in mutations.[3][4]

  • Depurination: The chemical bond linking the alkylated guanine to the DNA backbone can become unstable and break, creating an apurinic (AP) site, which is a lesion that can stall replication and lead to strand breaks.[8]

  • Enzymatic Repair: Cells possess repair mechanisms to remove these adducts, but if the damage is overwhelming or the repair is faulty, it can lead to cell death (apoptosis).[3]

This compound acts as an alkylating agent through a nucleophilic substitution reaction, typically SN2, where the bromine atom is displaced by a nucleophile like the N7 of guanine, resulting in the formation of a stable bond and the introduction of a 2-hydroxyethyl group.[1]

DNA_Alkylation cluster_0 Before Reaction cluster_1 Alkylation Event cluster_2 After Reaction Agent Alkylating Agent (R-X) Transition SN2 Transition State Agent->Transition Nucleophilic Attack by Guanine N7 DNA_G Guanine in DNA DNA_G->Transition Alkylated_DNA Alkylated Guanine (N7-R-Guanine) Transition->Alkylated_DNA Adduct Formation Leaving_Group Leaving Group (X⁻) Transition->Leaving_Group

Mechanism of DNA alkylation by a monofunctional agent.

Comparative Data of Selected Alkylating Agents

The choice of an alkylating agent depends on the desired reactivity, application, and experimental system. Below is a comparison of physicochemical properties and safety information for this compound, 2-Chloroethanol, and Ethyl methanesulfonate (EMS). This compound is generally more reactive than 2-Chloroethanol because bromide is a better leaving group than chloride.

Table 1: Physicochemical Properties

PropertyThis compound2-ChloroethanolEthyl methanesulfonate (EMS)
CAS Number 540-51-2[9]107-07-362-50-0
Molecular Formula C₂H₅BrO[10]C₂H₅ClO[1]C₃H₈O₃S
Molecular Weight 124.96 g/mol [10]80.51 g/mol 124.16 g/mol
Appearance Colorless to pale yellow liquid[11]Colorless liquidOily, colorless liquid
Boiling Point 149-150 °C (decomposes)[10]128.7 °C213.5 °C
Density 1.763 g/mL at 25 °C[12]1.205 g/mL at 20 °C1.204 g/mL at 20 °C
Solubility in Water Miscible[13]MiscibleSoluble (1-5 g/100 mL)

Table 2: Safety and Toxicological Data

Hazard InformationThis compound2-ChloroethanolEthyl methanesulfonate (EMS)
GHS Hazard Statements H301: Toxic if swallowed[10]H311: Toxic in contact with skin[10]H314: Causes severe skin burns and eye damage[10]H331: Toxic if inhaled[10]H301: Toxic if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH301: Toxic if swallowedH340: May cause genetic defectsH350: May cause cancerH315: Causes skin irritationH319: Causes serious eye irritation
Primary Hazards Acute toxicity (oral, dermal, inhalation), Corrosive[14][15]High acute toxicity (dermal, inhalation)Mutagenic, Carcinogenic, Teratogenic
Toxicity Summary Vapors irritate eyes and mucous membranes.[15][16] Contact can cause severe dermatitis.[10][16] Known carcinogen in experimental animals.[13]Highly toxic with effects on the nervous system, liver, kidneys, and cardiovascular system.A potent mutagen and carcinogen widely used in genetic research to induce mutations.

Key Experimental Protocol: Cell Viability (MTT) Assay

To quantify the cytotoxic effects of an alkylating agent, a cell viability assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Plating: Seed a cancer cell line (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the alkylating agent (e.g., this compound) in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the agent to exert its cytotoxic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the untreated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC₅₀ value.

MTT_Workflow start Start plate_cells Plate Cells in 96-Well Plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h treat_cells Treat Cells with Alkylating Agent Dilutions incubate_24h->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h add_dmso Add Solubilization Solution (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end_node End analyze_data->end_node

Experimental workflow for a cell viability (MTT) assay.

Affected Signaling Pathway: DNA Damage Response (DDR)

The DNA lesions created by alkylating agents activate a complex signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the damage, signal its presence, and promote either DNA repair or, if the damage is too severe, programmed cell death (apoptosis).

Key proteins in this pathway include:

  • Sensors: Proteins that recognize the DNA lesion.

  • Transducers: Kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage site. They phosphorylate and activate a cascade of downstream proteins.

  • Effectors: Proteins like p53 and CHK1/CHK2 are activated. p53, the "guardian of the genome," can halt the cell cycle to allow time for repair or initiate apoptosis.

DDR_Pathway cluster_input Damage Input cluster_core Core DDR Cascade cluster_output Cellular Outcomes Alkylating_Agent Alkylating Agent DNA_Damage DNA Adducts & Strand Breaks Alkylating_Agent->DNA_Damage Causes ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces DNARepair DNA Repair p53->DNARepair Promotes Apoptosis Apoptosis p53->Apoptosis Initiates (if damage is severe)

Simplified DNA Damage Response (DDR) pathway.

References

Confirming the Structure of 2-Bromoethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative overview of the structural characterization of common derivatives of 2-bromoethanol (B42945), including esters, ethers, and amines/amides. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to facilitate the identification and differentiation of these derivatives. Detailed experimental protocols for their synthesis are also provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for representative this compound derivatives. These values are essential for confirming the successful synthesis and purity of the target compounds.

2-Bromoethyl Esters
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)
2-Bromoethyl acetate 4.33 (t, 2H), 3.50 (t, 2H), 2.10 (s, 3H)170.5 (C=O), 63.8 (CH2O), 28.9 (CH2Br), 20.8 (CH3)1740 (C=O), 1230 (C-O), 650 (C-Br)166/168 [M]+, 123/125, 107, 43
2-Bromoethyl propanoate [1]~4.4 (t, 2H), ~3.5 (t, 2H), ~2.3 (q, 2H), ~1.1 (t, 3H)~174 (C=O), ~63 (OCH2), ~29 (CH2Br), ~28 (CH2), ~9 (CH3)[1]~1735 (C=O), ~1180 (C-O), ~650 (C-Br)180/182 [M]+, 123/125, 57
2-Bromoethyl Ethers
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)
2-Bromoethyl methyl ether 3.75 (t, 2H), 3.55 (t, 2H), 3.40 (s, 3H)70.5 (CH2O), 59.0 (OCH3), 30.1 (CH2Br)1120 (C-O-C), 660 (C-Br)138/140 [M]+, 107/109, 93/95, 45
2-Bromoethyl ethyl ether [2][3]3.71 (t, 2H), 3.58 (q, 2H), 3.48 (t, 2H), 1.22 (t, 3H)68.2 (CH2O), 66.5 (OCH2CH3), 30.5 (CH2Br), 15.1 (CH3)1115 (C-O-C), 660 (C-Br)152/154 [M]+, 123/125, 107/109, 59
Bis(2-bromoethyl) ether [4][5][6]3.85 (t, 4H), 3.55 (t, 4H)69.5 (CH2O), 30.0 (CH2Br)1125 (C-O-C), 655 (C-Br)230/232/234 [M]+, 123/125, 107/109
2-Bromoethyl Amines and Amides
Compound1H NMR (Solvent, δ ppm)13C NMR (Solvent, δ ppm)IR (cm-1)MS (m/z)
2-Bromoethylamine (B90993) hydrobromide [4]8.3 (br s, 3H), 3.65 (t, 2H), 3.35 (t, 2H) (DMSO-d6)39.8 (CH2N), 30.2 (CH2Br) (DMSO-d6)3200-2800 (N-H stretch), 1610 (N-H bend)122/124 [M-HBr]+
N-(2-Bromoethyl)acetamide 6.0 (br s, 1H), 3.5-3.3 (m, 4H), 1.95 (s, 3H) (CDCl3)170.1 (C=O), 41.5 (CH2N), 31.0 (CH2Br), 23.2 (CH3) (CDCl3)3280 (N-H), 1650 (C=O, Amide I), 1550 (N-H bend, Amide II)165/167 [M]+, 122/124, 107, 43

Experimental Protocols

Detailed methodologies for the synthesis of the compared this compound derivatives are provided below.

Synthesis of 2-Bromoethyl Esters

General Procedure for Esterification:

A common method for the synthesis of 2-bromoethyl esters is the Fischer esterification of a carboxylic acid with this compound or the reaction of an acyl halide with this compound.

Example: Synthesis of 2-Bromoethyl Propanoate [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanoic acid (1 molar equivalent) and this compound (1.2 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure.

Synthesis of 2-Bromoethyl Ethers

General Procedure for Williamson Ether Synthesis: [2][7][8][9]

The Williamson ether synthesis is a versatile method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.

Example: Synthesis of 2-Bromoethyl Methyl Ether [10]

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 molar equivalents) to anhydrous methanol, cooled in an ice bath. Stir the mixture until the evolution of hydrogen gas ceases.

  • Reaction: To the freshly prepared sodium methoxide (B1231860) solution, add this compound (1 molar equivalent) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude ether can be purified by fractional distillation.

Synthesis of 2-Bromoethyl Amides

General Procedure for Amidation:

N-acylation of 2-bromoethylamine or its hydrobromide salt with an acyl chloride or anhydride (B1165640) is a standard method for the synthesis of N-(2-bromoethyl) amides.

Example: Synthesis of N-(2-Bromoethyl)acetamide

  • Reaction Setup: Dissolve 2-bromoethylamine hydrobromide (1 molar equivalent) and triethylamine (B128534) (2.2 molar equivalents) in dichloromethane (B109758) in a round-bottom flask cooled in an ice bath.

  • Acylation: Add acetyl chloride (1.1 molar equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for the preparation of this compound derivatives.

G Synthesis of 2-Bromoethyl Esters Carboxylic Acid Carboxylic Acid Reflux Reflux Carboxylic Acid->Reflux This compound This compound This compound->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification 2-Bromoethyl Ester 2-Bromoethyl Ester Purification->2-Bromoethyl Ester G Synthesis of 2-Bromoethyl Ethers (Williamson) Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide Reaction Reaction Alkoxide->Reaction This compound This compound This compound->Reaction as electrophile (alternative) Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification 2-Bromoethyl Ether 2-Bromoethyl Ether Purification->2-Bromoethyl Ether G Synthesis of N-(2-Bromoethyl) Amides 2-Bromoethylamine 2-Bromoethylamine Reaction Reaction 2-Bromoethylamine->Reaction Acyl Chloride/Anhydride Acyl Chloride/Anhydride Acyl Chloride/Anhydride->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification N-(2-Bromoethyl) Amide N-(2-Bromoethyl) Amide Purification->N-(2-Bromoethyl) Amide

References

Safety Operating Guide

Proper Disposal of 2-Bromoethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 2-Bromoethanol is a critical aspect of laboratory safety and environmental responsibility. As a toxic and corrosive halogenated organic compound, improper disposal can pose significant health risks and lead to regulatory violations.[1][2][3][4] This guide provides a step-by-step operational plan for the proper handling and disposal of this compound waste, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Disposal Protocol

The primary and mandated route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office.[1] This ensures that the waste is handled and disposed of by licensed hazardous waste contractors in accordance with all applicable regulations. In-laboratory treatment of this compound waste is strongly discouraged unless it is a component of a documented and approved experimental protocol.[1]

Key Handling and Disposal Parameters

For quick reference, the following table summarizes the essential parameters for the safe handling and disposal of this compound.

ParameterGuidelineSource
Waste Classification Halogenated Organic Hazardous Waste[2][5][6]
Container Material Glass or Polyethylene (leak-proof)[1]
Waste Segregation - Separate from non-halogenated organic waste.- Do not mix with strong acids, strong bases, or strong oxidizing agents.[1][5][7]
Container Labeling - Clearly label as "Hazardous Waste".- Specify contents: "this compound".- Indicate the approximate concentration.[1][5][6]
Storage - Cool, dry, well-ventilated area.- Away from sources of ignition.- In a designated secondary containment bin.[1][8][9]
Personal Protective Equipment (PPE) - Safety goggles or face shield.- Nitrile gloves.- Lab coat.- Work in a fume hood.[2][8][10]
Spill Response (Small) - Remove all ignition sources.- Absorb with inert material (e.g., absorbent paper).- Seal contaminated materials in a vapor-tight plastic bag for disposal.[8]
Spill Response (Large) - Evacuate the area.- Contact your institution's EHS or emergency response team.[8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated segregation Segregate as Halogenated Organic Waste start->segregation spill Spill Occurs start->spill container Use Designated Leak-Proof Container (Glass or Polyethylene) segregation->container labeling Label Container: - 'Hazardous Waste' - 'this compound' - Concentration container->labeling storage Store in Secondary Containment in a Cool, Dry, Ventilated Area labeling->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->disposal small_spill Small Spill Procedure: - Remove Ignition Sources - Use Absorbent Material - Seal in Bag for Disposal spill->small_spill Small large_spill Large Spill Procedure: - Evacuate Area - Notify EHS/Emergency Response spill->large_spill Large small_spill->ehs_contact large_spill->ehs_contact

Caption: Workflow for the safe disposal of this compound waste.

Detailed Procedural Steps

1. Segregation and Collection: Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure efficient disposal.[1]

  • Halogenated Waste Stream: this compound must be disposed of in the designated halogenated organic waste stream.[2][5] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and can increase costs.[1]

  • Avoid Incompatibles: Never mix this compound with incompatible materials such as strong acids, strong bases, or strong oxidizing agents in the same waste container.[1]

  • Designated Waste Container: Collect waste this compound in a dedicated, leak-proof container made of a compatible material, such as glass or polyethylene.[1] Ensure the container is in good condition and can be securely closed.

2. Labeling: Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.[1]

  • The label must clearly state "Hazardous Waste".

  • Identify the contents as "this compound".

  • Indicate the approximate concentration or percentage of the compound in the waste container.[1]

  • Include the date of accumulation and the name of the responsible researcher or laboratory.

3. Storage: Safe storage of hazardous waste is essential to prevent accidents and exposure.[1]

  • Location: Store the waste container in a designated, well-ventilated, cool, and dry area, away from heat sources and direct sunlight.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1]

  • Ignition Sources: Keep the storage area free of ignition sources.[8]

  • Closure: Always keep the waste container tightly closed except when adding waste.[6]

4. Disposal:

  • Contact EHS: Once the waste container is ready for disposal (typically when it is no more than 90% full), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[11]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the final disposal, which is typically done through high-temperature incineration.[10]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of 2-Bromoethanol are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the significant health hazards associated with this compound.

This compound is a colorless to light yellow, hygroscopic liquid that is both combustible and highly toxic.[1][2] It can be fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[3][4] Vapors can irritate the eyes and mucous membranes, leading to symptoms such as headache, respiratory distress, and loss of consciousness.[4][5] This underscores the necessity of stringent safety measures during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when working with this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.

PPE CategoryItemSpecificationCitation
Eye and Face Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
Face ShieldTo be worn in addition to goggles when there is a potential for splashes or explosions.[7]
Skin Protection GlovesChemical impermeable gloves. Always inspect before use. If contact occurs, replace them immediately.[5][6]
Protective ClothingFire/flame resistant and impervious clothing. Long pants and closed-toe/closed-heel shoes are required.[6][7]
Lab CoatA flame-resistant lab coat (NFPA 2112 compliant) should be worn.[7]
Respiratory Protection RespiratorA NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing and diluting. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[5][6]
Self-Contained Breathing Apparatus (SCBA)Necessary for firefighting and in situations with high concentrations of vapor.[6][8]

Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound requires a well-ventilated environment and adherence to strict protocols to prevent exposure and accidents.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work within a certified chemical fume hood.[8]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

    • Remove all sources of ignition from the work area.[6]

  • Handling :

    • Wear all required PPE before handling the chemical.[2]

    • Use non-sparking tools to prevent ignition.[6]

    • Avoid contact with skin and eyes.[6]

    • Do not breathe mist, gas, or vapors.[6]

    • Keep the container tightly closed when not in use.[6]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Recommended storage temperature is 2-8 °C.[8]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[9]

    • Keep away from heat, sparks, and open flames.[2]

    • Store in a locked-up area accessible only to qualified personnel.[8]

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure risks.

Waste Disposal

  • Collection :

    • Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container.[6]

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal :

    • Dispose of contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[9]

Spill Cleanup

  • Immediate Actions :

    • Evacuate personnel to a safe area.[6]

    • Remove all sources of ignition.[5]

    • Ensure adequate ventilation.[6]

  • Containment and Cleanup :

    • For small spills, use absorbent paper to pick up the liquid.[4][5]

    • For larger spills, build a dike or dig a pit for containment. Cover with foam to reduce vapor.[1]

    • Use spark-proof tools and explosion-proof equipment during cleanup.[6]

  • Decontamination and Disposal :

    • Seal the absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[4][5]

    • Wash the spill area with a soap and water solution.[5]

    • Do not re-enter the contaminated area until a safety officer has verified it is clean.[5]

First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProcedureCitation
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Flood the affected skin with water for at least 15 minutes. Seek immediate medical attention.[1][5]
Eye Contact First, check for and remove any contact lenses. Immediately flush eyes with water or normal saline for 20-30 minutes. Seek immediate medical attention, even if no symptoms are present.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][8]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_chem Handle Chemical prep_spill->handle_chem store_chem Store Appropriately handle_chem->store_chem dispose_waste Dispose of Waste handle_chem->dispose_waste spill Spill handle_chem->spill exposure Exposure handle_chem->exposure decon Decontaminate Area dispose_waste->decon remove_ppe Doff PPE decon->remove_ppe spill_cleanup Spill Cleanup spill->spill_cleanup first_aid Administer First Aid exposure->first_aid spill_cleanup->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.